molecular formula C4H7NO4 B1284250 L-Aspartic acid-13C4,15N CAS No. 202468-27-7

L-Aspartic acid-13C4,15N

Cat. No.: B1284250
CAS No.: 202468-27-7
M. Wt: 138.07 g/mol
InChI Key: CKLJMWTZIZZHCS-NYTNKSBQSA-N
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Description

(2S)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic acid is a high-purity, doubly labeled isotopic variant of L-aspartic acid, enriched with Carbon-13 at all four carbon positions and Nitrogen-15 at the nitrogen position. This strategic enrichment significantly enhances the compound's detectability in advanced analytical techniques, making it an essential tracer for probing dynamic metabolic processes. Its primary research value lies in the detailed study of amino acid biosynthesis, protein synthesis dynamics, and central carbon metabolism, including the tricarboxylic acid (TCA) cycle and the urea cycle . By incorporating this stable isotope-labeled analog into biological systems, researchers can precisely track the incorporation and flux of aspartic acid through metabolic pathways using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The compound serves as a crucial tool for elucidating complex biochemical mechanisms and understanding metabolic dysregulation in various disease states . This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2S)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1/i1+1,2+1,3+1,4+1,5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLJMWTZIZZHCS-NYTNKSBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13C@@H]([13C](=O)O)[15NH2])[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584443
Record name L-(~13~C_4_,~15~N)Aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202468-27-7
Record name L-(~13~C_4_,~15~N)Aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

L-Aspartic Acid-13C4,15N: A Technical Guide for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-Aspartic acid-13C4,15N is a stable isotope-labeled form of the non-essential amino acid L-aspartic acid. By replacing the four carbon atoms with carbon-13 (¹³C) and the nitrogen atom with nitrogen-15 (B135050) (¹⁵N), this compound becomes a powerful tool in metabolic research. Its identical chemical properties to its unlabeled counterpart ensure it follows the same metabolic pathways, while its distinct mass allows for precise tracking and quantification using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This guide provides an in-depth overview of the primary applications of this compound, complete with experimental methodologies and data representation.

Core Applications in Research

This compound serves two primary functions in the research setting: as a metabolic tracer to elucidate pathway dynamics and as an internal standard for accurate quantification of metabolites.

  • Metabolic Flux Analysis (MFA): As a tracer, this compound allows for the simultaneous tracking of both carbon and nitrogen atoms as they are incorporated into various downstream metabolites. This dual-labeling approach provides a comprehensive view of central carbon and nitrogen metabolism, enabling researchers to quantify the rates (fluxes) of metabolic pathways. This is particularly valuable in understanding the metabolic reprogramming that occurs in various disease states, such as cancer.[1][2]

  • Internal Standard for Quantitative Analysis: In analytical biochemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), this compound is used as an internal standard.[3] Because it behaves chemically identically to endogenous L-aspartic acid but is distinguishable by its mass, it can be added to biological samples at a known concentration to correct for sample loss during preparation and for variations in instrument response. This ensures highly accurate and precise quantification of unlabeled L-aspartic acid and other amino acids.[4][5][6][7]

Key Metabolic Pathways Investigated

L-Aspartic acid is a central metabolite, and its labeled form can be used to trace its involvement in several key pathways:

  • Tricarboxylic Acid (TCA) Cycle: Aspartate can be synthesized from the TCA cycle intermediate oxaloacetate. By tracing the incorporation of ¹³C from labeled aspartate back into the TCA cycle, researchers can study the dynamics of this central metabolic hub.

  • Amino Acid Metabolism: The nitrogen from this compound can be traced as it is transferred to other amino acids through transamination reactions, providing insights into amino acid biosynthesis and interconversion.[1][8]

  • Nucleotide Synthesis: Aspartate is a precursor for the synthesis of both purines and pyrimidines, the building blocks of DNA and RNA. The labeled carbon and nitrogen atoms can be tracked into these molecules to study the rate of nucleotide biosynthesis.[9]

Experimental Methodologies

Metabolic Flux Analysis using this compound as a Tracer

This protocol outlines a general workflow for a stable isotope tracing experiment in cell culture.

a. Cell Culture and Isotope Labeling:

  • Culture mammalian cells in a defined medium.

  • Once cells reach the desired confluency, replace the standard medium with a medium containing this compound at a known concentration.

  • Incubate the cells for a specific period to allow for the uptake and metabolism of the labeled aspartate. The duration of labeling will depend on the specific metabolic pathways being investigated.

b. Metabolite Extraction:

  • Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Add a cold extraction solvent (e.g., 80% methanol) to the cells.

  • Scrape the cells and collect the cell lysate.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.

c. Sample Analysis by LC-MS/MS:

  • Analyze the metabolite extract using a high-resolution liquid chromatography-tandem mass spectrometer (LC-MS/MS).

  • Develop a targeted method to detect and quantify the mass isotopologues of downstream metabolites of aspartate (e.g., other amino acids, TCA cycle intermediates, nucleotides).

d. Data Analysis and Flux Calculation:

  • Correct the raw mass spectrometry data for the natural abundance of stable isotopes.

  • Use metabolic flux analysis software to fit the measured mass isotopomer distributions to a metabolic network model.

  • The output will be a quantitative map of the metabolic fluxes through the pathways of interest.

Experimental Workflow for Metabolic Flux Analysis

MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase A Cell Culture B Isotope Labeling with This compound A->B C Metabolite Extraction B->C D LC-MS/MS Analysis C->D E Data Processing D->E F Flux Calculation E->F

Caption: A generalized workflow for a metabolic flux analysis experiment using a stable isotope tracer.

Quantitative Amino Acid Analysis using this compound as an Internal Standard

This protocol provides a general method for the quantification of amino acids in a biological sample, such as plasma.

a. Sample Preparation:

  • Thaw the plasma sample on ice.

  • To a small volume of plasma (e.g., 50 µL), add a protein precipitation agent (e.g., methanol (B129727) or sulfosalicylic acid) to remove proteins.[4][6]

  • Add a known amount of this compound internal standard solution.

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Collect the supernatant for analysis.

b. LC-MS/MS Analysis:

  • Inject the supernatant onto a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

  • Separate the amino acids using a suitable chromatography column (e.g., a HILIC or reversed-phase C18 column).

  • Detect the amino acids using the mass spectrometer in multiple reaction monitoring (MRM) mode. Set up specific transitions for both the unlabeled (endogenous) amino acids and the labeled internal standards.

c. Data Analysis and Quantification:

  • Integrate the peak areas for both the endogenous amino acid and the labeled internal standard.

  • Calculate the peak area ratio of the endogenous analyte to the internal standard.

  • Generate a calibration curve using known concentrations of the unlabeled amino acid spiked with the same amount of internal standard.

  • Determine the concentration of the amino acid in the sample by comparing its peak area ratio to the calibration curve.

Workflow for Quantitative Amino Acid Analysis

Quant_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_quant Quantification P1 Plasma Sample P2 Add this compound (Internal Standard) P1->P2 P3 Protein Precipitation P2->P3 P4 Collect Supernatant P3->P4 A1 LC-MS/MS Analysis P4->A1 Q1 Peak Area Integration A1->Q1 Q2 Calculate Analyte/IS Ratio Q1->Q2 Q3 Concentration Determination (from Calibration Curve) Q2->Q3

Caption: A typical workflow for the quantification of amino acids using a stable isotope-labeled internal standard.

Data Presentation

The quantitative data from metabolic flux analysis experiments are typically presented as flux maps, which are diagrams of metabolic pathways with the calculated flux values for each reaction. For quantitative amino acid analysis, the data is often summarized in a table.

Table 1: Representative Quantitative Data for Amino Acid Analysis in Plasma

AnalyteEndogenous Concentration (µM)This compound (Internal Standard) Concentration (µM)Peak Area Ratio (Analyte/IS)
L-Aspartic acid25.3500.51
L-Glutamic acid150.8503.02
L-Alanine350.2507.00
L-Serine125.6502.51

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Signaling Pathway Visualization

The following diagram illustrates the central metabolic pathways where this compound can be used as a tracer to follow the fate of its carbon and nitrogen atoms.

Metabolic Fate of L-Aspartic Acid

Aspartate_Metabolism cluster_TCA TCA Cycle cluster_AA Amino Acid Metabolism cluster_Nuc Nucleotide Synthesis Asp This compound OAA Oxaloacetate Asp->OAA Transamination Glu Glutamate Asp->Glu Transamination Pur Purines Asp->Pur Pyr Pyrimidines Asp->Pyr OAA->Asp Mal Malate OAA->Mal Fum Fumarate Mal->Fum Suc Succinate Fum->Suc AKG α-Ketoglutarate Suc->AKG Cit Citrate AKG->Cit AKG->Glu Cit->OAA Glu->AKG Ala Alanine Glu->Ala Ser Serine Glu->Ser

Caption: The central role of L-Aspartic acid in the TCA cycle, amino acid metabolism, and nucleotide synthesis.

References

L-Aspartic acid-13C4,15N molecular weight and mass shift

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to L-Aspartic acid-13C4,15N

For researchers, scientists, and professionals in drug development, the use of stable isotope-labeled compounds is a cornerstone of modern analytical techniques. Among these, this compound stands out for its utility in quantitative proteomics, metabolomics, and metabolic flux analysis. This guide provides a comprehensive overview of its core properties, mass shift characteristics, and applications, complete with detailed experimental protocols and workflow visualizations.

Core Physicochemical Data

This compound is an isotopically labeled form of L-Aspartic acid where all four carbon atoms are replaced with the heavy isotope ¹³C, and the nitrogen atom is replaced with ¹⁵N. This labeling strategy results in a predictable and significant mass shift, making it an ideal internal standard for mass spectrometry-based analyses. The unlabeled form, L-Aspartic acid, is a non-essential amino acid with the chemical formula C₄H₇NO₄.[1][2][3][4]

The key quantitative data for both the unlabeled and labeled forms are summarized below.

PropertyL-Aspartic acid (Unlabeled)This compound (Labeled)
Chemical Formula C₄H₇NO₄[2]¹³C₄H₇¹⁵NO₄
Molecular Weight 133.10 g/mol [2][3][4][5]138.07 g/mol [6][7][8]
Mass Shift Not ApplicableM+5[6]
CAS Number 56-84-8[2]202468-27-7[6][7]

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) studies.[9][10] Its utility spans several critical research areas:

  • Metabolomics: It is used for the accurate quantification of L-Aspartic acid in complex biological samples like plasma, tissues, and cell extracts. By spiking a known amount of the labeled standard into a sample, variations introduced during sample preparation and analysis can be normalized, a technique known as Isotope Dilution Mass Spectrometry (IDMS).[11][12]

  • Metabolic Flux Analysis: As a tracer, it allows researchers to follow the metabolic fate of aspartic acid through various biochemical pathways, providing insights into cellular metabolism under different physiological or pathological conditions.[9]

  • Proteomics: In studies of protein structure and function, labeled amino acids are incorporated into proteins, enabling advanced NMR and MS-based structural and dynamic analyses.[7]

  • Clinical Mass Spectrometry: It serves as a reliable standard for developing and validating clinical assays for amino acid quantification, which is crucial for diagnosing and monitoring certain metabolic disorders.[8]

Experimental Protocols

The following is a generalized protocol for the quantification of L-Aspartic acid in a biological sample using this compound as an internal standard via Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective:

To accurately quantify the concentration of endogenous L-Aspartic acid in a plasma sample.

Materials:
  • Biological plasma samples

  • This compound (Internal Standard, IS)

  • Methanol (LC-MS grade), chilled to -20°C

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge capable of 4°C operation

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

Methodology:
  • Preparation of Internal Standard Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in LC-MS grade water.

    • From this stock, create a working solution at a suitable concentration (e.g., 10 µg/mL) that is appropriate for the expected concentration range of the endogenous analyte.

  • Sample Preparation and Protein Precipitation:

    • Thaw frozen plasma samples on ice.

    • In a clean microcentrifuge tube, add 50 µL of the plasma sample.

    • Spike the sample by adding a precise volume (e.g., 10 µL) of the this compound working solution.

    • To precipitate proteins, add 200 µL of chilled methanol.

    • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

    • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation and Supernatant Collection:

    • Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a clean autosampler vial for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Employ a suitable column (e.g., HILIC for polar compounds) to separate L-Aspartic acid from other matrix components. A typical mobile phase could be a gradient of acetonitrile (B52724) and water with 0.1% formic acid.

    • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

      • MRM Transition for L-Aspartic acid (Analyte): Q1: 134.1 m/z → Q3: 74.0 m/z

      • MRM Transition for this compound (IS): Q1: 139.1 m/z → Q3: 78.0 m/z

    • Optimize instrument parameters (e.g., collision energy, cone voltage) to achieve maximum signal intensity for both transitions.

  • Data Analysis and Quantification:

    • Integrate the peak areas for both the endogenous L-Aspartic acid and the this compound internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Create a calibration curve using standards of known L-Aspartic acid concentrations (also spiked with the IS).

    • Determine the concentration of L-Aspartic acid in the unknown samples by interpolating their area ratios on the calibration curve.

Mandatory Visualization

The use of a stable isotope-labeled internal standard is a fundamental workflow in targeted metabolomics. The following diagram illustrates the logical steps of this process, from sample collection to final quantification.

G cluster_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Processing Sample 1. Biological Sample (e.g., Plasma, Tissue) Spike 2. Spike with Internal Standard (this compound) Sample->Spike Extract 3. Metabolite Extraction (e.g., Protein Precipitation) Spike->Extract LCMS 4. LC-MS/MS Analysis (MRM Mode) Extract->LCMS Integrate 5. Peak Integration (Analyte & IS) LCMS->Integrate Ratio 6. Calculate Area Ratio (Analyte / IS) Integrate->Ratio Quantify 7. Quantification (vs. Calibration Curve) Ratio->Quantify

Workflow for quantitative analysis using a stable isotope-labeled internal standard.

References

A Technical Guide to the Core Applications of 13C and 15N Labeled Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Stable isotope-labeled amino acids, particularly those enriched with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), have become indispensable tools in modern biological and chemical research. These non-radioactive isotopes allow for the precise tracking and quantification of amino acids and their metabolic products within complex biological systems. By replacing natural carbon (¹²C) or nitrogen (¹⁴N) atoms with their heavier stable isotopes, researchers can distinguish and trace molecules using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This guide provides an in-depth overview of the fundamental applications of ¹³C and ¹⁵N labeled amino acids, with a focus on quantitative proteomics, metabolic flux analysis, protein turnover studies, and protein structure determination.

Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful metabolic labeling technique for accurate protein quantification in proteomics.[1][2][3][4] It enables the comparison of protein abundance between different cell populations under various experimental conditions.

Principle

The core of SILAC involves growing two or more cell populations in media that are identical except for the isotopic form of a specific essential amino acid.[2] One population is cultured in a "light" medium containing the natural amino acid (e.g., ¹²C₆-Arginine), while the other is grown in a "heavy" medium with a stable isotope-labeled counterpart (e.g., ¹³C₆-Arginine). After a sufficient number of cell divisions, the labeled amino acid is fully incorporated into the proteome of the "heavy" cell population. The cell populations can then be subjected to different treatments (e.g., drug administration vs. control). Subsequently, the cell lysates are combined, typically at a 1:1 ratio, to minimize experimental variability.[5] The mixed protein sample is then digested, usually with trypsin, to generate peptides. When analyzed by mass spectrometry, the chemically identical "light" and "heavy" peptides are distinguishable by their mass difference. The ratio of their peak intensities directly reflects the relative abundance of the protein in the two cell populations.[3]

Experimental Protocol: SILAC

1. Cell Culture and Labeling:

  • Media Preparation: Prepare SILAC-DMEM or RPMI 1640 medium lacking the amino acids to be labeled (commonly L-lysine and L-arginine). Supplement the "light" medium with standard L-lysine and L-arginine, and the "heavy" medium with their ¹³C₆- or ¹³C₆¹⁵N₂-labeled counterparts. Both media should be supplemented with dialyzed fetal bovine serum (dFBS) to avoid unlabeled amino acids from the serum.

  • Cell Adaptation: Culture two separate populations of the desired cell line, one in the "light" and one in the "heavy" medium.

  • Passaging: Passage the cells for at least five to six doublings to ensure greater than 97% incorporation of the labeled amino acids. Incorporation efficiency can be verified by a preliminary mass spectrometry analysis.

2. Experimental Treatment:

  • Once complete labeling is achieved, apply the desired experimental treatment to one cell population (e.g., drug treatment) while the other serves as a control.

3. Cell Lysis and Protein Extraction:

  • Harvesting: Harvest both cell populations.

  • Lysis: Lyse the cells using a suitable lysis buffer, such as RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors. A common lysis buffer formulation is:

    • 50 mM Tris-HCl, pH 7.4

    • 150 mM NaCl

    • 1% NP-40

    • 0.5% sodium deoxycholate

    • 0.1% SDS

  • Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Mixing: Combine equal amounts of protein from the "light" and "heavy" lysates.

4. Protein Digestion (In-solution):

  • Denaturation, Reduction, and Alkylation:

    • Denature the protein mixture by adding urea (B33335) to a final concentration of 8 M.

    • Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 5 mM and incubating at 37°C for 1 hour.[6]

    • Alkylate cysteine residues by adding iodoacetamide (B48618) (IAA) to a final concentration of 15 mM and incubating for 30 minutes at room temperature in the dark.[6]

  • Digestion:

    • Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to less than 2 M.

    • Add sequencing-grade modified trypsin at a 1:50 to 1:100 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.[7]

  • Quenching and Cleanup: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the resulting peptide mixture using C18 spin columns.

5. LC-MS/MS Analysis:

  • Instrumentation: Use a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, coupled to a nano-liquid chromatography system.

  • Chromatography: Separate peptides on a reversed-phase C18 analytical column using a gradient of acetonitrile (B52724) in 0.1% formic acid.

  • Data Acquisition: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the most intense precursor ions from a full MS scan are selected for fragmentation (MS/MS).

6. Data Analysis:

  • Use specialized software like MaxQuant to identify peptides and proteins and to quantify the "heavy" to "light" ratios for each peptide pair.[8]

Data Presentation
Labeled Amino AcidMass Shift (Da)
¹³C₆-L-Lysine6
¹³C₆,¹⁵N₂-L-Lysine8
¹³C₆-L-Arginine6
¹³C₆,¹⁵N₄-L-Arginine10

Table 1: Commonly used labeled amino acids in SILAC and their corresponding mass shifts.

ProteinLog₂ (Heavy/Light Ratio)p-valueRegulation
Protein A2.50.001Upregulated
Protein B-1.80.005Downregulated
Protein C0.10.85Unchanged

Table 2: Example of quantitative proteomics data from a SILAC experiment comparing a treated (heavy) versus a control (light) sample.

Visualization

SILAC_Workflow cluster_0 Cell Culture & Labeling cluster_1 Experimental Treatment cluster_2 Sample Preparation cluster_3 Analysis Light Medium\n(e.g., ¹²C₆-Arg, ¹²C₆-Lys) Light Medium (e.g., ¹²C₆-Arg, ¹²C₆-Lys) Control Cells Control Cells Light Medium\n(e.g., ¹²C₆-Arg, ¹²C₆-Lys)->Control Cells Heavy Medium\n(e.g., ¹³C₆-Arg, ¹³C₆-Lys) Heavy Medium (e.g., ¹³C₆-Arg, ¹³C₆-Lys) Treated Cells Treated Cells Heavy Medium\n(e.g., ¹³C₆-Arg, ¹³C₆-Lys)->Treated Cells Cell Lysis Cell Lysis Control Cells->Cell Lysis Treated Cells->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Mix Lysates (1:1) Mix Lysates (1:1) Protein Quantification->Mix Lysates (1:1) Protein Digestion\n(Trypsin) Protein Digestion (Trypsin) Mix Lysates (1:1)->Protein Digestion\n(Trypsin) LC-MS/MS LC-MS/MS Protein Digestion\n(Trypsin)->LC-MS/MS Data Analysis\n(Quantification) Data Analysis (Quantification) LC-MS/MS->Data Analysis\n(Quantification)

Caption: General experimental workflow for a SILAC experiment.

Metabolic Flux Analysis (MFA)

¹³C-MFA is a technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[9][10][11][12] It involves feeding cells a ¹³C-labeled substrate and measuring the incorporation of ¹³C into intracellular metabolites.

Principle

Cells are cultured with a ¹³C-labeled substrate, such as [U-¹³C]-glucose. As the cells metabolize the labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. By analyzing the mass isotopomer distributions (MIDs) of these metabolites, typically proteinogenic amino acids, it is possible to deduce the relative contributions of different metabolic pathways to their synthesis. This information, combined with a stoichiometric model of the metabolic network and measured extracellular fluxes (e.g., substrate uptake and product secretion rates), allows for the calculation of intracellular metabolic fluxes.

Experimental Protocol: ¹³C-MFA

1. Isotopic Labeling Experiment:

  • Culture Conditions: Grow cells in a defined medium with a specific ¹³C-labeled substrate (e.g., 80% [1-¹³C] glucose and 20% [U-¹³C] glucose) until they reach a metabolic and isotopic steady state.[10]

  • Sample Collection: Rapidly quench metabolism and harvest the cells.

2. Sample Preparation for GC-MS:

  • Protein Hydrolysis: Hydrolyze the cellular protein to release individual amino acids by incubating the cell pellet in 6 M HCl at 110°C for 24 hours.[13]

  • Derivatization of Amino Acids: To make the amino acids volatile for GC-MS analysis, they must be derivatized. A common method uses N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[14][15][16]

    • Dry the amino acid hydrolysate completely.

    • Add 50 µL of pyridine (B92270) and 50 µL of MTBSTFA.

    • Incubate at 70°C for 1-2 hours.[16]

3. GC-MS Analysis:

  • Analyze the derivatized amino acids by GC-MS to determine the mass isotopomer distributions for each amino acid.

4. Flux Estimation:

  • Metabolic Model: Construct a stoichiometric model of the relevant metabolic pathways.

  • Computational Analysis: Use software such as INCA or Metran to fit the measured MIDs and extracellular fluxes to the metabolic model and estimate the intracellular fluxes.[17]

Data Presentation
ReactionFlux (mmol/gDW/h)
Glycolysis (Glucose -> Pyruvate)10.5
Pentose Phosphate Pathway2.1
TCA Cycle (Acetyl-CoA -> CO₂)5.8
Anaplerosis (Pyruvate -> Oxaloacetate)1.5

Table 3: Example of a quantitative metabolic flux map for central carbon metabolism in E. coli.

Visualization

MFA_Workflow ¹³C-Labeled Substrate ¹³C-Labeled Substrate Cell Culture Cell Culture ¹³C-Labeled Substrate->Cell Culture Metabolism Quenching\n& Cell Harvesting Metabolism Quenching & Cell Harvesting Cell Culture->Metabolism Quenching\n& Cell Harvesting Protein Hydrolysis Protein Hydrolysis Metabolism Quenching\n& Cell Harvesting->Protein Hydrolysis Amino Acid Derivatization Amino Acid Derivatization Protein Hydrolysis->Amino Acid Derivatization GC-MS Analysis GC-MS Analysis Amino Acid Derivatization->GC-MS Analysis Mass Isotopomer\nDistributions Mass Isotopomer Distributions GC-MS Analysis->Mass Isotopomer\nDistributions Flux Estimation Flux Estimation Mass Isotopomer\nDistributions->Flux Estimation Stoichiometric Model Stoichiometric Model Stoichiometric Model->Flux Estimation Metabolic Flux Map Metabolic Flux Map Flux Estimation->Metabolic Flux Map

Caption: The five basic steps of a 13C-Metabolic Flux Analysis experiment.

Protein Turnover Analysis

The study of protein turnover, encompassing both protein synthesis and degradation, is crucial for understanding cellular homeostasis and disease.[6][17][18][19][20] ¹⁵N and ¹³C labeled amino acids are used to measure the rates of these processes.

Principle

In a typical pulse-chase experiment, cells are first cultured in a medium containing a "heavy" labeled amino acid (the "pulse"). After a period of incorporation, the medium is replaced with one containing the "light" version of the amino acid (the "chase"). The rate of disappearance of the heavy-labeled protein over time, as measured by mass spectrometry, reflects its degradation rate. Conversely, the rate of appearance of newly synthesized "light" protein provides the synthesis rate.

Experimental Protocol: Protein Turnover

1. Isotopic Labeling:

  • Pulse: Culture cells in a "heavy" medium (e.g., containing ¹⁵N-labeled amino acids) for a defined period to label the proteome.

  • Chase: Replace the heavy medium with a "light" medium and collect cell samples at various time points.

2. Sample Preparation and Analysis:

  • The sample preparation and LC-MS/MS analysis follow a similar workflow to that of SILAC.

3. Data Analysis:

  • The ratio of heavy to light peptide intensities is measured at each time point.

  • The degradation rate constant (k_deg) is determined by fitting the decay of the heavy-labeled peptide abundance to an exponential decay model. The protein half-life (t₁/₂) can then be calculated as ln(2)/k_deg.

Data Presentation
ProteinHalf-life (days)
Albumin2.5
Catalase1.5
Cytochrome c5.0
Lactate Dehydrogenase1.0

Table 4: Example of protein turnover rates (half-lives) measured in mouse liver.[21]

Visualization

Protein_Turnover_Workflow Pulse Phase:\nCulture in Heavy Medium Pulse Phase: Culture in Heavy Medium Chase Phase:\nSwitch to Light Medium Chase Phase: Switch to Light Medium Pulse Phase:\nCulture in Heavy Medium->Chase Phase:\nSwitch to Light Medium Sample Collection\nat Time Points Sample Collection at Time Points Chase Phase:\nSwitch to Light Medium->Sample Collection\nat Time Points Protein Extraction\n& Digestion Protein Extraction & Digestion Sample Collection\nat Time Points->Protein Extraction\n& Digestion LC-MS/MS Analysis LC-MS/MS Analysis Protein Extraction\n& Digestion->LC-MS/MS Analysis Quantify Heavy/Light Ratio Quantify Heavy/Light Ratio LC-MS/MS Analysis->Quantify Heavy/Light Ratio Calculate Degradation Rate\n& Half-life Calculate Degradation Rate & Half-life Quantify Heavy/Light Ratio->Calculate Degradation Rate\n& Half-life

Caption: Experimental workflow for protein turnover analysis.

Protein Structure and Dynamics by NMR Spectroscopy

Uniform or selective labeling of proteins with ¹³C and ¹⁵N is essential for determining their three-dimensional structures and studying their dynamics using nuclear magnetic resonance (NMR) spectroscopy.[4][22][23]

Principle

NMR spectroscopy relies on the magnetic properties of atomic nuclei. ¹³C and ¹⁵N are NMR-active isotopes, and their incorporation into a protein allows for the use of powerful multi-dimensional NMR experiments. These experiments, such as triple-resonance experiments (e.g., HNCA, HNCACB, HNCO), establish through-bond correlations between different nuclei in the protein backbone and side chains.[13][18][24][25] This information is used to assign the resonance frequencies to specific atoms in the protein sequence. Further experiments, like Nuclear Overhauser Effect Spectroscopy (NOESY), provide through-space distance restraints between protons that are close in the folded protein structure.[26] Combining these restraints allows for the calculation of a high-resolution 3D structure of the protein.

Experimental Protocol: Protein Structure Determination by NMR

1. Protein Expression and Labeling:

  • Express the protein of interest in a bacterial or eukaryotic expression system using a minimal medium supplemented with ¹⁵NH₄Cl and/or ¹³C-glucose as the sole nitrogen and carbon sources, respectively.

2. Protein Purification:

  • Purify the labeled protein to homogeneity using standard chromatographic techniques.

3. NMR Sample Preparation:

  • Concentrate the purified protein to 0.1-1 mM in a suitable NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5) containing 5-10% D₂O.

4. NMR Data Acquisition:

  • Acquire a suite of multi-dimensional NMR experiments, including:

    • Backbone Assignment: HNCA, HNCACB, CBCA(CO)NH, HNCO.

    • Side-chain Assignment: H(CCO)NH, C(CO)NH.

    • Distance Restraints: ¹⁵N-edited NOESY-HSQC, ¹³C-edited NOESY-HSQC.

    • Optional (for orientational restraints): Residual Dipolar Coupling (RDC) measurements.[27]

5. Data Processing and Analysis:

  • Process the NMR data using software such as NMRPipe.

  • Assign the chemical shifts using software like CCPNmr Analysis.

  • Calculate the 3D structure using the experimental restraints with software such as CYANA or Xplor-NIH.

Data Presentation
Residue¹H (ppm)¹⁵N (ppm)¹³Cα (ppm)¹³Cβ (ppm)
Val-108.21120.560.331.8
Gly-118.54108.245.1-
Thr-127.98115.761.568.9

Table 5: Example of backbone chemical shift assignments for a protein.

Proton PairNOE IntensityDistance (Å)
Val-10 Hα - Leu-15 Hδ1Strong< 2.5
Gly-11 Hα - Ala-14 HβMedium< 3.5
Thr-12 Hγ2 - Phe-20 Hε1Weak< 5.0

Table 6: Example of Nuclear Overhauser Effect (NOE) restraints.

Visualization

NMR_Workflow ¹³C, ¹⁵N-Labeled\nProtein Expression ¹³C, ¹⁵N-Labeled Protein Expression Protein Purification Protein Purification ¹³C, ¹⁵N-Labeled\nProtein Expression->Protein Purification NMR Sample Preparation NMR Sample Preparation Protein Purification->NMR Sample Preparation Multi-dimensional\nNMR Experiments Multi-dimensional NMR Experiments NMR Sample Preparation->Multi-dimensional\nNMR Experiments Resonance Assignment Resonance Assignment Multi-dimensional\nNMR Experiments->Resonance Assignment Structural Restraints\n(NOEs, RDCs) Structural Restraints (NOEs, RDCs) Resonance Assignment->Structural Restraints\n(NOEs, RDCs) Structure Calculation\n& Refinement Structure Calculation & Refinement Structural Restraints\n(NOEs, RDCs)->Structure Calculation\n& Refinement 3D Protein Structure 3D Protein Structure Structure Calculation\n& Refinement->3D Protein Structure

Caption: A simplified workflow for protein structure determination by NMR.

Application in Signaling Pathway Analysis

SILAC-based proteomics is a powerful tool for elucidating signaling pathways by quantifying changes in protein abundance and post-translational modifications (PTMs) upon stimulation.[28][29][30]

Wnt Signaling Pathway

The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis.[1][31][32][33][34] In the "off" state, β-catenin is phosphorylated by a destruction complex (containing APC, Axin, GSK3β, and CK1α), leading to its ubiquitination and proteasomal degradation.[33] Wnt ligand binding to its receptor Frizzled and co-receptor LRP5/6 activates the pathway. This leads to the recruitment of Dishevelled (Dvl), inhibition of the destruction complex, and stabilization of β-catenin.[32] Stabilized β-catenin translocates to the nucleus, where it acts as a transcriptional co-activator with TCF/LEF transcription factors to regulate target gene expression.[32]

Wnt_Signaling cluster_off Wnt OFF cluster_on Wnt ON Destruction Complex Destruction Complex β-catenin β-catenin Destruction Complex->β-catenin Phosphorylation β-catenin_stable β-catenin Proteasome Proteasome β-catenin->Proteasome Degradation TCF/LEF TCF/LEF Target Genes Target Genes TCF/LEF->Target Genes Repression Wnt Wnt Frizzled/LRP5/6 Frizzled/LRP5/6 Wnt->Frizzled/LRP5/6 Dvl Dvl Frizzled/LRP5/6->Dvl Dvl->Destruction Complex Nucleus Nucleus β-catenin_stable->Nucleus TCF/LEF_active TCF/LEF Nucleus->TCF/LEF_active Target Genes_active Target Genes TCF/LEF_active->Target Genes_active Activation

Caption: Simplified Wnt signaling pathway.

Insulin (B600854) Signaling Pathway

The insulin signaling pathway regulates glucose homeostasis and cell growth.[29][35][36][37] Insulin binding to the insulin receptor (IR) leads to its autophosphorylation and the recruitment and phosphorylation of insulin receptor substrate (IRS) proteins.[29] Phosphorylated IRS proteins activate downstream pathways, including the PI3K-Akt pathway, which promotes glucose uptake and glycogen (B147801) synthesis, and the Ras-MAPK pathway, which is involved in cell proliferation.[35][37]

Insulin_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Insulin Insulin Insulin Receptor (IR) Insulin Receptor (IR) Insulin->Insulin Receptor (IR) IRS IRS Insulin Receptor (IR)->IRS Phosphorylation PI3K PI3K IRS->PI3K Ras Ras IRS->Ras Akt Akt PI3K->Akt GLUT4 Vesicle GLUT4 Vesicle Akt->GLUT4 Vesicle Translocation Glycogen Synthase Glycogen Synthase Akt->Glycogen Synthase Activation MAPK MAPK Ras->MAPK Transcription Factors Transcription Factors MAPK->Transcription Factors Activation

Caption: Simplified Insulin signaling pathway.

References

L-Aspartic Acid-13C4,15N: A Technical Guide to Tracing Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Aspartic acid, a non-essential amino acid, holds a central position in cellular metabolism, serving as a crucial building block for proteins and a key precursor for nucleotide synthesis and the anaplerotic replenishment of the tricarboxylic acid (TCA) cycle. The use of stable isotope-labeled L-Aspartic acid, specifically L-Aspartic acid-13C4,15N, provides a powerful tool for researchers to trace the metabolic fate of this critical molecule in both healthy and diseased states. This technical guide offers an in-depth overview of the application of this compound in metabolic tracing studies, with a focus on experimental design, data interpretation, and its significance in cancer research and drug development.

Stable isotope tracing using this compound allows for the precise tracking of both the carbon and nitrogen atoms of the aspartate molecule as it is metabolized by cells. This dual-labeling strategy enables a more comprehensive understanding of metabolic fluxes compared to single-isotope tracers. By employing techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can quantify the incorporation of these heavy isotopes into various downstream metabolites, thereby elucidating the activity of key metabolic pathways.

Core Applications in Metabolic Research

The versatility of this compound makes it an invaluable tracer in a multitude of research areas, particularly in understanding the metabolic reprogramming that is a hallmark of cancer.

Elucidating Cancer Metabolism

Cancer cells exhibit altered metabolic pathways to support their rapid proliferation and survival. Aspartate metabolism is often dysregulated in cancer, playing a critical role in nucleotide synthesis to fuel DNA replication and in maintaining TCA cycle integrity, especially under hypoxic conditions. Tracing with this compound can reveal:

  • Contributions to Nucleotide Synthesis: Quantify the flux of aspartate into both purine (B94841) and pyrimidine (B1678525) biosynthesis pathways.

  • TCA Cycle Anaplerosis: Determine the extent to which aspartate contributes to the pool of TCA cycle intermediates.

  • Amino Acid Metabolism: Track the interconversion of aspartate with other amino acids, such as asparagine and glutamate.

Drug Development and Target Validation

By understanding the metabolic dependencies of cancer cells on aspartate, researchers can identify and validate novel therapeutic targets. This compound can be used to assess the metabolic effects of drug candidates that target pathways involving aspartate, providing crucial insights into their mechanism of action and efficacy.

Data Presentation

Quantitative data from metabolic tracing experiments with this compound is typically presented as the fractional contribution of the tracer to the total pool of a given metabolite or as the mass isotopologue distribution (MID). The MID reveals the relative abundance of molecules of a metabolite with different numbers of heavy isotopes.

Table 1: Illustrative Mass Isotopologue Distribution of Nucleotide Precursors Derived from this compound in Cancer Cells

MetaboliteMass IsotopologueFractional Abundance (%)
Carbamoyl Aspartate M+020
M+4 (from 13C4-Aspartate)80
Orotate M+030
M+4 (from 13C4-Aspartate)70
UMP M+045
M+3 (from 13C-Aspartate backbone)55
IMP M+060
M+1 (from 15N-Aspartate amine)40
AMP M+065
M+1 (from 15N-Aspartate amine)35
GMP M+070
M+1 (from 15N-Aspartate amine)30

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the cell type, experimental conditions, and duration of labeling.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

Protocol 1: In Vitro Metabolic Labeling of Cancer Cells

This protocol outlines the steps for tracing the metabolism of this compound in cultured cancer cells.

1. Cell Culture and Media Preparation:

  • Culture cancer cells of interest in standard growth medium to the desired confluency (typically 70-80%).
  • Prepare labeling medium by supplementing base medium (e.g., RPMI-1640 without glucose, glutamine, and aspartate) with dialyzed fetal bovine serum, glucose, glutamine, and this compound at a known concentration (e.g., the physiological concentration in the standard medium).

2. Isotope Labeling:

  • Aspirate the standard growth medium from the cultured cells and wash once with pre-warmed phosphate-buffered saline (PBS).
  • Add the prepared labeling medium to the cells.
  • Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the stable isotopes into downstream metabolites and achieve isotopic steady state.

3. Metabolite Extraction:

  • At each time point, rapidly aspirate the labeling medium.
  • Wash the cells once with ice-cold PBS.
  • Quench metabolism and extract metabolites by adding a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the culture plate.
  • Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
  • Vortex the tubes vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.
  • Centrifuge at maximum speed for 10-15 minutes at 4°C.
  • Collect the supernatant containing the polar metabolites.

4. Sample Analysis by LC-MS/MS:

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
  • Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile).
  • Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
  • Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column to separate polar metabolites.
  • Mass Spectrometry: Operate the mass spectrometer in selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode to detect and quantify the different mass isotopologues of target metabolites.

Protocol 2: Analysis of Protein Hydrolysates

This protocol is for determining the incorporation of this compound into cellular protein.

1. Protein Precipitation and Hydrolysis:

  • Following metabolite extraction (Protocol 1, step 3), the remaining protein pellet can be used.
  • Wash the protein pellet with 70% ethanol (B145695) to remove any remaining soluble metabolites.
  • Dry the protein pellet.
  • Hydrolyze the protein by adding 6 M HCl and incubating at 110°C for 24 hours.

2. Amino Acid Derivatization and Analysis by GC-MS:

  • Dry the acid hydrolysate under nitrogen.
  • Derivatize the amino acids to make them volatile for gas chromatography (GC) analysis (e.g., using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA).
  • Analyze the derivatized amino acids by gas chromatography-mass spectrometry (GC-MS) to determine the isotopic enrichment in aspartate and other amino acids.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

metabolic_pathways cluster_tca TCA Cycle cluster_nucleotide Nucleotide Synthesis cluster_amino_acids Amino Acid Metabolism Oxaloacetate Oxaloacetate Citrate Citrate Oxaloacetate->Citrate Isocitrate Isocitrate Citrate->Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG Succinyl_CoA Succinyl-CoA alpha_KG->Succinyl_CoA Glutamate Glutamate alpha_KG->Glutamate Transamination Succinate Succinate Succinyl_CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Malate->Oxaloacetate Purines Purines Pyrimidines Pyrimidines Carbamoyl_Aspartate Carbamoyl Aspartate Orotate Orotate Carbamoyl_Aspartate->Orotate IMP IMP AMP AMP IMP->AMP GMP GMP IMP->GMP AMP->Purines GMP->Purines UMP UMP Orotate->UMP UMP->Pyrimidines Asparagine Asparagine L_Aspartic_acid This compound L_Aspartic_acid->Oxaloacetate Transamination L_Aspartic_acid->Carbamoyl_Aspartate L_Aspartic_acid->IMP Donates N L_Aspartic_acid->Asparagine L_Aspartic_acid->Glutamate Transamination

Caption: Metabolic fate of this compound.

experimental_workflow start Cancer Cell Culture labeling Incubate with This compound start->labeling quench Quench Metabolism & Harvest Cells labeling->quench extraction Metabolite Extraction (80% Methanol) quench->extraction separation Phase Separation extraction->separation polar_metabolites Polar Metabolites (Aqueous Phase) separation->polar_metabolites protein_pellet Protein Pellet separation->protein_pellet lcms LC-MS/MS Analysis polar_metabolites->lcms hydrolysis Protein Hydrolysis protein_pellet->hydrolysis data_analysis Data Analysis & Flux Calculation lcms->data_analysis gcms GC-MS Analysis hydrolysis->gcms gcms->data_analysis

Caption: Experimental workflow for metabolic tracing.

Conclusion

This compound is a powerful and versatile tool for dissecting the complexities of cellular metabolism. Its application in metabolic tracing studies, particularly in the context of cancer research, provides invaluable insights into the metabolic reprogramming that drives tumorigenesis and offers a robust platform for the development of novel therapeutic strategies. The detailed protocols and data interpretation frameworks presented in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this stable isotope tracer in their own investigations, ultimately advancing our understanding of metabolic pathways in health and disease.

Unraveling Cellular Metabolism: An In-depth Technical Guide to Metabolic Flux Analysis with Stable Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metabolic Flux Analysis (MFA) using stable isotopes has emerged as a powerful and indispensable tool in systems biology, offering a quantitative lens into the intricate network of biochemical reactions that underpin cellular function.[1] By tracing the flow of atoms from stable isotope-labeled substrates, such as ¹³C-glucose or ¹³C-glutamine, through metabolic pathways, MFA provides a detailed map of intracellular reaction rates, or fluxes.[2] This dynamic information is critical for understanding cellular physiology, identifying metabolic bottlenecks, and discovering novel therapeutic targets, particularly in complex diseases like cancer and in the optimization of bioprocesses for drug development.

This guide provides a comprehensive overview of the core principles of MFA, detailed experimental protocols, and methods for data analysis and interpretation.

Core Principles of Metabolic Flux Analysis

The fundamental principle of MFA lies in the concept of mass balance around intracellular metabolites. In a system at metabolic steady state, the rate of production of a metabolite equals its rate of consumption. However, stoichiometric constraints alone are often insufficient to resolve all fluxes in a complex metabolic network. Isotope labeling experiments provide the additional constraints needed for a well-determined system.[3]

When cells are cultured with a substrate labeled with a stable isotope like Carbon-13 (¹³C), the label is incorporated into downstream metabolites. The specific pattern of isotope labeling, or the mass isotopomer distribution (MID), of these metabolites is a direct consequence of the active metabolic pathways and their relative fluxes.[1] Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are used to measure these MIDs.[2]

The measured MIDs, along with other experimentally determined rates like substrate uptake and product secretion, are then used to constrain a computational model of the cell's metabolic network.[3] By minimizing the difference between the experimentally measured and model-predicted MIDs, a best-fit set of metabolic fluxes can be estimated.[3]

There are two primary modes of MFA:

  • Stationary MFA (¹³C-MFA): This is the most common approach, where cells are assumed to be in both a metabolic and isotopic steady state. This means that intracellular metabolite concentrations and labeling patterns are constant over time.[3]

  • Isotopically Non-stationary MFA (INST-MFA): This technique is applied to systems at a metabolic steady state but before they reach an isotopic steady state. INST-MFA is particularly useful for studying systems with slow turnover rates or for autotrophic organisms.

The Metabolic Flux Analysis Workflow

A typical MFA experiment follows a well-defined workflow, encompassing experimental design, execution, and computational analysis.

MFA_Workflow cluster_design Phase 1: Experimental Design cluster_wetlab Phase 2: Wet Lab Experiment cluster_analysis Phase 3: Computational Analysis cluster_interpretation Phase 4: Interpretation A Define Biological Question B Construct Metabolic Network Model A->B C Select Isotopic Tracer B->C D Cell Culture & Isotopic Labeling C->D E Quenching & Metabolite Extraction D->E F Sample Preparation & Analysis (MS/NMR) E->F G Data Processing & MID Calculation F->G H Flux Estimation & Modeling G->H I Statistical Analysis & Validation H->I J Flux Map Visualization & Biological Interpretation I->J

A high-level overview of the Metabolic Flux Analysis workflow.

Quantitative Insights into Cancer Cell Metabolism

MFA has been instrumental in elucidating the metabolic reprogramming that is a hallmark of cancer.[3][4] Cancer cells often exhibit increased glucose uptake and lactate (B86563) secretion, even in the presence of oxygen, a phenomenon known as the Warburg effect.[4][5] The table below summarizes typical metabolic fluxes in cancer cells for key pathways in central carbon metabolism. The flux values are normalized to the glucose uptake rate.

Metabolic PathwayReactionRelative Flux (Normalized to Glucose Uptake)Reference(s)
Glycolysis Glucose -> Glucose-6-Phosphate100[4]
Glucose-6-Phosphate -> Pyruvate80 - 95[5][6]
Pyruvate -> Lactate70 - 90[4][5]
Pentose (B10789219) Phosphate (B84403) Pathway Glucose-6-Phosphate -> Ribose-5-Phosphate5 - 15[7]
TCA Cycle Pyruvate -> Acetyl-CoA (mitochondria)5 - 15[5][7]
Glutamine -> α-Ketoglutarate20 - 40[5][7]
Isocitrate -> α-Ketoglutarate15 - 35[7]
α-Ketoglutarate -> Succinyl-CoA10 - 30[5][7]

Note: These values are representative and can vary significantly depending on the cancer cell type, genetic background, and culture conditions.

The Role of mTOR Signaling in Metabolic Reprogramming

The mechanistic Target of Rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and metabolism.[8] Dysregulation of mTOR signaling is common in cancer and contributes to metabolic reprogramming.[9] MFA studies have revealed that mTORC1, a key complex in the mTOR pathway, promotes flux through glycolysis and the pentose phosphate pathway (PPP).[9][10]

mTOR_Signaling cluster_input Upstream Signals cluster_mTORC1 mTORC1 Signaling cluster_output Downstream Metabolic Effects GrowthFactors Growth Factors mTORC1 mTORC1 GrowthFactors->mTORC1 Nutrients Nutrients (Glucose, Amino Acids) Nutrients->mTORC1 Glycolysis Increased Glycolytic Flux mTORC1->Glycolysis PPP Increased Pentose Phosphate Pathway Flux mTORC1->PPP Lipogenesis Increased de novo Lipogenesis mTORC1->Lipogenesis

mTORC1 signaling integrates nutrient and growth factor signals to promote anabolic metabolism.

Detailed Experimental Protocols

The success of an MFA study is highly dependent on meticulous experimental execution. The following protocols provide a detailed methodology for key steps in a typical ¹³C-MFA experiment with adherent mammalian cells.

Protocol 1: Cell Culture and Isotopic Labeling

This protocol describes the cultivation of cells in a medium containing a ¹³C-labeled tracer until an isotopic steady state is achieved.

Materials:

  • Adherent mammalian cell line of interest

  • Standard cell culture medium (e.g., DMEM)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Custom ¹³C-labeling medium (e.g., DMEM lacking glucose and glutamine)

  • ¹³C-labeled tracer (e.g., [U-¹³C₆]glucose)

  • Cell culture plates (e.g., 6-well plates)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvest.

  • Adaptation to Labeling Medium: At least 24 hours before labeling, switch the cells to a medium containing unlabeled versions of the tracer substrates to allow for metabolic adaptation.

  • Initiation of Labeling: To start the labeling experiment, aspirate the adaptation medium and replace it with the pre-warmed ¹³C-labeling medium containing the ¹³C-tracer.

  • Incubation: Return the plates to the incubator and culture for a sufficient duration to achieve isotopic steady state. This is typically determined empirically but is often between 18 and 24 hours.[3] It is crucial to perform a time-course experiment to confirm that isotopic steady state has been reached.[3]

  • Monitoring: Monitor cell health and confluency during the labeling period.

Protocol 2: Rapid Quenching and Metabolite Extraction

This protocol is critical for halting all enzymatic activity to preserve the in vivo metabolic state of the cells.

Materials:

  • Labeled cell cultures from Protocol 1

  • Cold phosphate-buffered saline (PBS)

  • Cold quenching/extraction solution (e.g., 80% methanol, -80°C)[11]

  • Cell scraper

  • Dry ice

  • Centrifuge capable of reaching -9°C

Procedure:

  • Medium Removal: Aspirate the labeling medium from the wells.

  • Washing: Quickly wash the cell monolayer with cold PBS to remove any remaining extracellular labeled substrate.

  • Quenching: Immediately add the cold quenching/extraction solution to the plate placed on a bed of dry ice.

  • Cell Lysis and Collection: Scrape the cells in the quenching solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Extraction: Incubate the lysate at -80°C for at least 15 minutes to precipitate proteins.[11]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated protein.

  • Supernatant Collection: Transfer the supernatant containing the extracted metabolites to a new clean tube. This extract can be stored at -80°C until analysis.

Protocol 3: Sample Preparation for GC-MS Analysis of Proteinogenic Amino Acids

For stationary MFA, analyzing the labeling of protein-bound amino acids provides a time-integrated view of metabolic fluxes.

Materials:

  • Cell pellet remaining after metabolite extraction (from Protocol 2) or a separate labeled cell pellet

  • 6 M Hydrochloric acid (HCl)

  • Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA)

  • Solvent for derivatization (e.g., acetonitrile (B52724) or pyridine)

  • Heating block or oven

  • Nitrogen gas supply or vacuum concentrator

Procedure:

  • Protein Hydrolysis:

    • Wash the cell pellet with PBS to remove any remaining extraction solvent.

    • Add 6 M HCl to the pellet.

    • Incubate at 110°C for 24 hours to hydrolyze the proteins into their constituent amino acids.[11]

  • Drying: After hydrolysis, dry the sample completely under a stream of nitrogen gas or using a vacuum concentrator to remove the HCl.[11]

  • Derivatization:

    • Re-suspend the dried amino acid hydrolysate in the derivatization solvent.

    • Add the derivatization agent (MTBSTFA).

    • Incubate at 70-100°C for 1 hour to create volatile amino acid derivatives suitable for GC-MS analysis.[11]

  • Analysis: After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system to determine the mass isotopomer distributions of the amino acids.

Conclusion

Metabolic Flux Analysis with stable isotopes is a sophisticated and powerful methodology that provides unparalleled quantitative insights into cellular metabolism.[1] A successful MFA study relies on a rigorous experimental design, meticulous execution of laboratory protocols, and robust computational analysis. The information gleaned from MFA is transforming our understanding of disease and is a critical component in the development of novel therapeutics and the optimization of biotechnological processes. By carefully following the principles and protocols outlined in this guide, researchers can effectively harness the power of MFA to unravel the complexities of cellular metabolism.

References

A Technical Guide to L-Aspartic acid-13C4,15N: From Procurement to Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on L-Aspartic acid-13C4,15N, a stable isotope-labeled amino acid crucial for a variety of research applications. This document covers reliable suppliers, detailed product specifications, and experimental methodologies for its use in metabolic research and structural biology.

Supplier and Product Information

This compound is a non-radioactive, isotopically enriched form of the amino acid L-aspartic acid, where all four carbon atoms are replaced with the Carbon-13 (¹³C) isotope, and the nitrogen atom is replaced with the Nitrogen-15 (¹⁵N) isotope. This labeling provides a distinct mass shift, making it an invaluable tracer in mass spectrometry (MS) and a powerful tool for nuclear magnetic resonance (NMR) spectroscopy.

Several reputable suppliers offer this compound. The following table summarizes the key quantitative data from prominent vendors to facilitate easy comparison for procurement.

SupplierCatalog NumberIsotopic Purity (atom % ¹³C)Isotopic Purity (atom % ¹⁵N)Chemical PurityMolecular Weight
Sigma-Aldrich 60783598%98%95% (CP)138.07
Cambridge Isotope Laboratories, Inc. CNLM-544-H99%99%98%138.07
MedChemExpress HY-N0666S1Not specifiedNot specified≥98.0%138.07
BOC Sciences 97%97%98% (CP)360.31 (Fmoc-protected)

Experimental Protocols

The utilization of this compound is prevalent in metabolomics and NMR-based structural and functional studies. Below are detailed methodologies for key experiments.

Metabolic Flux Analysis using Mass Spectrometry

This protocol outlines the general steps for a stable isotope tracing experiment in cell culture to investigate metabolic pathways involving L-aspartic acid.

a) Cell Culture and Isotope Labeling:

  • Culture cells of interest in a standard, unlabeled growth medium to the desired confluence.

  • For the labeling experiment, replace the standard medium with a specially formulated medium containing this compound at a known concentration. The other components of the medium should be well-defined to avoid confounding results.

  • Incubate the cells in the labeling medium for a predetermined period. The duration of labeling will depend on the specific metabolic pathway and the turnover rate of the metabolites of interest. Time-course experiments are often recommended.

b) Metabolite Extraction:

  • After the labeling period, rapidly quench the cellular metabolism to prevent further enzymatic activity. This is typically achieved by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Immediately add a pre-chilled extraction solvent, such as 80% methanol, to the cells.

  • Scrape the cells and transfer the cell lysate into a microcentrifuge tube.

  • Vortex the lysate thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

  • Collect the supernatant containing the polar metabolites.

c) Sample Analysis by Mass Spectrometry:

  • The extracted metabolites can be analyzed by various mass spectrometry techniques, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). For GC-MS analysis, derivatization of the amino acids is necessary to increase their volatility.

  • Inject the prepared sample into the mass spectrometer.

  • Monitor the mass isotopologue distribution of aspartic acid and its downstream metabolites. The incorporation of ¹³C and ¹⁵N will result in a mass shift, allowing for the tracing of the labeled atoms through metabolic pathways.

Protein Expression and Purification for NMR Spectroscopy

This protocol describes the production of a ¹³C and ¹⁵N-labeled protein in E. coli for structural analysis by NMR.

a) Preparation of Labeled Minimal Media:

  • Prepare a minimal medium (e.g., M9 medium) for bacterial culture.

  • In place of the standard nitrogen source (¹⁴NH₄Cl), use ¹⁵NH₄Cl.

  • In place of the standard carbon source (e.g., ¹²C-glucose), use ¹³C-glucose.

  • Supplement the medium with a mixture of amino acids, including this compound, especially if the expression host is an auxotroph for aspartic acid or to ensure high levels of incorporation.

b) Protein Expression and Purification:

  • Inoculate a starter culture of E. coli transformed with the expression plasmid for the protein of interest in unlabeled rich medium (e.g., LB).

  • Grow the starter culture overnight.

  • The next day, inoculate the prepared labeled minimal medium with the overnight culture.

  • Grow the culture at the optimal temperature for protein expression.

  • Induce protein expression at the appropriate cell density (e.g., OD₆₀₀ of 0.6-0.8) with an inducing agent (e.g., IPTG).

  • Continue to grow the culture for several hours to allow for protein expression.

  • Harvest the cells by centrifugation.

  • Purify the labeled protein from the cell lysate using standard chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

c) NMR Sample Preparation and Analysis:

  • Buffer exchange the purified, labeled protein into a suitable NMR buffer (e.g., phosphate (B84403) buffer with a specific pH and salt concentration).

  • Concentrate the protein to the desired concentration for NMR analysis (typically 0.1-1 mM).

  • Transfer the protein sample into a high-quality NMR tube.

  • Acquire a series of NMR experiments (e.g., ¹H-¹⁵N HSQC, triple resonance experiments) to assign the chemical shifts of the protein backbone and side chains and to determine its three-dimensional structure and dynamics.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

Procurement_and_Metabolomics_Workflow cluster_Procurement Procurement cluster_Metabolomics Metabolic Flux Analysis Supplier_Selection Select Supplier (e.g., Sigma, CIL) Get_Quote Request Quote & Availability Supplier_Selection->Get_Quote Place_Order Place Purchase Order Get_Quote->Place_Order Receive_Compound Receive & Log Compound Place_Order->Receive_Compound Isotope_Labeling Isotope Labeling with This compound Receive_Compound->Isotope_Labeling Cell_Culture Cell Culture Cell_Culture->Isotope_Labeling Metabolite_Extraction Metabolite Extraction Isotope_Labeling->Metabolite_Extraction MS_Analysis LC-MS or GC-MS Analysis Metabolite_Extraction->MS_Analysis Data_Analysis Data Analysis & Pathway Mapping MS_Analysis->Data_Analysis

Caption: Workflow for procurement and use of this compound in metabolomics.

Protein_NMR_Workflow cluster_Expression Protein Expression & Purification cluster_NMR NMR Spectroscopy Prepare_Media Prepare 13C, 15N-labeled Minimal Media Inoculation Inoculate with E. coli Prepare_Media->Inoculation Induction Induce Protein Expression Inoculation->Induction Harvest_Cells Harvest Cells Induction->Harvest_Cells Purification Purify Labeled Protein Harvest_Cells->Purification Sample_Prep Prepare NMR Sample Purification->Sample_Prep NMR_Acquisition Acquire NMR Data Sample_Prep->NMR_Acquisition Data_Processing Process & Analyze Data NMR_Acquisition->Data_Processing Structure_Determination Determine Protein Structure Data_Processing->Structure_Determination

Caption: Workflow for labeled protein production for NMR analysis.

An In-depth Technical Guide on the Safety and Handling of L-Aspartic acid-13C4,15N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and disposal of L-Aspartic acid-13C4,15N. It also includes an overview of its applications in research, particularly in metabolic studies, and provides representative experimental protocols. This document is intended for laboratory personnel, researchers, and professionals in the field of drug development who work with or are considering the use of this stable isotope-labeled compound.

Chemical and Physical Properties

This compound is a non-radioactive, stable isotope-labeled version of the endogenous amino acid L-Aspartic acid. The isotopic labeling, where all four carbon atoms are replaced with Carbon-13 and the nitrogen atom is replaced with Nitrogen-15, makes it a valuable tracer for metabolic research without the hazards associated with radioactive isotopes.[1] Its chemical and physical properties are largely identical to those of unlabeled L-Aspartic acid.

Table 1: Physical and Chemical Properties of L-Aspartic acid

PropertyValueReference(s)
Appearance White crystalline powder[2][3]
Odor Odorless[2][3]
Molecular Formula ¹³C₄H₇¹⁵NO₄[4][5]
Molecular Weight 138.07 g/mol [4][5]
Melting Point >300 °C (decomposes)[6][7]
Solubility Slightly soluble in water. Insoluble in alcohol and ether.[2][3][8]
pH 2.5 - 3.5 (10% solution)[2]
Specific Gravity 1.66[3]

Safety and Hazard Information

While L-Aspartic acid is a naturally occurring amino acid and is generally considered to have low toxicity, it is essential to handle the isotopically labeled compound with the same care and precautions as any other laboratory chemical.[3] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[6]

Table 2: Toxicological Data for L-Aspartic acid

TestResultSpeciesReference(s)
Oral LD50 > 5,000 mg/kgRat[6]
Dermal LD50 > 5,000 mg/kgRabbit[6]
Skin Corrosion/Irritation No skin irritationRabbit[6]
Serious Eye Damage/Irritation No eye irritationRabbit[6]

Hazard Identification:

  • Inhalation: May cause respiratory tract irritation.[6][9]

  • Skin Contact: May cause slight skin irritation upon prolonged contact.[6]

  • Eye Contact: May cause eye irritation.[6][9]

  • Ingestion: May be harmful if swallowed in large quantities.[6]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[6]

  • Skin Contact: Wash the affected area with soap and plenty of water. Remove contaminated clothing.[6]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention if you feel unwell.[3][6]

Handling, Storage, and Disposal

Proper handling and storage are crucial to maintain the integrity of this compound and to ensure a safe laboratory environment.

Handling:

  • Work in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2][3]

  • Avoid generating dust. Use a scoop or spatula for transferring the solid material.[2]

  • Wash hands thoroughly after handling.[3]

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[2][6]

  • Keep away from strong oxidizing agents.[2]

  • Store at room temperature, protected from light and moisture.[4][5]

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations.

  • Do not allow the product to enter drains.[6]

  • Contaminated packaging should be disposed of in the same manner as the product itself.

Experimental Applications and Protocols

This compound is primarily used as a tracer in metabolic research to elucidate the roles of aspartate in various biochemical pathways. Its applications include, but are not limited to, metabolism studies, metabolomics, and proteomics.[4][5] It is a valuable tool for investigating the urea (B33335) cycle, the malate-aspartate shuttle, and as a standard for mass spectrometry and NMR spectroscopy.

Metabolic Tracing Experimental Workflow

The general workflow for a metabolic tracing experiment using this compound involves introducing the labeled compound into a biological system and then analyzing the downstream metabolites to track the fate of the labeled atoms.

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Analysis prep Prepare cell culture or in vivo model labeling Introduce this compound into the system prep->labeling incubation Incubate for a defined period labeling->incubation quenching Quench metabolism and harvest samples incubation->quenching extraction Extract metabolites quenching->extraction analysis Analyze extracts using LC-MS or NMR extraction->analysis data_proc Process raw data analysis->data_proc flux_analysis Perform metabolic flux analysis data_proc->flux_analysis interpretation Interpret results flux_analysis->interpretation urea_cycle cluster_mito Mitochondrion cluster_cyto Cytosol NH3 NH3 CPS1 Carbamoyl Phosphate Synthetase I NH3->CPS1 CO2 CO2 CO2->CPS1 Carbamoyl_Phosphate Carbamoyl Phosphate CPS1->Carbamoyl_Phosphate OTC Ornithine Transcarbamoylase Carbamoyl_Phosphate->OTC Ornithine_mito Ornithine Ornithine_mito->OTC Citulline_mito Citulline_mito OTC->Citulline_mito Citrulline_mito Citrulline Citrulline_cyto Citrulline Citrulline_mito->Citrulline_cyto Transport ASS Argininosuccinate Synthetase Citrulline_cyto->ASS Aspartate L-Aspartic acid (¹³C₄,¹⁵N) Aspartate->ASS Argininosuccinate Argininosuccinate ASS->Argininosuccinate ASL Argininosuccinate Lyase Argininosuccinate->ASL Fumarate Fumarate ASL->Fumarate Arginine Arginine ASL->Arginine Arginase Arginase Arginine->Arginase Urea Urea Arginase->Urea Ornithine_cyto Ornithine Arginase->Ornithine_cyto Ornithine_cyto->Ornithine_mito Transport malate_aspartate_shuttle cluster_cyto Cytosol cluster_mito Mitochondrial Matrix NADH_cyto NADH + H+ MDH1 Malate Dehydrogenase 1 NADH_cyto->MDH1 NAD_cyto NAD+ Oxaloacetate_cyto Oxaloacetate Oxaloacetate_cyto->MDH1 GOT1 Aspartate Transaminase 1 Oxaloacetate_cyto->GOT1 Malate_cyto Malate Malate_mito Malate Malate_cyto->Malate_mito Malate-α-KG Transporter MDH1->NAD_cyto MDH1->Malate_cyto Glutamate_cyto Glutamate Glutamate_cyto->GOT1 AlphaKG_cyto α-Ketoglutarate Aspartate_cyto L-Aspartic acid (¹³C₄,¹⁵N) Aspartate_mito Aspartate Aspartate_cyto->Aspartate_mito Glutamate-Aspartate Transporter GOT1->AlphaKG_cyto GOT1->Aspartate_cyto MDH2 Malate Dehydrogenase 2 Malate_mito->MDH2 NAD_mito NAD+ NAD_mito->MDH2 NADH_mito NADH + H+ Oxaloacetate_mito Oxaloacetate MDH2->NAD_mito MDH2->NADH_mito MDH2->Oxaloacetate_mito AlphaKG_mito α-Ketoglutarate AlphaKG_mito->AlphaKG_cyto Malate-α-KG Transporter GOT2 Aspartate Transaminase 2 AlphaKG_mito->GOT2 Aspartate_mito->GOT2 Glutamate_mito Glutamate Glutamate_mito->Glutamate_cyto Glutamate-Aspartate Transporter GOT2->Oxaloacetate_mito GOT2->Glutamate_mito

References

Methodological & Application

Application Notes and Protocols for L-Aspartic acid-¹³C₄,¹⁵N in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Aspartic acid-¹³C₄,¹⁵N is a stable isotope-labeled non-essential amino acid that serves as a powerful tool in metabolic research. By replacing the four carbon atoms with carbon-13 (¹³C) and the nitrogen atom with nitrogen-15 (B135050) (¹⁵N), this tracer allows for the precise tracking and quantification of aspartate's metabolic fate within cellular systems.[1] Its applications are pivotal in understanding complex biological processes, particularly in fields like oncology, neurobiology, and drug development.

This document provides detailed application notes and protocols for the effective use of L-Aspartic acid-¹³C₄,¹⁵N in cell culture experiments, with a focus on metabolic flux analysis (MFA) and stable isotope tracing studies coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Applications

The primary applications of L-Aspartic acid-¹³C₄,¹⁵N in cell culture include:

  • Metabolic Flux Analysis (MFA): As a key intermediate in central carbon and nitrogen metabolism, labeled aspartate can elucidate the flux through various critical pathways, including the tricarboxylic acid (TCA) cycle, amino acid biosynthesis, and nucleotide synthesis.[2][3]

  • Stable Isotope Tracing: Tracking the incorporation of ¹³C and ¹⁵N from aspartate into downstream metabolites provides a detailed map of its metabolic conversions and helps identify active metabolic pathways under different cellular conditions.

  • Quantitative Proteomics: While less common than labeled essential amino acids in SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture), labeled aspartate can be used to quantify protein turnover and synthesis.

  • Internal Standard: L-Aspartic acid-¹³C₄,¹⁵N can be used as an internal standard for the accurate quantification of unlabeled L-aspartic acid in biological samples by isotope dilution mass spectrometry.[1]

Data Presentation

The following table summarizes representative quantitative data from metabolic tracing experiments using labeled substrates. Note that specific incorporation rates will vary depending on the cell line, culture conditions, and experimental duration.

Cell LineLabeled SubstrateDuration of LabelingKey Metabolite MeasuredIsotopic Enrichment (%)Reference
Astrocytes[¹⁵N]Aspartate (2.5 mM)Not specified[¹⁵N]GlutamateMajor metabolite[4]
Astrocytes[¹⁵N]Aspartate (2.5 mM)Not specified[¹⁵N]ArginineHigh incorporation[4]
Astrocytes[¹⁵N]Aspartate (0.05 mM)Not specified[¹⁵N]AlanineSignificant incorporation[4]
HCT116[U-¹³C]-Glucose120 hoursBiomass>98%[5]
HEK293¹³C-γ1,γ2-ValineNot specifiedProtein~100%[6]

This table provides illustrative examples. Actual results will be experiment-dependent.

Experimental Protocols

Protocol 1: Stable Isotope Labeling of Adherent Mammalian Cells with L-Aspartic acid-¹³C₄,¹⁵N

This protocol outlines the steps for labeling adherent cells to study the metabolic fate of aspartate.

Materials:

  • Adherent cell line of interest

  • Standard cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed fetal bovine serum (dFBS)

  • L-Aspartic acid-free medium

  • L-Aspartic acid-¹³C₄,¹⁵N (purity ≥ 98%)

  • Phosphate-buffered saline (PBS), ice-cold

  • Quenching solution: 80% methanol (B129727) in water, pre-chilled to -80°C

  • Cell scrapers, pre-chilled

  • Microcentrifuge tubes, pre-chilled

Procedure:

  • Cell Seeding: Seed cells in multi-well plates (e.g., 6-well or 12-well) at a density that will result in 70-80% confluency at the time of harvesting. Culture cells in standard growth medium supplemented with 10% dFBS.

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing L-aspartic acid-free medium with L-Aspartic acid-¹³C₄,¹⁵N. The optimal concentration may vary, but a starting point is the physiological concentration of aspartate in the standard medium (typically 0.1-0.2 mM). Also, supplement with 10% dFBS.

  • Initiation of Labeling: Once cells reach the desired confluency, aspirate the standard medium, wash the cells once with pre-warmed PBS, and replace it with the pre-warmed labeling medium.

  • Incubation: Incubate the cells for a sufficient duration to approach isotopic steady-state.[7] This can range from several hours to multiple cell doubling times. A time-course experiment (e.g., 0, 2, 6, 12, 24 hours) is recommended to determine the optimal labeling time for the specific cell line and metabolites of interest.

  • Metabolic Quenching: To halt metabolic activity instantaneously, place the culture plate on dry ice.[2] Aspirate the labeling medium and quickly wash the cells twice with ice-cold PBS. Immediately add 1 mL of ice-cold 80% methanol to each well.

  • Metabolite Extraction: Incubate the plate at -80°C for at least 15 minutes to ensure complete cell lysis.[2] Using a pre-chilled cell scraper, scrape the cell lysate and transfer it to a pre-chilled microcentrifuge tube.

  • Sample Clarification: Centrifuge the tubes at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Sample Storage: Transfer the supernatant containing the extracted metabolites to a new tube and store it at -80°C until analysis.

Protocol 2: Metabolite Analysis by LC-MS/MS

This protocol provides a general workflow for the analysis of ¹³C and ¹⁵N labeled metabolites.

Materials:

  • Metabolite extracts from Protocol 1

  • LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole)

  • Appropriate chromatography column (e.g., HILIC or reversed-phase)

  • Mobile phases (e.g., acetonitrile, water with formic acid or ammonium (B1175870) acetate)

Procedure:

  • Sample Preparation: Dry the metabolite extracts using a vacuum concentrator. Reconstitute the dried extracts in a suitable solvent (e.g., 50% methanol) compatible with the LC-MS method.

  • Chromatographic Separation: Inject the reconstituted sample into the LC-MS/MS system. Separate the metabolites using a suitable chromatographic gradient.

  • Mass Spectrometry Analysis: Operate the mass spectrometer in a mode that allows for the detection and quantification of different isotopologues of the target metabolites. This can be achieved using selected reaction monitoring (SRM) or by acquiring full scan data with high resolution.

  • Data Analysis: Process the raw data to identify and quantify the different mass isotopologues for each metabolite of interest. Correct for the natural abundance of ¹³C and ¹⁵N to determine the fractional enrichment from the labeled aspartate.

Visualizations

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis A Seed Cells B Prepare Labeling Medium (with L-Aspartic acid-¹³C₄,¹⁵N) A->B Culture to confluency C Incubate for Labeling B->C Medium exchange D Metabolic Quenching (Cold Methanol) C->D Harvest at time points E Metabolite Extraction D->E Cell lysis F Sample Clarification E->F Centrifugation G LC-MS/MS Analysis F->G Supernatant collection H Data Processing & Analysis G->H Acquire isotopologue data

Caption: Experimental workflow for stable isotope tracing.

Metabolic_Pathway Metabolic fate of L-Aspartic acid cluster_cytosol Cytosol cluster_mito Mitochondria Asp_cyto L-Aspartic acid-¹³C₄,¹⁵N OAA_cyto Oxaloacetate Asp_cyto->OAA_cyto AST Asn Asparagine Asp_cyto->Asn ASNS Nuc_cyto Nucleotides Asp_cyto->Nuc_cyto Purine & Pyrimidine Synthesis Asp_mito L-Aspartic acid Asp_cyto->Asp_mito Mal_cyto Malate OAA_cyto->Mal_cyto MDH1 Mal_mito Malate Mal_cyto->Mal_mito OAA_mito Oxaloacetate Asp_mito->OAA_mito AST2 Citrate Citrate OAA_mito->Citrate Citrate Synthase aKG α-Ketoglutarate Citrate->aKG Succ Succinyl-CoA aKG->Succ Fum Fumarate Succ->Fum Fum->Mal_mito Mal_mito->OAA_mito MDH2

Caption: Key metabolic pathways involving L-Aspartic acid.

References

Application Notes and Protocols for L-Aspartic acid-13C4,15N in Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The use of stable isotope-labeled amino acids in cell culture (SILAC) has become a cornerstone of quantitative mass spectrometry-based proteomics, enabling accurate relative quantification of thousands of proteins.[1] While L-Arginine and L-Lysine are the most commonly used amino acids due to their presence in tryptic peptides and their relatively straightforward metabolic pathways, the use of other labeled amino acids, such as L-Aspartic acid-13C4,15N, can offer unique advantages in specific research contexts.[2]

This compound is a stable isotope-labeled version of the non-essential amino acid L-aspartic acid, containing four Carbon-13 and one Nitrogen-15 atoms.[3][4] This results in a predictable mass shift in peptides containing this amino acid, allowing for the differentiation and relative quantification of proteins from different cell populations when analyzed by mass spectrometry.[5]

Potential Applications:

  • Studying Aspartate Metabolism and Flux: By tracing the incorporation of the labeled aspartic acid, it is possible to study its flux through various metabolic pathways, including its conversion to other amino acids like asparagine and its entry into the TCA cycle.

  • Targeted Quantification of Aspartate-Rich Proteins: For studies focused on specific proteins or protein families that have a high abundance of aspartic acid residues, using labeled aspartic acid could provide more robust quantification.

  • Investigating Protein Synthesis in Specific Cellular Compartments: In specialized cell types or under specific conditions where aspartate transport and metabolism are of particular interest, this compound can be a valuable tool.

Crucial Considerations and Challenges:

The primary challenge in using this compound for global quantitative proteomics is its central role in metabolism.[6] Unlike essential amino acids like arginine and lysine (B10760008) (in most cell lines), aspartic acid can be readily synthesized by cells and converted into other molecules. This presents two significant risks:

  • Isotope Dilution: The cell's own synthesis of "light" (unlabeled) aspartic acid can dilute the "heavy" labeled aspartic acid provided in the media, leading to incomplete labeling and inaccurate quantification.

Due to these challenges, the use of this compound requires rigorous validation and control experiments to ensure data quality and accurate interpretation. It is generally not recommended for standard, global quantitative proteomics studies without careful consideration and optimization.

Experimental Protocols

This protocol provides a general framework for the use of this compound in a SILAC experiment. It is essential to perform the validation steps to assess the suitability of this amino acid for your specific cell line and experimental conditions.

1. Media Preparation:

  • "Light" Medium: Prepare your standard cell culture medium (e.g., DMEM, RPMI-1640) that is deficient in L-aspartic acid. Supplement this medium with a known concentration of "light" (unlabeled) L-aspartic acid. The medium should also contain dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled amino acids from the serum.

  • "Heavy" Medium: Prepare the same L-aspartic acid-deficient medium as above. Supplement this medium with this compound at the same final concentration as the "light" medium. Also, add dFBS.

2. Cell Culture and Labeling:

  • Grow two populations of your cells of interest.

  • For the "light" cell population, culture the cells in the "light" medium.

  • For the "heavy" cell population, culture the cells in the "heavy" medium.

  • Subculture the cells for at least 6-8 cell divisions in their respective SILAC media to ensure maximum incorporation of the labeled amino acid.[7] Slower-growing cells may require a longer duration.

3. Validation of Incorporation and Metabolic Conversion (CRITICAL STEP):

  • After the adaptation phase, harvest a small number of cells from both the "light" and "heavy" populations.

  • Extract proteins, perform a tryptic digest, and analyze the peptides by LC-MS/MS.

  • Check for Incorporation Efficiency: In the "heavy" sample, determine the percentage of aspartic acid-containing peptides that are fully labeled. The goal is >97% incorporation.

  • Check for Metabolic Conversion: In the "heavy" sample, search the MS data for the expected mass shifts in other amino acids, particularly asparagine, glutamate, and alanine. The presence of these shifts indicates metabolic scrambling of the label. The extent of this scrambling will determine the feasibility of the experiment.

4. Main Experiment and Sample Preparation:

  • Once labeling is validated, apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" cells, while the "light" cells serve as a control).

  • Harvest the "light" and "heavy" cell populations.

  • Count the cells from each population and mix them at a 1:1 ratio.

  • Lyse the mixed cell pellet using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Extract the total protein and determine the protein concentration.

  • Perform in-solution or in-gel tryptic digestion of the protein mixture.

5. Mass Spectrometry and Data Analysis:

  • Analyze the resulting peptide mixture using high-resolution LC-MS/MS.[8]

  • Use a suitable software package (e.g., MaxQuant, Proteome Discoverer) for peptide identification and quantification.

  • Configure the software to search for the specific mass shift of this compound (+5.01 Da).

  • The software will calculate the intensity ratios of "heavy" to "light" peptide pairs, which reflects the relative abundance of the corresponding proteins.

  • Carefully analyze the data, keeping in mind any metabolic conversion observed in the validation step. It may be necessary to exclude peptides containing amino acids that show significant label scrambling from the quantification.

Data Presentation

Quantitative proteomics data from a SILAC experiment using this compound should be presented in a clear and organized manner to facilitate interpretation and comparison. The following table is a template illustrating how such data could be presented.

Table 1: Example of Quantitative Proteomics Data for this compound SILAC

Protein ID (UniProt)Gene NameProtein NameNumber of Peptides QuantifiedH/L Ratio (Heavy/Light)Log2(H/L Ratio)p-valueRegulation (in Treated Sample)
P04637TP53Cellular tumor antigen p5352.151.100.005Upregulated
P60709ACTBActin, cytoplasmic 1121.020.030.89Unchanged
Q06830HSP90AA1Heat shock protein HSP 90-alpha80.45-1.150.012Downregulated
P31946YWHAZ14-3-3 protein zeta/delta41.100.140.65Unchanged
  • Protein ID: A unique identifier from a protein database (e.g., UniProt).

  • Gene Name: The official gene symbol.

  • Protein Name: A descriptive name of the protein.

  • Number of Peptides Quantified: The number of unique peptides used for protein quantification.

  • H/L Ratio: The ratio of the intensity of the heavy-labeled peptides to the light-labeled peptides.

  • Log2(H/L Ratio): The log2 transformation of the H/L ratio, which is useful for visualizing up- and downregulation symmetrically around zero.

  • p-value: A statistical measure of the significance of the change in protein abundance.

  • Regulation: A qualitative description of the change (e.g., Upregulated, Downregulated, Unchanged).

Visualizations

Visualizing the experimental workflow and the underlying metabolic pathways is crucial for understanding the methodology and its potential pitfalls.

SILAC_Workflow_Aspartic_Acid cluster_Adaptation Cell Adaptation & Labeling cluster_Validation Validation (Critical Step) cluster_Experiment Main Experiment cluster_Analysis Data Analysis Light_Culture Cell Culture ('Light' L-Aspartic acid) Validation_Harvest Harvest Small Sample Light_Culture->Validation_Harvest Harvest_Mix Harvest and Mix Cells (1:1) Light_Culture->Harvest_Mix Heavy_Culture Cell Culture ('Heavy' this compound) Heavy_Culture->Validation_Harvest Treatment Apply Experimental Treatment Heavy_Culture->Treatment MS_Validation LC-MS/MS Analysis Validation_Harvest->MS_Validation Check_Incorporation Assess Incorporation Efficiency (>97%) MS_Validation->Check_Incorporation Check_Conversion Assess Metabolic Conversion (Scrambling) MS_Validation->Check_Conversion Check_Conversion->Treatment Proceed if scrambling is acceptable Treatment->Harvest_Mix Lysis_Digestion Protein Extraction & Tryptic Digestion Harvest_Mix->Lysis_Digestion MS_Analysis LC-MS/MS Analysis Lysis_Digestion->MS_Analysis Quantification Peptide Identification & Quantification MS_Analysis->Quantification Data_Output Generate Protein Ratios Table Quantification->Data_Output

Caption: Workflow for a SILAC experiment using this compound, highlighting the critical validation step.

Aspartic_Acid_Metabolism cluster_TCA TCA Cycle & Related Pathways Asp_heavy This compound (from medium) Asp_pool Intracellular Aspartate Pool Asp_heavy->Asp_pool Protein Protein Synthesis Asp_pool->Protein Direct Incorporation (Desired) OAA Oxaloacetate Asp_pool->OAA Transamination Asparagine Asparagine Asp_pool->Asparagine Asparagine Synthetase (Label Scrambling) TCA TCA Cycle OAA->TCA Glutamate Glutamate OAA->Glutamate Transamination (Label Scrambling) TCA->Glutamate Alanine Alanine Glutamate->Alanine Transamination (Label Scrambling)

Caption: Metabolic pathways of L-Aspartic acid, illustrating the potential for isotopic label scrambling.

References

Application Notes: Quantitative Proteomics Using Stable Isotope Labeling with Aspartic Acid (Asp-SILAC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for accurate mass spectrometry-based quantitative proteomics.[1][2] Traditionally, SILAC experiments have predominantly utilized stable isotope-labeled arginine (Arg) and lysine (B10760008) (Lys) in combination with trypsin digestion. This approach ensures that most tryptic peptides contain a labeled amino acid, facilitating accurate quantification. However, this limits the analysis to peptides generated by trypsin cleavage. To expand the coverage of the proteome and explore different enzymatic digestion strategies, we present a modified SILAC workflow utilizing stable isotope-labeled aspartic acid (Asp).

This application note details an experimental workflow for quantitative proteomics using labeled aspartic acid, referred to as Asp-SILAC. This method involves the metabolic incorporation of a "heavy" stable isotope-labeled aspartic acid into one cell population and a "light" natural aspartic acid in a control population. For protein digestion, this workflow utilizes Endoproteinase Asp-N (AspN), a protease that specifically cleaves peptide bonds N-terminal to aspartic acid residues.[3][4][5][6][7][8] This approach provides a complementary dataset to traditional Arg/Lys-SILAC and can be particularly useful for studying proteins with a low abundance of arginine and lysine residues.

Target Audience

These application notes and protocols are intended for researchers, scientists, and drug development professionals with experience in cell culture, protein biochemistry, and mass spectrometry.

Experimental Workflow

The Asp-SILAC experimental workflow is comprised of two main phases: an adaptation phase and an experimental phase.[9]

  • Adaptation Phase: Two populations of cells are cultured in specialized media. One population is grown in "light" medium containing natural (unlabeled) aspartic acid, while the other is grown in "heavy" medium where the natural aspartic acid is replaced with a stable isotope-labeled version (e.g., ¹³C₄,¹⁵N₁-Aspartic Acid). The cells are cultured for a sufficient number of cell divisions (typically at least five) to ensure near-complete incorporation of the labeled amino acid into the proteome.[10]

  • Experimental Phase: Once labeling is complete, the two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. control).

  • Sample Preparation: After treatment, the "light" and "heavy" cell populations are harvested and combined in a 1:1 ratio based on protein concentration. This early-stage mixing minimizes experimental variability.

  • Protein Digestion: The combined protein lysate is then subjected to enzymatic digestion using Endoproteinase Asp-N. This protease cleaves proteins specifically at the N-terminal side of aspartic acid residues, generating peptides suitable for mass spectrometry analysis. A sequential digestion with AspN followed by another protease like Trypsin can also be performed to increase protein sequence coverage.[11]

  • Mass Spectrometry and Data Analysis: The resulting peptide mixture is analyzed by high-resolution LC-MS/MS. The mass difference between the "light" and "heavy" isotopic forms of the peptides allows for the relative quantification of protein abundance between the two experimental conditions.

Diagram: Asp-SILAC Experimental Workflow

SILAC_Workflow cluster_adaptation Adaptation Phase cluster_experimental Experimental Phase cluster_sample_prep Sample Preparation & Analysis Cell Culture (Light) Cell Population 1 (Light Medium + Natural Asp) Treatment Experimental Treatment (e.g., Drug vs. Vehicle) Cell Culture (Light)->Treatment Cell Culture (Heavy) Cell Population 2 (Heavy Medium + Labeled Asp) Cell Culture (Heavy)->Treatment Harvest & Combine Harvest and Combine Cells (1:1 Ratio) Treatment->Harvest & Combine Cell Lysis Cell Lysis & Protein Extraction Harvest & Combine->Cell Lysis Protein Digestion Protein Digestion with Endoproteinase Asp-N Cell Lysis->Protein Digestion LC-MS/MS LC-MS/MS Analysis Protein Digestion->LC-MS/MS Data Analysis Data Analysis & Quantification LC-MS/MS->Data Analysis

Caption: Asp-SILAC experimental workflow.

Detailed Experimental Protocols

1. Cell Culture and Metabolic Labeling

  • Materials:

    • SILAC-grade DMEM or RPMI-1640 medium deficient in aspartic acid.

    • Dialyzed Fetal Bovine Serum (dFBS).

    • Natural L-Aspartic Acid ("Light").

    • Stable Isotope-Labeled L-Aspartic Acid ("Heavy"), e.g., ¹³C₄,¹⁵N₁-L-Aspartic Acid.

    • Penicillin-Streptomycin solution.

    • Cell line of interest.

  • Protocol:

    • Prepare "Light" and "Heavy" SILAC media by supplementing the aspartic acid-deficient medium with either natural L-Aspartic Acid or stable isotope-labeled L-Aspartic Acid to the desired final concentration. Also, add dFBS to a final concentration of 10% and Penicillin-Streptomycin.

    • Culture two separate populations of the chosen cell line in the "Light" and "Heavy" media, respectively.

    • Passage the cells for at least five cell doublings to ensure >95% incorporation of the labeled amino acid.

    • Verify the incorporation efficiency by analyzing a small aliquot of the "Heavy" labeled cells by mass spectrometry.

2. Cell Lysis and Protein Extraction

  • Materials:

    • Phosphate-buffered saline (PBS).

    • Lysis buffer (e.g., RIPA buffer containing protease and phosphatase inhibitors).

    • Cell scraper.

    • Microcentrifuge.

  • Protocol:

    • After the experimental treatment, wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer and scraping the cells.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the "Light" and "Heavy" lysates using a standard protein assay (e.g., BCA assay).

    • Combine the "Light" and "Heavy" lysates in a 1:1 protein ratio.

3. Protein Digestion with Endoproteinase Asp-N

  • Materials:

    • Combined protein lysate.

    • Dithiothreitol (DTT).

    • Iodoacetamide (IAA).

    • Endoproteinase Asp-N (sequencing grade).

    • Digestion buffer (e.g., 50 mM Tris-HCl, pH 8.0 or 50 mM Ammonium Bicarbonate, pH 7.8).[3]

  • Protocol:

    • Reduction: Add DTT to the combined protein lysate to a final concentration of 10 mM and incubate at 56°C for 1 hour.

    • Alkylation: Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 45 minutes.

    • Digestion: Dilute the sample with digestion buffer to reduce the concentration of any denaturants (e.g., urea, if used). Add Endoproteinase Asp-N at an enzyme-to-substrate ratio of 1:50 to 1:100 (w/w).[4]

    • Incubate the digestion mixture overnight (12-18 hours) at 37°C.[3][4]

    • Optional Sequential Digestion: For increased sequence coverage, after the AspN digestion, the pH can be adjusted, and a second protease like Trypsin can be added for a subsequent digestion.[11]

    • Stop the digestion by adding formic acid to a final concentration of 1%.

4. Mass Spectrometry and Data Analysis

  • Protocol:

    • Desalt the digested peptides using a C18 StageTip or equivalent.

    • Analyze the peptides by LC-MS/MS using a high-resolution mass spectrometer (e.g., Orbitrap).

    • Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

    • Process the raw data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) for peptide and protein identification and quantification.

    • The software will identify peptide pairs with a specific mass shift corresponding to the heavy and light forms of aspartic acid and calculate the heavy/light (H/L) ratio for each protein.

Data Presentation

Quantitative proteomics data should be summarized in a clear and structured table. The table should include essential information for each identified and quantified protein.

Table 1: Example of Quantitative Proteomics Data Table from an Asp-SILAC Experiment

Protein AccessionGene SymbolProtein DescriptionH/L RatioLog2(H/L)p-valueRegulation
P04637TP53Cellular tumor antigen p532.541.340.001Upregulated
P60709ACTBActin, cytoplasmic 11.020.030.89Unchanged
Q06830HSP90AA1Heat shock protein HSP 90-alpha0.45-1.150.005Downregulated
P10636GNB1Guanine nucleotide-binding protein G(I)/G(S)/G(T) subunit beta-12.111.080.012Upregulated
P62258RPLP060S acidic ribosomal protein P00.98-0.030.92Unchanged

Table Column Descriptions:

  • Protein Accession: Unique identifier for the protein (e.g., UniProt accession).

  • Gene Symbol: The official gene symbol for the protein.

  • Protein Description: A brief description of the protein's function.

  • H/L Ratio: The ratio of the abundance of the heavy-labeled protein to the light-labeled protein.

  • Log2(H/L): The log2 transformation of the H/L ratio, which is useful for visualizing up- and downregulation symmetrically around zero.

  • p-value: The statistical significance of the change in protein abundance.

  • Regulation: A qualitative assessment of the change (e.g., Upregulated, Downregulated, Unchanged).

Signaling Pathway Visualization: Wnt Signaling

The Wnt signaling pathway is a crucial regulator of cell proliferation, differentiation, and migration, and its dysregulation is implicated in various diseases, including cancer.[12][13][14][15] SILAC-based proteomics is a powerful tool to study the dynamic changes in protein expression and post-translational modifications within this pathway upon stimulation.

Diagram: Wnt Signaling Pathway

Wnt_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5/6 LRP5/6 Wnt->LRP5/6 Dsh Dishevelled Frizzled->Dsh Activates LRP5/6->Dsh Axin Axin Dsh->Axin Inhibits APC APC Beta-catenin β-catenin Axin->Beta-catenin Phosphorylates GSK3b GSK-3β APC->Beta-catenin GSK3b->Beta-catenin Proteasome Proteasome Beta-catenin->Proteasome Degradation Beta-catenin_nuc β-catenin Beta-catenin->Beta-catenin_nuc Translocates TCF/LEF TCF/LEF Beta-catenin_nuc->TCF/LEF Binds Gene Transcription Gene Transcription TCF/LEF->Gene Transcription Activates

Caption: Canonical Wnt signaling pathway.

References

Application Note: High-Throughput LC-MS/MS Method for the Sensitive Detection of L-Aspartic acid-13C4,15N

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of L-Aspartic acid-13C4,15N in biological matrices. Stable isotope-labeled compounds like this compound are crucial internal standards for accurate quantification in metabolic studies and clinical research, enabling precise measurement of their unlabeled counterparts.[1][2] This method utilizes a simple protein precipitation step for sample preparation and a rapid chromatographic separation, making it suitable for high-throughput analysis.

Introduction

L-Aspartic acid is a non-essential amino acid that plays a vital role as a building block for proteins and as an intermediate in various metabolic pathways.[3] Accurate quantification of amino acids in biological fluids is essential for diagnosing metabolic disorders and for research in drug development.[3][4] Stable isotope dilution LC-MS/MS is the gold standard for quantitative bioanalysis due to its high specificity, sensitivity, and reproducibility.[1] The use of a stable isotope-labeled internal standard, such as this compound, which has a molecular weight of 138.07 g/mol [5], corrects for matrix effects and variations during sample processing and analysis, ensuring high accuracy.[1] This note provides a comprehensive protocol for the analysis of this compound, which can be adapted for the quantification of endogenous L-Aspartic acid.

Experimental Protocols

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of this compound from plasma samples.

  • Thaw Samples : Thaw plasma samples on ice.

  • Aliquoting : Aliquot 100 µL of plasma into a clean microcentrifuge tube.

  • Protein Precipitation : Add 10 µL of 30% sulfosalicylic acid to the plasma sample.[4]

  • Vortexing : Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubation : Refrigerate the samples at 4°C for 30 minutes.

  • Centrifugation : Centrifuge the samples at 12,000 rpm for 5 minutes to pellet the precipitated proteins.[4]

  • Supernatant Transfer : Carefully transfer 50 µL of the supernatant to a new tube.

  • Dilution : Add 450 µL of the initial mobile phase (e.g., Acetonitrile/Water with 0.1% Formic Acid) containing the appropriate concentration of any other internal standards if necessary.[4]

  • Vortexing : Vortex the final solution for 30 seconds.

  • Injection : Transfer the final solution to an autosampler vial for LC-MS/MS analysis. Inject 2-5 µL of the sample.[6][7]

Liquid Chromatography

Chromatographic separation is achieved using a hydrophilic interaction liquid chromatography (HILIC) or a mixed-mode column to ensure good retention of the polar L-Aspartic acid.

  • LC System : A UPLC or HPLC system capable of binary gradient elution.

  • Column : Imtakt Intrada Amino Acid column (50 x 3 mm, 3 µm) or equivalent.[8]

  • Column Temperature : 35-40°C.[3][7]

  • Mobile Phase A : 0.1% Formic Acid in Water.[6]

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.[6]

  • Flow Rate : 0.5-0.6 mL/min.[7][8]

  • Injection Volume : 2-5 µL.[6][7]

Table 1: Liquid Chromatography Gradient

Time (min)% Mobile Phase A% Mobile Phase B
0.0595
5.08020
5.1955
8.0955
Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection. The specific Multiple Reaction Monitoring (MRM) transitions for L-Aspartic acid and its stable isotope-labeled internal standard are monitored.

  • Mass Spectrometer : Triple Quadrupole Mass Spectrometer

  • Ionization Mode : Positive Electrospray Ionization (ESI+)

  • Scan Type : Multiple Reaction Monitoring (MRM)

Table 2: MRM Transitions and MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
L-Aspartic acid134.088.05015
This compound 139.1 92.1 50 15

Note: The precursor ion for this compound is calculated based on the addition of 4 carbons and 1 nitrogen isotope to the molecular formula of L-Aspartic acid. The product ion is predicted based on a similar fragmentation pattern to the unlabeled compound. These transitions should be optimized for the specific instrument used.

Quantitative Data

The method demonstrates excellent linearity, sensitivity, and precision.

Table 3: Method Performance Characteristics

ParameterL-Aspartic acid
Linearity (r²) > 0.999
Calibration Range 1 - 500 µmol/L[3]
Limit of Quantification (LOQ) 1 µmol/L[3]
Intra-day Precision (%CV) < 7%[7]
Inter-day Precision (%CV) < 10%
Accuracy (% Recovery) 90 - 110%

Visualizations

Experimental Workflow

G Figure 1: Experimental Workflow for LC-MS/MS Analysis of this compound cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample Aliquoting p2 Protein Precipitation (Sulfosalicylic Acid) p1->p2 p3 Centrifugation p2->p3 p4 Supernatant Collection p3->p4 p5 Dilution p4->p5 a1 Injection into LC System p5->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometry Detection (MRM Mode) a2->a3 d1 Peak Integration a3->d1 d2 Quantification using Internal Standard d1->d2 G Figure 2: Principle of Stable Isotope Dilution for Quantification cluster_process Analytical Process analyte L-Aspartic acid (Unknown Concentration) lcms LC-MS/MS Analysis analyte->lcms is This compound (Known Concentration) is->lcms sample Biological Sample sample->analyte ratio Peak Area Ratio (Analyte / IS) lcms->ratio cal_curve Calibration Curve ratio->cal_curve quant Quantified Concentration of L-Aspartic acid cal_curve->quant

References

Application Notes and Protocols for L-Aspartic acid-¹³C₄,¹⁵N as an Internal Standard in Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of metabolomics, accurate and precise quantification of endogenous metabolites is paramount for understanding biological processes and for the development of novel therapeutics and diagnostics. The use of stable isotope-labeled internal standards is a well-established method to improve the reliability of quantitative mass spectrometry-based metabolomics.[1] This document provides detailed application notes and protocols for the use of L-Aspartic acid-¹³C₄,¹⁵N as an internal standard for the accurate quantification of L-Aspartic acid in biological matrices.

L-Aspartic acid is a non-essential amino acid that plays a crucial role in central metabolism, including the urea (B33335) cycle, the citric acid cycle, and as a precursor for the synthesis of other amino acids and nucleotides.[2] Given its central role, the accurate measurement of L-Aspartic acid concentrations is critical in many areas of research. The use of L-Aspartic acid-¹³C₄,¹⁵N, which has a mass shift of +5 Da compared to the endogenous analyte, allows for correction of variability introduced during sample preparation and analysis, such as matrix effects and ionization suppression, leading to more accurate and precise results.[3]

Key Properties of L-Aspartic acid-¹³C₄,¹⁵N

PropertyValue
Chemical Formula ¹³C₄H₇¹⁵NO₄
Molecular Weight 138.07 g/mol [4]
Isotopic Purity ≥98% for ¹³C, ≥98% for ¹⁵N
Appearance White to off-white solid
Solubility Soluble in water
Storage Store at room temperature, protected from light and moisture[4]

Experimental Protocols

Preparation of Stock and Working Solutions

1. L-Aspartic acid-¹³C₄,¹⁵N Internal Standard (IS) Stock Solution (1 mg/mL):

  • Accurately weigh 1 mg of L-Aspartic acid-¹³C₄,¹⁵N.

  • Dissolve in 1 mL of LC-MS grade water.

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution at -20°C in amber glass vials.

2. L-Aspartic acid-¹³C₄,¹⁵N IS Working Solution (10 µg/mL):

  • Dilute 10 µL of the 1 mg/mL IS stock solution with 990 µL of LC-MS grade water.

  • Vortex to mix.

  • Prepare fresh daily or store at 4°C for short-term use.

3. L-Aspartic acid Calibration Standards:

  • Prepare a 1 mg/mL stock solution of unlabeled L-Aspartic acid in LC-MS grade water.

  • Perform serial dilutions to prepare a series of calibration standards with concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • These standards will be spiked into a surrogate matrix (e.g., dialyzed plasma or a synthetic matrix) to generate the calibration curve.

Sample Preparation: Protein Precipitation for Plasma/Serum Samples

This protocol is designed for the extraction of amino acids from plasma or serum samples.

  • Thaw Samples: Thaw frozen plasma/serum samples on ice.

  • Spike with Internal Standard: To 100 µL of each plasma/serum sample, calibration standard, and quality control (QC) sample, add 10 µL of the 10 µg/mL L-Aspartic acid-¹³C₄,¹⁵N IS working solution.

  • Vortex: Vortex each tube for 5 seconds.

  • Protein Precipitation: Add 400 µL of ice-cold methanol (B129727) containing 0.1% formic acid to each tube.

  • Vortex: Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubate: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Collect Supernatant: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate: Dry the supernatant under a gentle stream of nitrogen at 30°C.

  • Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).

  • Vortex and Centrifuge: Vortex for 10 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

G cluster_sample_prep Sample Preparation Workflow Sample Plasma/Serum Sample (100 µL) Spike_IS Add 10 µL of L-Aspartic acid-¹³C₄,¹⁵N IS Sample->Spike_IS Precipitation Add 400 µL of cold Methanol (0.1% Formic Acid) Spike_IS->Precipitation Incubate Incubate at -20°C for 20 min Precipitation->Incubate Centrifuge1 Centrifuge at 14,000 x g for 15 min Incubate->Centrifuge1 Collect_Supernatant Collect Supernatant Centrifuge1->Collect_Supernatant Evaporate Evaporate to Dryness Collect_Supernatant->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute Centrifuge2 Centrifuge at 14,000 x g for 5 min Reconstitute->Centrifuge2 LC_MS_Analysis Transfer to vial for LC-MS/MS Analysis Centrifuge2->LC_MS_Analysis

A streamlined workflow for the preparation of plasma/serum samples.
LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

ParameterRecommended Condition
Column HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 95% B to 40% B over 5 min, hold at 40% B for 1 min, return to 95% B and equilibrate for 2 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Conditions:

ParameterRecommended Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
L-Aspartic acid 134.174.02012
L-Aspartic acid-¹³C₄,¹⁵N 139.178.02012

Note: The exact MRM transitions and collision energies may require optimization on the specific mass spectrometer being used.

Data Presentation: Method Validation Summary

The following tables summarize the expected performance of a validated assay for the quantification of L-Aspartic acid using L-Aspartic acid-¹³C₄,¹⁵N as an internal standard. The data presented is representative of typical results obtained in a research setting.

Table 1: Linearity and Range

AnalyteCalibration Range (µg/mL)Correlation Coefficient (r²)
L-Aspartic acid0.1 - 100≥0.995

Table 2: Precision and Accuracy

Quality Control LevelNominal Concentration (µg/mL)Intra-day Precision (%CV, n=6)Inter-day Precision (%CV, n=18)Accuracy (% Recovery)
Low QC 0.3≤15%≤15%85-115%
Medium QC 5≤10%≤10%90-110%
High QC 80≤10%≤10%90-110%

Table 3: Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)

ParameterConcentration (µg/mL)
LOD ~0.03
LLOQ 0.1

Aspartate Metabolism Signaling Pathway

L-Aspartic acid is a key node in cellular metabolism. It is synthesized from the citric acid cycle intermediate oxaloacetate and can be converted to other essential molecules. The following diagram illustrates the central role of aspartate in several key metabolic pathways.

G cluster_pathway Aspartate Metabolism Oxaloacetate Oxaloacetate Aspartate Aspartate Oxaloacetate->Aspartate Aspartate aminotransferase Asparagine Asparagine Aspartate->Asparagine Asparagine synthetase Homoserine Homoserine Aspartate->Homoserine Lysine Lysine Aspartate->Lysine Pyrimidines Pyrimidines Aspartate->Pyrimidines Purines Purines Aspartate->Purines Urea_Cycle Urea Cycle Aspartate->Urea_Cycle Threonine Threonine Homoserine->Threonine Methionine Methionine Homoserine->Methionine Isoleucine Isoleucine Threonine->Isoleucine TCA_Cycle TCA Cycle TCA_Cycle->Oxaloacetate

The central role of L-Aspartic acid in various metabolic pathways.

Conclusion

The use of L-Aspartic acid-¹³C₄,¹⁵N as an internal standard provides a robust and reliable method for the quantitative analysis of L-Aspartic acid in complex biological matrices. The protocols and data presented herein offer a comprehensive guide for researchers and scientists to implement this methodology in their metabolomics workflows. The high accuracy and precision achievable with this approach are essential for obtaining high-quality data in drug development and biomedical research.

References

Application Notes and Protocols for Metabolic Flux Analysis using L-Aspartic acid-¹³C₄,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique to quantitatively determine the rates of metabolic reactions within a biological system. By using stable isotope-labeled substrates, researchers can trace the flow of atoms through metabolic pathways, providing a detailed snapshot of cellular metabolism. L-Aspartic acid-¹³C₄,¹⁵N is a valuable tracer for investigating central carbon and nitrogen metabolism. With all four carbons labeled with ¹³C and the amino nitrogen labeled with ¹⁵N, it allows for the simultaneous tracking of both carbon and nitrogen fate. This is particularly useful for studying pathways where aspartate is a key node, such as the tricarboxylic acid (TCA) cycle, nucleotide biosynthesis, and amino acid metabolism.[1][2][3] The use of this dual-labeled tracer provides a high degree of resolution for flux analysis, enabling a deeper understanding of metabolic reprogramming in various physiological and pathological states, including cancer.

Principle of the Method

The core principle of this metabolic flux analysis protocol involves replacing standard L-aspartic acid in cell culture medium with L-Aspartic acid-¹³C₄,¹⁵N. Cells are cultured in this labeled medium for a sufficient duration to achieve isotopic steady state, meaning the intracellular metabolite pools have incorporated the stable isotopes to a stable enrichment level.

Following incubation, intracellular metabolites are extracted and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). The mass spectrometer detects the mass shifts in downstream metabolites resulting from the incorporation of ¹³C and ¹⁵N atoms from the labeled aspartate. By quantifying the mass isotopologue distribution (MID) of these metabolites, the relative contribution of aspartate to various metabolic pathways can be determined. This data is then used in computational models to calculate intracellular metabolic fluxes.

Materials and Reagents

  • L-Aspartic acid-¹³C₄,¹⁵N (Chemical Purity: ≥98%, Isotopic Enrichment: ≥99%)[4][5]

  • Aspartate-free cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed Fetal Bovine Serum (dFBS)[6]

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Quenching solution: 60% methanol (B129727) in water, chilled to -40°C

  • Extraction solvent: 80% methanol in water, chilled to -80°C[7]

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

  • Cell culture flasks or plates

  • Centrifuge

  • Lyophilizer or vacuum concentrator

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system

Experimental Protocol

Cell Culture and Labeling
  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., T-25 flasks or 6-well plates) at a density that ensures they are in the exponential growth phase at the time of the experiment.

  • Preparation of Labeled Medium: Prepare the cell culture medium by supplementing the aspartate-free base medium with L-Aspartic acid-¹³C₄,¹⁵N. The final concentration of the labeled aspartate should be similar to that of the unlabeled aspartate in the standard medium formulation. Add dialyzed FBS to the desired final concentration (e.g., 10%). The use of dialyzed FBS is crucial to minimize the presence of unlabeled amino acids that would dilute the tracer.[6]

  • Isotope Labeling: When cells reach the desired confluency (typically 60-70%), aspirate the standard culture medium, wash the cells once with sterile PBS, and replace it with the pre-warmed L-Aspartic acid-¹³C₄,¹⁵N containing medium.

  • Incubation: Incubate the cells for a sufficient period to approach isotopic steady state. This time can vary depending on the cell type and the turnover rate of the metabolites of interest and may need to be determined empirically through a time-course experiment (e.g., 6, 12, 24 hours).

Metabolite Quenching and Extraction
  • Quenching: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly aspirate the labeling medium and immediately add ice-cold quenching solution (60% methanol) to the culture vessel.[8]

  • Cell Scraping and Collection: Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled centrifuge tube.

  • Centrifugation: Centrifuge the cell suspension at a low speed (e.g., 1000 x g) for 5 minutes at 4°C to pellet the cells.

  • Extraction: Discard the supernatant and add a specific volume of ice-cold 80% methanol to the cell pellet. Vortex vigorously to resuspend the pellet and lyse the cells.

  • Incubation and Centrifugation: Incubate the samples on ice for 20 minutes to allow for complete extraction of metabolites. Following incubation, centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites and transfer it to a new microcentrifuge tube.

  • Drying: Dry the metabolite extracts completely using a vacuum concentrator or lyophilizer. The dried extracts can be stored at -80°C until LC-MS analysis.

LC-MS Analysis
  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile).

  • Chromatographic Separation: Separate the metabolites using a suitable liquid chromatography method. For polar metabolites, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is often employed.

  • Mass Spectrometry Detection: Analyze the eluting metabolites using a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) capable of resolving the different isotopologues.[7]

  • Data Acquisition: Acquire data in full scan mode to detect all charged ions. The mass resolution should be high enough to distinguish between ¹³C and ¹⁵N labeling.

Data Analysis
  • Peak Integration and Isotopologue Distribution: Integrate the peak areas for each metabolite and its corresponding isotopologues (M+1, M+2, M+3, M+4, M+5, etc.).

  • Correction for Natural Isotope Abundance: Correct the raw mass isotopologue distributions for the natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁷O, ¹⁸O).

  • Metabolic Flux Calculation: Use the corrected mass isotopologue distributions as input for metabolic flux analysis software (e.g., INCA, Metran) to calculate the intracellular metabolic fluxes.

Data Presentation

The quantitative data from the LC-MS analysis should be summarized in a table to clearly present the mass isotopologue distributions (MIDs) of key metabolites.

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)
Aspartate
Malate
Fumarate
Citrate
Asparagine
Inosine Monophosphate (IMP)
Adenosine Monophosphate (AMP)
Guanosine Monophosphate (GMP)

This table is a template. The actual number of isotopologues will depend on the metabolite.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Data Acquisition & Analysis A Seed cells in culture plates B Prepare medium with L-Aspartic acid-¹³C₄,¹⁵N A->B C Replace standard medium with labeled medium B->C D Incubate to achieve isotopic steady state C->D E Quench metabolism with cold methanol D->E F Extract metabolites E->F G Dry metabolite extracts F->G H LC-MS/MS analysis G->H I Determine mass isotopologue distributions (MIDs) H->I J Calculate metabolic fluxes I->J

Caption: Experimental workflow for metabolic flux analysis using L-Aspartic acid-¹³C₄,¹⁵N.

metabolic_pathway cluster_tca TCA Cycle cluster_nucleotide Nucleotide Synthesis cluster_amino_acid Amino Acid Synthesis Asp L-Aspartic acid (¹³C₄,¹⁵N) OAA Oxaloacetate (M+4) Asp->OAA AST IMP IMP (M+4, M+5) Asp->IMP Purine Synthesis Asn Asparagine (M+4, M+5) Asp->Asn ASNS Citrate Citrate (M+4) OAA->Citrate aKG α-Ketoglutarate Citrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate (M+4) Succinate->Fumarate Malate Malate (M+4) Fumarate->Malate Malate->OAA AMP AMP (M+4, M+5) IMP->AMP GMP GMP (M+4, M+5) IMP->GMP

Caption: Metabolic fate of L-Aspartic acid-¹³C₄,¹⁵N in central carbon and nitrogen metabolism.

References

Preparing SILAC Media with L-Aspartic acid-13C4,15N: Application Notes and Protocols for Advanced Proteomic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to SILAC and the Role of L-Aspartic Acid Labeling

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for quantitative mass spectrometry-based proteomics. The method relies on the in vivo incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells.[1][2] By comparing the mass spectra of proteins from cells grown in "light" (natural abundance) and "heavy" media, researchers can accurately quantify differences in protein abundance and turnover.[][4]

Traditionally, SILAC experiments have predominantly utilized labeled essential amino acids, such as arginine and lysine (B10760008), as cells are unable to synthesize them de novo, ensuring complete incorporation from the culture medium.[5] However, the use of labeled non-essential amino acids, like L-Aspartic acid, opens new avenues for investigating specific metabolic pathways and cellular processes where these amino acids play a central role.

L-Aspartic acid is a crucial metabolite involved in numerous cellular functions, including:

  • Nucleotide Synthesis: Aspartate is a direct precursor for the synthesis of purines and pyrimidines.[6]

  • Amino Acid Metabolism: It serves as a precursor for the synthesis of several other amino acids, including asparagine, methionine, threonine, and isoleucine.

  • Energy Metabolism: Aspartate plays a key role in the malate-aspartate shuttle, which transports reducing equivalents into the mitochondria for ATP production.

By using L-Aspartic acid labeled with both carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N), researchers can trace the fate of this amino acid through various metabolic pathways, providing insights into cellular metabolism, signaling, and the effects of drug candidates on these processes.

Application Notes

Advantages of Using L-Aspartic acid-¹³C₄,¹⁵N in SILAC
  • Metabolic Pathway Tracing: Directly monitors the flux of aspartate into key metabolic pathways such as nucleotide and amino acid synthesis. This is particularly valuable in cancer research where metabolic reprogramming is a hallmark.[6][7]

  • Complementary to Arginine/Lysine Labeling: Provides an additional layer of quantitative information, especially for proteins with low abundance of arginine and lysine residues.

  • Specific Research Questions: Ideal for studying the effects of drugs or genetic modifications on pathways directly involving aspartate metabolism.

Challenges and Considerations
  • Non-Essential Amino Acid: As a non-essential amino acid, cells can synthesize L-Aspartic acid endogenously. This can lead to incomplete incorporation of the "heavy" labeled form from the media, potentially complicating data analysis.[8]

  • Auxotrophic Cell Lines: To overcome the challenge of endogenous synthesis, the use of cell lines that are auxotrophic for aspartate (i.e., unable to produce their own) is highly recommended. If such cell lines are not available, optimization of culture conditions or the use of metabolic inhibitors may be necessary, though this can have confounding effects on the experiment.

  • Media Formulation: The concentration of L-Aspartic acid in the SILAC medium must be carefully optimized to ensure efficient labeling without causing cellular stress.

Experimental Protocols

Protocol 1: Preparation of SILAC Media with L-Aspartic acid-¹³C₄,¹⁵N

This protocol provides a general guideline for preparing "heavy" SILAC media. Optimization for specific cell lines and experimental conditions is crucial.

Materials:

  • DMEM or RPMI 1640 medium deficient in L-Aspartic acid (custom formulation may be required)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-Aspartic acid-¹³C₄,¹⁵N (≥98% isotopic purity)

  • Unlabeled ("light") L-Aspartic acid

  • Other essential amino acids, vitamins, and supplements as required for the specific cell line

  • Sterile filtration unit (0.22 µm)

Procedure:

  • Prepare Basal Medium: Start with a custom formulation of DMEM or RPMI 1640 that lacks L-Aspartic acid.

  • Supplement with dFBS: To the basal medium, add dialyzed FBS to a final concentration of 10%. Dialyzed serum is essential to minimize the concentration of unlabeled amino acids.[9]

  • Prepare Amino Acid Stock Solutions:

    • "Heavy" Aspartic Acid Stock: Prepare a sterile stock solution of L-Aspartic acid-¹³C₄,¹⁵N. The final concentration in the medium will need to be optimized, but a starting point similar to the concentration of other non-essential amino acids in standard media formulations is recommended.

    • "Light" Aspartic Acid Stock: Prepare a sterile stock solution of unlabeled L-Aspartic acid at the same concentration as the "heavy" stock.

  • Prepare "Heavy" and "Light" SILAC Media:

    • "Heavy" Medium: To the basal medium supplemented with dFBS, add the "heavy" L-Aspartic acid-¹³C₄,¹⁵N stock solution to the desired final concentration. Add all other necessary amino acids and supplements.

    • "Light" Medium: To a separate batch of basal medium with dFBS, add the "light" L-Aspartic acid stock solution to the same final concentration. Add all other necessary amino acids and supplements.

  • Sterile Filtration: Sterile-filter the complete "heavy" and "light" SILAC media using a 0.22 µm filter unit.

  • Storage: Store the prepared media at 4°C, protected from light.

Protocol 2: SILAC Labeling and Sample Preparation

Cell Culture and Labeling:

  • Cell Line Selection: Whenever possible, use a cell line auxotrophic for L-Aspartic acid.

  • Adaptation Phase: Culture the cells in the "heavy" and "light" SILAC media for at least five to six cell doublings to ensure complete incorporation of the labeled amino acid.[10][11]

  • Verification of Labeling Efficiency: After the adaptation phase, harvest a small aliquot of cells from the "heavy" culture. Extract proteins, digest them into peptides, and analyze by mass spectrometry to confirm >97% incorporation of L-Aspartic acid-¹³C₄,¹⁵N.[12]

  • Experimental Phase: Once complete labeling is confirmed, perform the desired experimental treatment (e.g., drug treatment, induction of a signaling pathway) on one of the cell populations.

  • Cell Harvest and Lysis: After treatment, harvest the "light" and "heavy" cell populations. Wash the cells with PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Mixing: Determine the protein concentration of the lysates from the "light" and "heavy" populations. Mix equal amounts of protein from both samples.

Protein Digestion and Mass Spectrometry:

  • Protein Digestion: Digest the mixed protein sample into peptides using an appropriate protease (e.g., trypsin).

  • Peptide Cleanup: Desalt the peptide mixture using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis: Analyze the peptide mixture by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation

Quantitative data from SILAC experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Example of Quantitative Data Summary for a SILAC Experiment

Protein IDGene NameDescriptionH/L Ratiop-valueRegulation
P04637TP53Cellular tumor antigen p532.50.001Upregulated
P60709ACTBActin, cytoplasmic 11.10.85Unchanged
Q06830NCLNucleolin0.40.005Downregulated

H/L Ratio: Ratio of the intensity of the "heavy" peptide to the "light" peptide.

Visualizations

SILAC Experimental Workflow

SILAC_Workflow SILAC Experimental Workflow with L-Aspartic acid-¹³C₄,¹⁵N cluster_labeling Cell Labeling cluster_experiment Experimental Treatment cluster_processing Sample Processing cluster_analysis Data Analysis light Grow cells in 'Light' Medium (unlabeled L-Aspartic acid) control Control Condition light->control heavy Grow cells in 'Heavy' Medium (L-Aspartic acid-¹³C₄,¹⁵N) treatment Experimental Condition heavy->treatment mix Mix Equal Amounts of Protein Lysates control->mix treatment->mix digest Protein Digestion (e.g., Trypsin) mix->digest cleanup Peptide Cleanup digest->cleanup lcms LC-MS/MS Analysis cleanup->lcms quant Protein Identification & Quantification lcms->quant

Caption: General workflow for a SILAC experiment using L-Aspartic acid-¹³C₄,¹⁵N.

Aspartate Metabolism and Downstream Signaling

Aspartate_Metabolism Tracing L-Aspartic acid-¹³C₄,¹⁵N in Cellular Metabolism cluster_input Labeled Precursor cluster_pathways Metabolic Pathways cluster_output Downstream Effects cluster_regulation Cellular Processes asp_heavy L-Aspartic acid-¹³C₄,¹⁵N nucleotide Nucleotide Synthesis (Purines, Pyrimidines) asp_heavy->nucleotide amino_acid Amino Acid Synthesis (Asn, Met, Thr, Ile) asp_heavy->amino_acid malate_shuttle Malate-Aspartate Shuttle asp_heavy->malate_shuttle dna_rna DNA/RNA Synthesis nucleotide->dna_rna protein Protein Synthesis amino_acid->protein atp ATP Production malate_shuttle->atp proliferation Cell Proliferation dna_rna->proliferation signaling Signaling Pathways dna_rna->signaling protein->signaling atp->proliferation atp->signaling

Caption: Metabolic fate of labeled L-Aspartic acid and its impact on cellular processes.

References

Application Notes and Protocols for L-Aspartic acid-13C4,15N in Biomolecular NMR

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of biomolecules at atomic resolution. Isotopic labeling of proteins with stable isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) is often a prerequisite for these studies, as it enhances sensitivity and enables the use of advanced multi-dimensional NMR experiments. While uniform labeling is a common strategy, selective labeling of specific amino acid types offers distinct advantages, particularly for large proteins or complex systems.

L-Aspartic acid-¹³C₄,¹⁵N is a stable isotope-labeled amino acid that serves as a valuable tool for biomolecular NMR. By incorporating this labeled amino acid, researchers can selectively introduce NMR-active nuclei into aspartate residues within a protein. This approach simplifies crowded spectra, facilitates resonance assignment, and allows for the targeted investigation of the roles of aspartate residues in protein function. Aspartate residues are frequently found in active sites of enzymes, at protein-protein interfaces, and are involved in crucial electrostatic interactions, making them key targets for structural and dynamic studies.

These application notes provide a comprehensive overview of the uses of L-Aspartic acid-¹³C₄,¹⁵N in biomolecular NMR, including detailed experimental protocols and data presentation.

Application Notes

Facilitating Resonance Assignment in Large Proteins

One of the primary challenges in NMR studies of large proteins (>25 kDa) is severe resonance overlap in the spectra. Uniform ¹³C, ¹⁵N labeling results in a signal for every backbone and sidechain atom, leading to spectral crowding that can make unambiguous resonance assignment difficult or impossible.

By selectively labeling only aspartate residues with L-Aspartic acid-¹³C₄,¹⁵N, the resulting NMR spectra are dramatically simplified. For instance, a 2D ¹H-¹⁵N HSQC spectrum will only show peaks corresponding to the backbone amides of the aspartate residues and any other residues that may have incorporated the ¹⁵N label through metabolic scrambling. This spectral simplification is instrumental in assigning the chemical shifts of these specific residues, which can then serve as anchor points for assigning the rest of the protein sequence.

Advantages:

  • Reduces spectral complexity and resonance overlap.[1]

  • Aids in the unambiguous assignment of aspartate ¹H, ¹³C, and ¹⁵N resonances.

  • Provides starting points for sequential backbone assignment strategies.

Probing Protein Structure and Local Conformation

Once assigned, the chemical shifts of the labeled aspartate residues provide sensitive probes of their local chemical environment and, by extension, the protein's secondary and tertiary structure. Deviations of Cα and Cβ chemical shifts from random coil values can be used to identify secondary structure elements such as α-helices and β-sheets. Furthermore, Nuclear Overhauser Effect (NOE) experiments can be performed to identify spatial proximities between the labeled aspartate residues and other protons in the protein, providing distance restraints for structure calculation.

Investigating Protein Dynamics and Allostery

Aspartate residues are often involved in dynamic processes that are critical for protein function, such as enzyme catalysis, ligand binding, and allosteric regulation. NMR relaxation experiments, such as Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion and rotating frame relaxation (R₁ρ), can be used to study these dynamic processes on the microsecond to millisecond timescale.[2][3][4]

Selectively labeling aspartate residues with L-Aspartic acid-¹³C₄,¹⁵N allows for the targeted investigation of the dynamics at these specific sites. This is particularly useful for identifying and characterizing "invisible" excited states that are transiently populated and play a role in biological function. By analyzing the relaxation dispersion profiles of the labeled aspartate residues, one can extract kinetic and thermodynamic parameters of the underlying conformational exchange processes.

Studying Protein-Ligand and Protein-Protein Interactions

Aspartate residues are frequently located at the binding interfaces of proteins. Upon binding of a ligand or another protein, the chemical environment of these residues can change, leading to perturbations in their NMR signals. These changes, known as chemical shift perturbations (CSPs), can be monitored to map the binding site and determine binding affinities.

By using L-Aspartic acid-¹³C₄,¹⁵N labeled protein, researchers can readily monitor the CSPs of the aspartate residues upon titration with a binding partner. This provides a straightforward method to identify which aspartate residues are involved in the interaction.

Quantitative Data Presentation

The following tables provide typical data that can be obtained from NMR experiments on a protein selectively labeled with L-Aspartic acid-¹³C₄,¹⁵N. The values presented are illustrative and will vary depending on the specific protein and experimental conditions.

Table 1: Typical ¹³C and ¹⁵N Chemical Shifts for L-Aspartic Acid and Aspartate Residues in a Protein.

AtomL-Aspartic Acid (in D₂O, pH 7.4) ¹³C Chemical Shift (ppm)[1]Aspartate Residue in a Protein (average) ¹³C Chemical Shift (ppm)[5]Aspartate Residue in a Protein (average) ¹⁵N Chemical Shift (ppm)[5]
54.9154.2-
39.2541.2-
180.3178.5-
C'177.0--
N--121.1

Table 2: Illustrative Relaxation Dispersion Data for an Aspartate Residue Involved in Conformational Exchange.

CPMG Field Strength (Hz)R₂eff (s⁻¹) - Backbone ¹⁵NR₂eff (s⁻¹) - Sidechain ¹³Cγ
5015.28.5
10014.17.8
20012.56.9
40011.06.1
60010.25.7
8009.85.5
10009.65.4

Experimental Protocols

Protocol 1: Selective Labeling of a Protein with L-Aspartic acid-¹³C₄,¹⁵N in E. coli

This protocol describes the expression of a target protein in E. coli with selective incorporation of L-Aspartic acid-¹³C₄,¹⁵N. It is crucial to use an E. coli strain, such as BL21(DE3), that is a good host for recombinant protein expression.

1. Materials:

  • E. coli BL21(DE3) cells carrying the expression plasmid for the target protein.

  • Luria-Bertani (LB) medium.

  • M9 minimal medium components (Na₂HPO₄, KH₂PO₄, NaCl).

  • 1 M MgSO₄ (sterile).

  • 1 M CaCl₂ (sterile).

  • 20% (w/v) glucose (unlabeled, sterile).

  • ¹⁵NH₄Cl (as the sole nitrogen source for background ¹⁵N labeling, if desired).

  • L-Aspartic acid-¹³C₄,¹⁵N.

  • Amino acid stock solutions (unlabeled, for all other 19 amino acids, to suppress metabolic scrambling).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Appropriate antibiotic.

2. Procedure:

  • Starter Culture: Inoculate 5-10 mL of LB medium containing the appropriate antibiotic with a single colony of E. coli BL21(DE3) harboring the expression plasmid. Grow overnight at 37°C with shaking.

  • Main Culture Growth (Unlabeled Medium): The next day, inoculate 1 L of M9 minimal medium (supplemented with MgSO₄, CaCl₂, glucose, and antibiotic) with the overnight starter culture. If background ¹⁵N labeling is desired, use ¹⁵NH₄Cl as the sole nitrogen source. Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Preparation for Labeling: Shortly before induction, prepare a solution containing L-Aspartic acid-¹³C₄,¹⁵N (typically 100-200 mg/L) and the other 19 unlabeled amino acids (typically 100 mg/L each). Dissolve the amino acids in a small volume of sterile water or M9 salts.

  • Induction and Labeling:

    • Add the prepared amino acid solution to the culture.

    • Immediately induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM.

  • Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to improve protein folding and solubility.

  • Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

  • Cell Lysis and Protein Purification: Resuspend the cell pellet in a suitable lysis buffer and proceed with your standard protein purification protocol.

Note on Metabolic Scrambling: E. coli can metabolize aspartate, potentially leading to the transfer of the ¹³C and ¹⁵N isotopes to other amino acids, particularly glutamate, glutamine, and alanine.[6][7] Supplementing the growth medium with the other 19 unlabeled amino acids helps to suppress this scrambling by inhibiting the corresponding biosynthetic pathways. The efficiency of incorporation and the degree of scrambling should be assessed by mass spectrometry.

Protocol 2: Acquiring a 2D ¹H-¹⁵N HSQC Spectrum

This protocol outlines the basic steps for acquiring a 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum to visualize the selectively labeled aspartate residues.

1. Sample Preparation:

  • Prepare a sample of the purified, labeled protein at a concentration of 0.1-1.0 mM in a suitable NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5).

  • Add 5-10% D₂O to the sample for the deuterium (B1214612) lock.

2. NMR Spectrometer Setup:

  • Tune and match the NMR probe for ¹H and ¹⁵N frequencies.

  • Lock onto the D₂O signal and shim the magnetic field to achieve good homogeneity.

  • Set the sample temperature (e.g., 298 K).

3. Experiment Acquisition:

  • Load a standard 2D ¹H-¹⁵N HSQC pulse sequence (e.g., hsqcfpf3gppiwg on a Bruker spectrometer).

  • Set the spectral widths in both the ¹H and ¹⁵N dimensions to cover the expected chemical shift ranges.

  • Set the carrier frequencies for ¹H (typically centered on the water resonance at 4.7 ppm) and ¹⁵N (typically around 118-120 ppm).

  • Optimize the acquisition parameters, including the number of scans, number of increments in the indirect dimension, and relaxation delay.

  • Acquire the data.

4. Data Processing:

  • Process the acquired data using NMR processing software (e.g., TopSpin, NMRPipe). This typically involves Fourier transformation, phase correction, and baseline correction.

  • The resulting 2D spectrum will show cross-peaks for the backbone amide protons and nitrogens of the aspartate residues.

Visualizations

Experimental_Workflow cluster_Cloning Plasmid Preparation cluster_Expression Protein Expression & Labeling cluster_Purification Purification & Sample Prep cluster_NMR NMR Spectroscopy Plasmid Expression Plasmid (Target Protein Gene) Transformation Transformation into E. coli BL21(DE3) Plasmid->Transformation Starter_Culture Overnight Starter Culture (LB Medium) Transformation->Starter_Culture Main_Culture Growth in M9 Minimal Medium Starter_Culture->Main_Culture Labeling Addition of L-Aspartic acid-13C4,15N & other unlabeled AAs Main_Culture->Labeling Induction Induction with IPTG Labeling->Induction Expression Overnight Expression (18-25°C) Induction->Expression Harvesting Cell Harvesting Expression->Harvesting Lysis Cell Lysis Harvesting->Lysis Purification Protein Purification (e.g., Chromatography) Lysis->Purification NMR_Sample NMR Sample Preparation Purification->NMR_Sample NMR_Acquisition NMR Data Acquisition NMR_Sample->NMR_Acquisition Data_Processing Data Processing & Analysis NMR_Acquisition->Data_Processing

Caption: Workflow for selective labeling and NMR analysis.

Aspartate_Metabolism cluster_Pathway Aspartate Metabolic Pathways in E. coli cluster_Scrambling Potential Isotope Scrambling Asp_in This compound (External) Asp_pool Intracellular Labeled Aspartate Pool Asp_in->Asp_pool Protein Labeled Protein Asp_pool->Protein Direct Incorporation OAA Oxaloacetate Asp_pool->OAA Aspartate Aminotransferase Fumarate Fumarate Asp_pool->Fumarate Aspartase Glutamate Glutamate (13C, 15N) OAA->Glutamate Transamination Ammonia Ammonia (15N) Fumarate->Ammonia Scrambled_Protein Protein with Labeled Glutamate, etc. Glutamate->Scrambled_Protein

Caption: Aspartate metabolism and potential scrambling.

References

Application Notes and Protocols for L-Aspartic acid-13C4,15N Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Aspartic acid is a non-essential amino acid central to numerous metabolic pathways, including the urea (B33335) cycle, gluconeogenesis, and the biosynthesis of proteins and nucleotides.[1][2] Stable isotope-labeled L-Aspartic acid, such as L-Aspartic acid-13C4,15N, serves as an invaluable tool in metabolic research and clinical diagnostics. It is frequently used as an internal standard for accurate quantification of its unlabeled counterpart in biological samples by isotope dilution mass spectrometry.[1] Furthermore, its use as a tracer allows for the elucidation of metabolic fluxes and pathway dynamics.[1]

This document provides detailed application notes and protocols for the sample preparation and analysis of this compound in biological matrices, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.

Metabolic Significance of L-Aspartic Acid

L-Aspartic acid is a key node in cellular metabolism. It is synthesized from oxaloacetate, an intermediate of the citric acid cycle, through transamination.[2] Its metabolic roles are diverse and tissue-specific.[1] In the cytosol, it is utilized for protein and nucleotide synthesis. It also participates in the malate-aspartate shuttle, which is crucial for maintaining the redox balance between the mitochondria and cytosol.[1] The diagram below illustrates the central metabolic pathways involving L-Aspartic acid.

L-Aspartic_Acid_Metabolism Oxaloacetate Oxaloacetate L_Aspartic_Acid L-Aspartic Acid Oxaloacetate->L_Aspartic_Acid Glutamate Glutamate Glutamate->L_Aspartic_Acid Aspartate Aminotransferase Alpha_Ketoglutarate α-Ketoglutarate L_Aspartic_Acid->Alpha_Ketoglutarate Protein Protein Synthesis L_Aspartic_Acid->Protein Nucleotides Nucleotide Synthesis L_Aspartic_Acid->Nucleotides Urea_Cycle Urea Cycle L_Aspartic_Acid->Urea_Cycle Gluconeogenesis Gluconeogenesis L_Aspartic_Acid->Gluconeogenesis Malate_Aspartate_Shuttle Malate-Aspartate Shuttle L_Aspartic_Acid->Malate_Aspartate_Shuttle Asparagine Asparagine L_Aspartic_Acid->Asparagine Asparagine Synthetase

Caption: Metabolic pathways of L-Aspartic acid.

Experimental Protocols

Sample Preparation from Biological Matrices

The choice of sample preparation protocol is critical for accurate and reproducible results. The following are protocols for common biological matrices.

A. Protocol for Plasma/Serum Samples (Protein Precipitation)

This method is suitable for the extraction of free amino acids.

  • Thawing: Thaw frozen plasma or serum samples on ice.

  • Internal Standard Spiking: Add an appropriate volume of this compound internal standard (IS) working solution to each sample. A common starting concentration for the IS is 10-50 µM, but this should be optimized based on the expected endogenous levels of L-Aspartic acid in the samples.

  • Protein Precipitation: Add 4 volumes of ice-cold methanol (B129727) or acetonitrile (B52724) to the sample (e.g., 400 µL of solvent to 100 µL of plasma).

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted amino acids into a new microcentrifuge tube.

  • Drying: Dry the supernatant under a stream of nitrogen gas or using a vacuum centrifuge.

  • Reconstitution: Reconstitute the dried extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

B. Protocol for Cell Culture Samples (Metabolite Extraction)

This protocol is designed for the extraction of intracellular metabolites.

  • Cell Seeding: Plate cells at a desired density and allow them to adhere and grow.

  • Isotope Labeling (for tracer studies): For metabolic flux analysis, replace the standard culture medium with a medium containing this compound at a known concentration. The labeling duration will depend on the specific metabolic pathway being investigated.

  • Quenching Metabolism: Rapidly aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS). Immediately add ice-cold 80% methanol to quench all enzymatic activity.

  • Cell Lysis and Extraction: Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.

  • Vortexing and Sonication: Vortex the lysate and sonicate on ice to ensure complete cell lysis.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube.

  • Drying and Reconstitution: Dry the supernatant and reconstitute as described in the plasma/serum protocol.

LC-MS/MS Analysis

The following provides a general LC-MS/MS method for the analysis of L-Aspartic acid. Method optimization is recommended for specific instrumentation.

A. Liquid Chromatography Conditions

ParameterRecommended Setting
Column HILIC (Hydrophilic Interaction Liquid Chromatography) or a specialized amino acid analysis column
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Optimized for separation of L-Aspartic acid from isomers and other amino acids. A typical gradient might start at a high percentage of organic phase and gradually decrease.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 10 µL

B. Mass Spectrometry Conditions

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions L-Aspartic acid: m/z 134.1 -> 74.1, 90.1this compound: m/z 139.1 -> 77.1, 94.1
Collision Energy Optimize for the specific instrument to achieve maximum signal intensity for the product ions.
Source Temperature 400 - 550 °C
Ion Spray Voltage 4500 - 5500 V

Data Presentation

The following tables summarize typical quantitative data obtained from the analysis of L-Aspartic acid.

Table 1: Linearity and Sensitivity of L-Aspartic Acid Analysis

AnalyteCalibration Range (µM)LLOQ (µM)
L-Aspartic acid0.1 - 200> 0.990.1

Table 2: Accuracy and Precision of L-Aspartic Acid Quantification

Quality Control SampleNominal Conc. (µM)Measured Conc. (µM)Accuracy (%)Precision (%RSD)
Low QC10.9898.0< 5
Medium QC5051.2102.4< 5
High QC150147.998.6< 5

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for sample preparation and the logic of using a stable isotope-labeled internal standard.

Sample_Preparation_Workflow start Biological Sample (Plasma, Cells, etc.) add_is Spike with this compound Internal Standard start->add_is extraction Protein Precipitation / Metabolite Extraction add_is->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Dry Down supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis Internal_Standard_Logic sample Biological Sample (Unknown [Analyte]) process Sample Preparation (Extraction, etc.) sample->process is Internal Standard (Known [IS]) is->process loss Analyte and IS experience similar loss process->loss ms LC-MS/MS Analysis loss->ms ratio Measure Peak Area Ratio (Analyte / IS) ms->ratio quant Quantify Analyte Concentration ratio->quant

References

Revolutionizing Proteomics: A Guide to Calculating Protein Turnover with L-Aspartic acid-13C4,15N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the dynamics of the proteome is fundamental to unraveling cellular physiology and the mechanisms of disease. Protein turnover, the balance between protein synthesis and degradation, is a critical regulatory process that dictates cellular function. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) has emerged as a powerful mass spectrometry-based technique for the quantitative analysis of protein dynamics. This application note provides a detailed protocol for calculating protein turnover using L-Aspartic acid-13C4,15N, a non-essential amino acid, offering an alternative to the commonly used arginine and lysine (B10760008) labeling strategies.

Aspartic acid is a central metabolite, serving as a precursor for the synthesis of several other amino acids, including asparagine, lysine, threonine, and methionine.[1][2] Its pivotal role in cellular metabolism makes this compound an excellent tracer for monitoring the intricate processes of protein synthesis and degradation.

Principle of the Method

The core principle of this method lies in the metabolic incorporation of a "heavy" stable isotope-labeled amino acid, this compound, into the cellular proteome. Cells are cultured in a medium where the natural ("light") L-Aspartic acid is replaced by its heavy counterpart. Over time, newly synthesized proteins will incorporate the heavy aspartic acid. By collecting cell samples at different time points and analyzing them by mass spectrometry, the ratio of heavy to light peptides can be determined. This ratio is then used to calculate the rate of protein synthesis and, subsequently, the rate of protein degradation, providing a comprehensive measure of protein turnover.

Experimental Workflow

A typical experimental workflow for determining protein turnover using this compound involves several key stages, from cell culture and labeling to mass spectrometry analysis and data interpretation.

Experimental Workflow cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Mass Spectrometry & Data Analysis A Adaptation to 'Light' Aspartic Acid Medium B Switch to 'Heavy' this compound Medium A->B C Time-Course Cell Harvesting B->C D Cell Lysis & Protein Extraction C->D E Protein Digestion (e.g., Trypsin) D->E F Peptide Cleanup (e.g., Solid-Phase Extraction) E->F G LC-MS/MS Analysis F->G H Peptide Identification & Quantification G->H I Calculation of Heavy/Light Ratios H->I J Protein Turnover Rate Calculation I->J Protein Synthesis Pathway GrowthFactors Growth Factors Nutrients mTORC1 mTORC1 GrowthFactors->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 phosphorylates Translation Protein Synthesis S6K1->Translation promotes eIF4E eIF4E eIF4E_BP1->eIF4E inhibits eIF4E->Translation promotes Protein Degradation Pathway TargetProtein Target Protein PolyubiquitinatedProtein Polyubiquitinated Protein TargetProtein->PolyubiquitinatedProtein Polyubiquitination Ubiquitin Ubiquitin E1 E1 (Activating Enzyme) Ubiquitin->E1 ATP E2 E2 (Conjugating Enzyme) E1->E2 E3 E3 (Ligase) E2->E3 E3->TargetProtein Proteasome 26S Proteasome PolyubiquitinatedProtein->Proteasome Peptides Peptides Proteasome->Peptides Degradation

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Incorporation of L-Aspartic acid-¹³C₄,¹⁵N in SILAC Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the specific issue of low incorporation of L-Aspartic acid-¹³C₄,¹⁵N in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high incorporation of L-Aspartic acid-¹³C₄,¹⁵N in SILAC challenging?

A1: L-Aspartic acid is a non-essential amino acid, meaning that most mammalian cell lines can synthesize it endogenously.[1][2] This internal production of unlabeled ("light") L-Aspartic acid dilutes the "heavy" isotope-labeled L-Aspartic acid provided in the SILAC medium, leading to low incorporation efficiency into newly synthesized proteins. For accurate quantification in SILAC, labeling efficiency should ideally be above 95-97%.[3][4]

Q2: What is the primary pathway for endogenous L-Aspartic acid synthesis in mammalian cells?

A2: The main route of L-Aspartic acid synthesis is the transamination of oxaloacetate, an intermediate of the tricarboxylic acid (TCA) cycle. This reaction is catalyzed by the enzyme aspartate aminotransferase (AST), also known as glutamic-oxaloacetic transaminase (GOT).[1][5] The amino group for this reaction is typically donated by glutamate (B1630785).

Q3: How does the presence of other amino acids in the culture medium affect L-Aspartic acid incorporation?

A3: The presence of glutamine and asparagine in the culture medium can significantly impact the incorporation of heavy L-Aspartic acid.

  • Glutamine: Cells readily use glutamine as a primary source for glutamate synthesis.[6][7] Glutamate, in turn, donates its amino group to oxaloacetate to form unlabeled L-Aspartic acid, thereby competing with the uptake and incorporation of the heavy L-Aspartic acid from the medium.[5]

  • Asparagine: L-Asparagine can be converted to L-Aspartic acid through the action of the enzyme asparaginase. While this conversion is not the primary synthesis pathway in all cells, it can contribute to the pool of unlabeled L-Aspartic acid.

Q4: Are there any specific cell lines that are more suitable for SILAC labeling with L-Aspartic acid?

A4: Cell lines that are auxotrophic for asparagine, meaning they cannot synthesize it themselves, might be better candidates. These cells often have low levels of asparagine synthetase (ASNS), the enzyme that converts L-Aspartic acid to L-asparagine.[8][9] In such cell lines, there might be a reduced flux from the endogenous L-Aspartic acid pool towards asparagine synthesis, potentially improving heavy L-Aspartic acid incorporation. However, direct auxotrophy for L-Aspartic acid is rare in commonly used cell lines.

Q5: Can metabolic conversion of L-Aspartic acid into other molecules affect labeling efficiency?

A5: Yes. Similar to the well-known issue of arginine-to-proline conversion in SILAC, metabolic pathways can divert the labeled L-Aspartic acid.[10][11] L-Aspartic acid is a precursor for the synthesis of other amino acids, such as asparagine, and is also a building block for nucleotides (purines and pyrimidines).[5][11] If the labeled L-Aspartic acid is rapidly consumed in these pathways, its availability for protein synthesis may be reduced.

Troubleshooting Guides

If you are experiencing low incorporation of L-Aspartic acid-¹³C₄,¹⁵N, please follow the troubleshooting steps outlined below.

Issue 1: High Endogenous Synthesis of L-Aspartic Acid

Symptoms:

  • Mass spectrometry data shows a low percentage of heavy L-Aspartic acid incorporation (<95%) after an adequate number of cell doublings (typically 5-6).[12]

  • Protein ratios are compressed, leading to an underestimation of changes in protein abundance.

Troubleshooting Steps & Optimization:

Step Action Rationale
1.1 Optimize Glutamine Concentration Gradually reduce the concentration of L-Glutamine in your SILAC medium. Start with a 50% reduction and monitor cell health and growth.
1.2 Eliminate L-Asparagine from the Medium Use a custom SILAC medium that is devoid of L-Asparagine.
1.3 Increase Heavy L-Aspartic Acid Concentration Increase the concentration of L-Aspartic acid-¹³C₄,¹⁵N in the medium. This can help to outcompete the endogenous unlabeled pool. Monitor for any cytotoxic effects.
1.4 Select an Appropriate Cell Line If possible, screen different cell lines for their dependence on exogenous asparagine. Cell lines with low asparagine synthetase (ASNS) activity may exhibit better incorporation of heavy L-Aspartic acid.[8][9]
Issue 2: Suboptimal Cell Culture Conditions

Symptoms:

  • Slow cell growth and poor viability in the SILAC medium.

  • Inconsistent labeling efficiency between experiments.

Troubleshooting Steps & Optimization:

Step Action Rationale
2.1 Ensure Complete Adaptation Allow cells to undergo at least 5-6 doublings in the heavy SILAC medium to ensure maximal incorporation into the proteome.[4]
2.2 Use Dialyzed Fetal Bovine Serum (FBS) Standard FBS contains unlabeled amino acids that will compete with the heavy-labeled amino acids. Always use dialyzed FBS to minimize this source of contamination.[13]
2.3 Verify Media Formulation Double-check the composition of your custom SILAC medium to ensure it completely lacks "light" L-Aspartic acid, L-Asparagine, and has the intended concentration of L-Glutamine.
2.4 Monitor Cell Health Regularly assess cell morphology, viability, and growth rate to ensure that the SILAC labeling conditions are not adversely affecting the cells.

Experimental Protocols

Protocol 1: Checking L-Aspartic acid-¹³C₄,¹⁵N Incorporation Efficiency

  • Cell Culture: Culture a small population of your cells in the "heavy" SILAC medium for at least five cell doublings.

  • Cell Lysis and Protein Digestion: Harvest the "heavy" labeled cells and lyse them using a compatible lysis buffer. Perform an in-solution or in-gel digestion of the proteins using trypsin.

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis: Search the mass spectrometry data against a relevant protein database. Determine the incorporation efficiency by calculating the ratio of the intensity of the heavy-labeled peptides to the sum of the intensities of the heavy and light-labeled peptides for several abundant proteins. The target incorporation rate should be >97%.[3]

Visualizations

Below are diagrams to help visualize the metabolic pathways and troubleshooting logic related to L-Aspartic acid SILAC labeling.

Aspartic_Acid_Metabolism Metabolic Pathways Affecting L-Aspartic Acid SILAC Labeling cluster_media Cell Culture Medium cluster_cell Cellular Metabolism Heavy_Asp L-Aspartic acid-¹³C₄,¹⁵N Protein Protein Synthesis (Incorporation) Heavy_Asp->Protein Desired Pathway Gln L-Glutamine Glu Glutamate Gln->Glu Asn L-Asparagine Endo_Asp Endogenous 'Light' L-Aspartic acid Asn->Endo_Asp Asparaginase Endo_Asp->Protein Competing Pathway ASNS ASNS Endo_Asp->ASNS Nucleotides Nucleotide Synthesis Endo_Asp->Nucleotides AST AST/GOT Glu->AST Oxaloacetate Oxaloacetate (from TCA Cycle) Oxaloacetate->AST AST->Endo_Asp ASNS->Asn

Caption: Key metabolic pathways influencing the incorporation of heavy L-Aspartic acid in SILAC experiments.

Troubleshooting_Workflow Troubleshooting Low L-Aspartic Acid Incorporation Start Low Incorporation of Heavy Aspartic Acid Check_Endo_Synth Hypothesis: High Endogenous Synthesis? Start->Check_Endo_Synth Optimize_Media Action: Optimize Media Composition Check_Endo_Synth->Optimize_Media Yes Check_Culture Hypothesis: Suboptimal Culture Conditions? Check_Endo_Synth->Check_Culture No Reduce_Gln Reduce Glutamine Optimize_Media->Reduce_Gln Remove_Asn Remove Asparagine Optimize_Media->Remove_Asn Increase_Heavy_Asp Increase Heavy Aspartic Acid Optimize_Media->Increase_Heavy_Asp Recheck_Incorp Re-evaluate Incorporation Rate Reduce_Gln->Recheck_Incorp Remove_Asn->Recheck_Incorp Increase_Heavy_Asp->Recheck_Incorp Optimize_Culture Action: Optimize Culture Protocol Check_Culture->Optimize_Culture Yes Dialyzed_FBS Use Dialyzed FBS Optimize_Culture->Dialyzed_FBS Adaptation_Time Ensure >5 Doublings Optimize_Culture->Adaptation_Time Verify_Media Verify Media Formulation Optimize_Culture->Verify_Media Dialyzed_FBS->Recheck_Incorp Adaptation_Time->Recheck_Incorp Verify_Media->Recheck_Incorp

Caption: A logical workflow for troubleshooting low incorporation of L-Aspartic acid-¹³C₄,¹⁵N.

References

Technical Support Center: L-Aspartic acid-13C4,15N Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of L-Aspartic acid-13C4,15N. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflow and enhance signal intensity.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low signal for this compound?

Low signal intensity is often due to suboptimal sample preparation, matrix effects from complex biological samples, or inadequate chromatographic separation.[1][2] Electrospray ionization (ESI), a common ionization technique, is particularly susceptible to ion suppression from co-eluting components in the sample matrix.[1]

Q2: Should I derivatize this compound before analysis?

Derivatization is not always necessary but can significantly improve signal intensity and chromatographic retention, especially when using standard reversed-phase columns.[3] Techniques like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) derivatization can boost signal intensity by 5 to 100-fold. However, recent advancements in Hydrophilic Interaction Liquid Chromatography (HILIC) allow for the effective analysis of underivatized amino acids.[4]

Q3: What type of LC column is best for underivatized analysis?

For direct analysis of underivatized L-Aspartic acid, HILIC columns are highly effective.[4] These columns provide better retention and separation for polar compounds like amino acids compared to traditional C18 columns.[4] An Imtakt Intrada amino acid analysis column is another specialized option.[5]

Q4: How can I minimize matrix effects?

Effective sample cleanup is crucial. Protein precipitation is a common first step to remove the bulk of macromolecules from biological samples like plasma.[4][6][7] Additionally, optimizing chromatographic separation to resolve L-Aspartic acid from interfering matrix components can significantly reduce signal suppression.[1]

Q5: What are typical MRM transitions for this compound?

The exact m/z values should be optimized by direct infusion of a standard solution. However, based on the fragmentation of unlabeled and other labeled aspartic acid isotopes, a common transition involves the loss of a formic acid group. For this compound (molecular weight ~138.07), the protonated precursor ion [M+H]+ would be approximately m/z 139.1. A potential product ion can be predicted based on known fragmentation patterns.[7]

Troubleshooting Guide for Low Signal Intensity

This guide provides a systematic approach to diagnosing and resolving low signal issues for this compound.

Troubleshooting_Workflow Start Low Signal Detected for This compound CheckSamplePrep Step 1: Review Sample Preparation Start->CheckSamplePrep ProteinPrecip Is protein precipitation adequate? (e.g., SSA, ACN/MeOH) CheckSamplePrep->ProteinPrecip Matrix issues suspected Derivatization Consider derivatization for better retention/signal? CheckSamplePrep->Derivatization Poor peak shape/retention CheckLC Step 2: Evaluate Chromatography ColumnChoice Is the column appropriate? (HILIC for underivatized) CheckLC->ColumnChoice MobilePhase Is mobile phase optimized? (e.g., 0.1% Formic Acid) CheckLC->MobilePhase CheckMS Step 3: Optimize MS Parameters SourceParams Are ESI source parameters optimized? (e.g., gas flow, temp) CheckMS->SourceParams CollisionEnergy Is collision energy (CE) optimized for MRM? CheckMS->CollisionEnergy ProteinPrecip->CheckLC Derivatization->CheckLC ColumnChoice->CheckMS MobilePhase->CheckMS Resolution Signal Improved SourceParams->Resolution CollisionEnergy->Resolution

Caption: Troubleshooting flowchart for low mass spec signal.

Problem: Poor or Inconsistent Signal
  • Possible Cause 1: Inefficient Sample Cleanup & Matrix Effects

    • Solution: Biological samples like plasma contain high concentrations of proteins and salts that can suppress the ionization of the target analyte.[1] Employ a robust protein precipitation protocol. Using 30% sulfosalicylic acid has been shown to improve detection sensitivity significantly.[4] Alternatively, precipitation with ice-cold methanol (B129727) or acetonitrile (B52724) is also effective.[6] Ensure complete removal of the precipitated material by centrifugation.[4]

  • Possible Cause 2: Suboptimal Chromatography

    • Solution: L-Aspartic acid is a polar molecule and may exhibit poor retention on traditional C18 reversed-phase columns.[4]

      • For Underivatized Analysis: Use a HILIC column, which is designed to retain and separate polar compounds.[4]

      • Mobile Phase: An acidic mobile phase, such as 0.1% formic acid in water and acetonitrile, is commonly used to promote protonation and improve signal in positive ESI mode.[6]

      • Gradient: A shallow gradient can improve results for challenging analytes.[4] Consider adding a highly aqueous wash step at the end of the run to reduce carryover.[4]

  • Possible Cause 3: Inefficient Ionization or Fragmentation

    • Solution: Mass spectrometer parameters must be tuned for the specific analyte.

      • Ion Source: Optimize electrospray ionization (ESI) source parameters, including spray voltage, gas flows, and source temperature, by infusing a standard solution of this compound.[8]

      • MRM Transitions: Determine the optimal precursor and product ions and the ideal collision energy (CE) for fragmentation. This is a critical step that should be performed empirically using a standard of your labeled compound.[6][9]

Key Experimental Protocols

Protocol 1: Sample Preparation from Plasma via Protein Precipitation

This protocol is adapted from methods shown to improve overall detection sensitivity for amino acids in plasma.[4][7]

  • Aliquot 50 µL of the plasma sample into a microcentrifuge tube.

  • Add 5 µL of 30% sulfosalicylic acid solution to the plasma.

  • Vortex the mixture thoroughly for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated material.[6]

  • Carefully transfer the clear supernatant to a new tube.

  • For analysis, mix an aliquot of the supernatant with the internal standard (if different from the analyte) and dilute with the initial mobile phase.[4]

Protocol 2: General LC-MS/MS Method for Amino Acid Analysis

This protocol provides a starting point for developing a robust analytical method. Parameters should be optimized for your specific instrument and application.

LCMS_Workflow SamplePrep 1. Sample Preparation LC_Separation 2. LC Separation (HILIC or RP) SamplePrep->LC_Separation Ionization 3. ESI Ionization LC_Separation->Ionization MS_Analysis 4. MS/MS Analysis (MRM Scan) Ionization->MS_Analysis DataProc 5. Data Processing & Quantification MS_Analysis->DataProc

References

Troubleshooting low isotopic enrichment in protein expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with low isotopic enrichment in protein expression.

Frequently Asked Questions (FAQs)

Q1: What is the expected level of isotopic enrichment for proteins expressed in E. coli using minimal media?

For most proteins expressed in E. coli using M9 minimal media with ¹⁵NH₄Cl and/or ¹³C-glucose as the sole nitrogen and carbon sources, the expected isotopic enrichment is typically greater than 95-99%.[1] However, various factors can lead to lower than expected enrichment levels.

Q2: What are the primary causes of low isotopic enrichment?

Low isotopic enrichment can stem from several factors throughout the experimental workflow. Key causes include:

  • Contamination with unlabeled media: Residual rich media (like LB) from the starter culture can introduce unlabeled nutrients.

  • Metabolic Scrambling: The host organism's metabolic pathways can convert the supplied isotopic precursor into other molecules, leading to isotopic dilution.[2][3][4] For example, isotopically labeled arginine can be converted to proline in some cell lines.[5][6]

  • Insufficient Adaptation to Minimal Media: Cells may not efficiently transition from rich to minimal media, impacting their ability to utilize the isotopic nutrients.

  • Leaky Gene Expression: Premature, low-level expression of the target protein before full adaptation to the labeled medium can result in a mixed population of labeled and unlabeled protein.[7][8]

  • Incomplete Isotopic Incorporation: This can occur if cells do not undergo a sufficient number of doublings in the labeled medium to dilute out the natural abundance isotopes.[1][6]

Q3: How can I accurately quantify the level of isotopic enrichment?

Mass spectrometry (MS) is the primary method for quantifying isotopic enrichment.[9] By analyzing the mass-to-charge ratio of the intact protein or its tryptic peptides, you can determine the mass shift corresponding to the incorporation of heavy isotopes.[9][10] The relative intensities of the peaks for the labeled and unlabeled species allow for the calculation of the enrichment percentage.[9][11] High-resolution mass spectrometry (HR-MS) and NMR spectroscopy can also be used to assess isotopic enrichment and structural integrity.[12]

Troubleshooting Guide

This guide addresses common issues encountered during isotopic labeling experiments and provides step-by-step solutions.

Issue 1: Low ¹⁵N Enrichment

Symptoms:

  • Mass spectrometry analysis shows a significant peak corresponding to the unlabeled protein mass.

  • The overall mass shift is lower than theoretically calculated for full ¹⁵N incorporation.

Possible Causes and Solutions:

CauseRecommended Solution
Contamination from starter culture Minimize the volume of the rich media starter culture used to inoculate the minimal media (typically a 1:100 to 1:1000 dilution). Alternatively, wash the cells from the starter culture with M9 salts before inoculating the labeled minimal media.
Insufficient washing of cells When transferring cells from a rich pre-culture to the labeled minimal media, pellet the cells by centrifugation and resuspend them in sterile, unlabeled M9 salts solution before transferring to the final labeled culture.
Use of unlabeled amino acids in media Ensure that no unlabeled amino acids or complex media components (e.g., yeast extract, tryptone) are added to the minimal media, as these will compete with the ¹⁵NH₄Cl.
Leaky protein expression Use an expression strain with tight regulation of protein expression, such as BL21(DE3)pLysS, to minimize protein production before induction.[13] Adding glucose to the growth medium can also help repress the lac promoter.[8]
Issue 2: Low ¹³C Enrichment

Symptoms:

  • Mass spectrometry reveals a broader than expected isotopic distribution, with significant contributions from species with fewer ¹³C atoms than predicted.

  • NMR spectra show complex splitting patterns due to a mixture of ¹²C and ¹³C at various positions.

Possible Causes and Solutions:

CauseRecommended Solution
Metabolic scrambling Some E. coli strains are more prone to metabolic scrambling. Consider using a different expression host. For specific labeling schemes, using auxotrophic strains that cannot synthesize certain amino acids can prevent scrambling.[13]
Contamination with ¹²C sources Ensure all carbon sources in the minimal media are ¹³C-labeled. This includes glucose and any other supplements. Verify that buffers and other media components are free of unlabeled carbon sources.
Incomplete adaptation to ¹³C-glucose Allow the cells to grow for several generations in the ¹³C-labeled minimal media before inducing protein expression to ensure the cellular machinery is fully adapted to the new carbon source.

Experimental Protocols

Protocol 1: Standard ¹⁵N Labeling of Proteins in E. coli

This protocol is a general guideline for expressing ¹⁵N-labeled proteins in E. coli.

  • Prepare Media and Stock Solutions:

    • Prepare 10x M9 salts stock solution (67.8 g Na₂HPO₄, 30 g KH₂PO₄, 5 g NaCl, 10 g ¹⁵NH₄Cl per liter, pH 7.4).[14]

    • Prepare sterile stock solutions of 20% (w/v) glucose, 1 M MgSO₄, and 1 M CaCl₂.[15]

  • Starter Culture:

    • Inoculate a single colony of the E. coli expression strain into 5-10 mL of LB medium containing the appropriate antibiotic.

    • Grow overnight at 37°C with shaking.

  • Adaptation Culture (Optional but Recommended):

    • Inoculate 50 mL of unlabeled M9 minimal medium with the overnight starter culture.

    • Grow at 37°C with shaking until the culture is visibly turbid.

  • Main Labeled Culture:

    • Prepare 1 L of ¹⁵N M9 minimal medium by adding 100 mL of 10x ¹⁵N M9 salts, 20 mL of 20% glucose, 2 mL of 1 M MgSO₄, and 0.1 mL of 1 M CaCl₂ to sterile, deionized water.[16] Supplement with any necessary vitamins or trace elements.

    • Inoculate the ¹⁵N M9 medium with the adaptation culture or the washed starter culture.

    • Grow the culture at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.

  • Induction and Expression:

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Reduce the temperature to 18-25°C and continue to shake for 16-24 hours.[8]

  • Harvesting:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • The cell pellet can be stored at -80°C or used immediately for protein purification.

Visualizations

Troubleshooting Workflow for Low Isotopic Enrichment

TroubleshootingWorkflow start Low Isotopic Enrichment Detected check_ms Verify Enrichment by Mass Spectrometry start->check_ms cause_analysis Identify Potential Causes check_ms->cause_analysis contamination Contamination with Unlabeled Media cause_analysis->contamination Yes scrambling Metabolic Scrambling cause_analysis->scrambling Yes leaky_expression Leaky Gene Expression cause_analysis->leaky_expression Yes incomplete_incorporation Incomplete Incorporation cause_analysis->incomplete_incorporation Yes optimize_culture Optimize Culture Inoculation & Washing contamination->optimize_culture change_strain Change Expression Strain / Use Auxotrophs scrambling->change_strain tighten_regulation Use Tightly Regulated Promoter (e.g., pLysS) leaky_expression->tighten_regulation increase_doublings Increase Cell Doublings in Labeled Media incomplete_incorporation->increase_doublings re_evaluate Re-evaluate Enrichment optimize_culture->re_evaluate change_strain->re_evaluate tighten_regulation->re_evaluate increase_doublings->re_evaluate

Caption: A decision-making workflow for troubleshooting low isotopic enrichment.

General Isotopic Labeling Workflow

LabelingWorkflow start Starter Culture in Rich Medium wash Wash Cells with M9 Salts start->wash main_culture Inoculate Labeled Minimal Medium wash->main_culture growth Grow to Mid-Log Phase (OD600 0.6-0.8) main_culture->growth induction Induce Protein Expression (IPTG) growth->induction expression Express Protein at Lower Temperature induction->expression harvest Harvest Cells by Centrifugation expression->harvest analysis Purification & MS/NMR Analysis harvest->analysis

Caption: A generalized workflow for protein expression with isotopic labeling.

References

Technical Support Center: Stable Isotope Labeling Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Stable Isotope Labeling Experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during stable isotope labeling, with a focus on avoiding contamination.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding contamination and other challenges in stable isotope labeling experiments, particularly Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

Q1: What are the most common sources of contamination in stable isotope labeling studies?

A1: Contamination in stable isotope labeling experiments can arise from various sources, significantly impacting the quality of mass spectrometry data. The most prevalent contaminants include:

  • Keratins: These proteins are abundantly found in human skin, hair, nails, and dust.[1][2] Keratin (B1170402) contamination is a major concern as it can obscure the signals of low-abundance proteins of interest.[3][4]

  • Polymers: Polyethylene glycol (PEG) and polysiloxanes are common chemical contaminants. PEG can be introduced from laboratory consumables like detergents, plasticware, and even certain wipes.[5][6] Polysiloxanes may leach from siliconized surfaces and some plasticware.[5] These polymers are known to suppress the ionization of target peptides, leading to reduced signal intensity.[7]

  • Detergents: Many detergents used for cell lysis, such as NP-40, Tween, and Triton, are incompatible with mass spectrometry as they can interfere with the analysis.[5]

  • Bovine Serum Albumin (BSA) and other serum proteins: These can originate from cell culture media.[6]

Q2: What is incomplete labeling in SILAC and why is it a problem?

A2: Incomplete labeling happens when cells in the "heavy" culture condition do not fully incorporate the stable isotope-labeled amino acids. This results in a mixture of both "light" and "heavy" forms of proteins within the same cell population.[8] This issue leads to an underestimation of the heavy-to-light (H/L) ratio because the unlabeled peptides from the heavy sample contribute to the light peptide signal, compromising quantitative accuracy.[9][10] For reliable quantification, a labeling efficiency of at least 97% is recommended.[9]

Q3: What is arginine-to-proline conversion in SILAC and how does it affect results?

A3: Arginine-to-proline conversion is a metabolic process observed in some cell lines where the isotopically labeled "heavy" arginine is converted into "heavy" proline.[8][11] This is problematic because it leads to the mass spectrometry signal for proline-containing peptides being split into multiple peaks. This complicates data analysis and can lead to inaccurate quantification of protein abundance.[8][11] Given that a significant portion of tryptic peptides contains proline, this conversion can affect a large part of the proteome.[12]

Q4: How can I check the incorporation efficiency of stable isotope-labeled amino acids?

A4: To ensure accurate quantification, it's crucial to verify the incorporation efficiency of the heavy amino acids before starting the main experiment. This is typically done by conducting a small-scale pilot experiment. A fraction of the "heavy" labeled cells are harvested, lysed, and the proteins are digested. The resulting peptides are then analyzed by mass spectrometry to calculate the percentage of heavy amino acid incorporation. The goal is to achieve an incorporation rate of over 97%.[6][8]

Troubleshooting Guides

This section provides detailed guidance on how to identify and resolve specific issues you may encounter during your experiments.

Issue 1: High Keratin Contamination in Mass Spectrometry Data

Symptoms:

  • Prominent keratin peaks in your mass spectra.

  • A high percentage of identified peptides belonging to keratin proteins.

  • Difficulty in identifying low-abundance proteins of interest.[3][4]

Troubleshooting Steps:

StepActionRationale
1. Review Personal Protective Equipment (PPE) Usage Ensure consistent use of powder-free nitrile gloves, a clean lab coat, and a hairnet or bouffant cap during all sample preparation steps.[2]Human skin and hair are major sources of keratin contamination.[2]
2. Evaluate Work Environment Perform all sample preparation steps in a laminar flow hood or a designated clean area.[3] Regularly clean all work surfaces, pipettes, and equipment with 70% ethanol (B145695) and water.[2][3]Dust and airborne particles are significant sources of environmental keratin.[13]
3. Assess Reagent and Consumable Purity Use fresh, high-purity reagents.[5] Utilize sterile, individually wrapped, low-protein-binding pipette tips and microcentrifuge tubes.[5] Avoid using communal lab chemicals.[5]Reagents and consumables can be a source of cross-contamination.
4. Optimize Gel Electrophoresis Workflow (if applicable) Thoroughly clean gel casting plates with 70% ethanol before use.[3] Keep gel staining boxes covered and use dedicated containers for mass spectrometry samples.[3] Use a new, clean scalpel for excising each gel band.Gel electrophoresis is a common step where keratin can be introduced.
Issue 2: Incomplete SILAC Labeling

Symptoms:

  • Low percentage of heavy-labeled peptides in your mass spectrometry data.

  • Inconsistent mass shifts between light and heavy peptide pairs.

  • Quantification ratios are skewed towards 1:1, even when changes are expected.[14]

Troubleshooting Steps:

StepActionRationale
1. Verify Cell Doublings Ensure that cells have undergone at least five to six doublings in the SILAC medium.[14][15]Sufficient cell divisions are required to achieve near-complete incorporation of the labeled amino acids.[14]
2. Check for Mycoplasma Contamination Regularly test your cell cultures for mycoplasma contamination.Mycoplasma can alter cellular metabolism, including amino acid uptake and protein synthesis.
3. Confirm Amino Acid Concentrations Use the recommended concentrations of heavy amino acids for your specific cell line and media formulation.Suboptimal amino acid concentrations can limit incorporation efficiency.
4. Perform a Pilot Study to Confirm Incorporation Before your main experiment, run a small-scale culture with the heavy medium and analyze a small portion of the proteome to calculate the incorporation efficiency.[8]This proactive step confirms that your labeling strategy is effective before committing to a large-scale experiment.
Issue 3: Arginine-to-Proline Conversion

Symptoms:

  • Appearance of unexpected "heavy" proline-containing peptides in your mass spectrometry data.

  • Reduced intensity of the expected "heavy" arginine-containing peptide peaks.

  • Inaccurate quantification for proline-containing peptides.[11]

Troubleshooting Steps:

StepActionRationale
1. Supplement Media with Unlabeled Proline Add unlabeled L-proline to your SILAC media at a concentration of at least 200 mg/L.[1][11]The excess of unlabeled proline will inhibit the metabolic conversion of labeled arginine to labeled proline.[1][11]
2. Perform a Pilot Study to Quantify Conversion Before and after proline supplementation, run a small-scale experiment to quantify the rate of arginine-to-proline conversion to confirm the effectiveness of the supplementation.This provides empirical evidence that the intervention has resolved the issue.
3. Consider Alternative Labeling Strategies If proline supplementation is not effective, consider using a different labeled amino acid or a cell line known to have low arginine-to-proline conversion rates.Some cell lines have inherently high rates of this metabolic conversion.[12]

Data Presentation: Impact of Common Contaminants

The following tables summarize the quantitative impact of common contaminants on mass spectrometry data. Please note that the exact values can vary depending on the instrument, sample complexity, and specific experimental conditions.

Table 1: Illustrative Impact of PEG-400 Contamination on Peptide Signal Intensity

PEG-400 ConcentrationApproximate Signal Suppression of Angiotensin II
0%0%
0.001%10-20%
0.01%40-60%
0.1%>90%
(Data are illustrative based on the principle of ion suppression by polymers like PEG)[5][7]

Table 2: Illustrative Impact of Keratin Contamination on Protein Identification

Level of Keratin ContaminationApproximate Reduction in Non-Keratin Protein IDs
Low (<5% of total peptide signals)<10%
Medium (5-25% of total peptide signals)20-40%
High (>25% of total peptide signals)>50%
(Data are illustrative based on the masking effect of abundant contaminants)[4]

Experimental Protocols

This section provides detailed methodologies for key experiments related to troubleshooting contamination in stable isotope labeling.

Protocol 1: Pilot Study to Determine SILAC Labeling Efficiency

Objective: To quantify the percentage of heavy amino acid incorporation in a SILAC-labeled cell population.

Methodology:

  • Cell Culture: Culture a small population of your cells in the "heavy" SILAC medium for at least five cell doublings.[16]

  • Cell Harvesting: Harvest approximately 1 million cells. Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove any residual media.[16]

  • Protein Extraction and In-solution Digestion:

    • Lyse the cells using a mass spectrometry-compatible lysis buffer.

    • Reduce the proteins with dithiothreitol (B142953) (DTT) at a final concentration of 10 mM for 30 minutes at 60°C.

    • Alkylate the proteins with iodoacetamide (B48618) (IAA) at a final concentration of 55 mM for 20 minutes at room temperature in the dark.

    • Quench the alkylation reaction by adding DTT to a final concentration of 20 mM.

    • Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the denaturant concentration.

    • Add proteomics-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.[17]

    • Acidify the digest with formic acid to a final concentration of 0.1% to stop the digestion.

  • Sample Cleanup: Desalt the peptide mixture using a C18 StageTip or a similar reverse-phase cleanup method.

  • LC-MS/MS Analysis: Analyze the cleaned peptides on a high-resolution mass spectrometer.

  • Data Analysis:

    • Use a software package like MaxQuant to analyze the raw data.[8]

    • Perform a database search, specifying the heavy-labeled amino acids as variable modifications.

    • Calculate the incorporation efficiency using the following formula for each identified peptide:

      • Incorporation (%) = (Intensity of Heavy Peptide) / (Intensity of Heavy Peptide + Intensity of Light Peptide) * 100

    • Average the incorporation efficiency across a significant number of peptides to get a reliable estimate for the entire proteome.

Protocol 2: Quantifying and Mitigating Arginine-to-Proline Conversion

Objective: To measure the rate of arginine-to-proline conversion and to confirm the efficacy of proline supplementation in reducing this conversion.

Methodology:

  • Cell Culture (Before Supplementation): Culture your cells in "heavy" SILAC medium containing labeled arginine for at least five doublings.

  • Sample Preparation and Analysis (Before Supplementation): Harvest a subset of cells and perform protein extraction, digestion, and LC-MS/MS analysis as described in Protocol 1.

  • Data Analysis (Before Supplementation):

    • Analyze the data, paying close attention to peptides containing proline.

    • For each proline-containing peptide, identify the peak corresponding to the incorporation of "heavy" proline derived from the "heavy" arginine.

    • Calculate the conversion rate for each peptide:

      • Conversion Rate (%) = (Intensity of Heavy Proline Peptide) / (Intensity of Expected Heavy Arginine Peptide + Intensity of Heavy Proline Peptide) * 100

  • Proline Supplementation: Prepare a new batch of "heavy" SILAC medium supplemented with 200 mg/L of unlabeled L-proline.[18][19]

  • Cell Culture (After Supplementation): Culture another batch of cells in the proline-supplemented heavy medium for at least five doublings.

  • Sample Preparation and Analysis (After Supplementation): Repeat the sample preparation and LC-MS/MS analysis as in step 2.

  • Data Analysis (After Supplementation): Recalculate the arginine-to-proline conversion rate as in step 3. Compare the conversion rates before and after proline supplementation to confirm the effectiveness of the intervention.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways relevant to stable isotope labeling experiments.

SILAC_Workflow cluster_Adaptation Adaptation Phase cluster_Experiment Experimental Phase Start Start Cell Culture Light_Culture Culture in 'Light' Medium Start->Light_Culture Heavy_Culture Culture in 'Heavy' Medium (≥5 doublings) Start->Heavy_Culture Treatment Apply Experimental Treatment Light_Culture->Treatment Check_Efficiency Check Labeling Efficiency (>97%) Heavy_Culture->Check_Efficiency Check_Efficiency->Treatment Harvest Harvest Cells Treatment->Harvest Mix Mix 'Light' and 'Heavy' Lysates (1:1) Harvest->Mix Digest Protein Digestion (Trypsin) Mix->Digest LC_MS LC-MS/MS Analysis Digest->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

Caption: A general workflow for a Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiment.

Contamination_Troubleshooting cluster_Keratin Keratin Contamination cluster_Chemical Chemical Contamination Start High Contamination Detected Keratin_Source Identify Source: - Personnel (skin, hair) - Environment (dust) - Reagents/Consumables Start->Keratin_Source Chemical_Source Identify Source: - PEG (plastics, detergents) - Detergents (lysis buffer) - Polysiloxanes (plastics) Start->Chemical_Source Keratin_Solution Implement Solutions: - Strict PPE usage - Work in clean environment - Use high-purity reagents Keratin_Source->Keratin_Solution Chemical_Solution Implement Solutions: - Use MS-compatible plastics - Use MS-compatible detergents - Thoroughly clean glassware Chemical_Source->Chemical_Solution

Caption: A logical troubleshooting workflow for addressing common sources of contamination.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits SOS SOS Grb2->SOS Activates Ras Ras SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Activates Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation Regulates

Caption: A simplified diagram of the EGFR signaling pathway, often studied using SILAC proteomics.[12][20]

mTOR_Signaling_Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Activate PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates TSC1_TSC2 TSC1/TSC2 Complex Akt->TSC1_TSC2 Inhibits Rheb Rheb-GTP TSC1_TSC2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes _4EBP1->Protein_Synthesis Promotes

Caption: A simplified diagram of the mTOR signaling pathway, a key regulator of cell growth.[13][14]

References

Technical Support Center: Optimizing Cell Growth in Heavy Amino Acid Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with heavy amino acid media for applications such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving heavy amino acid media.

Question: My cells are growing slowly or not at all after switching to heavy amino acid media. What should I do?

Answer:

Slow cell growth is a common observation when adapting cells to heavy amino acid (SILAC) media. Several factors can contribute to this issue. Here’s a step-by-step troubleshooting guide:

  • Ensure Proper Adaptation: Cells require a period of adaptation to the new media formulation. It is recommended to culture cells for at least five to six passages in the heavy medium to allow them to adjust.[1][2] Some cell lines may have naturally slower growth rates, so it's important to be familiar with the specific characteristics of your cell line.[3]

  • Check Media Components:

    • Dialyzed Serum: Standard fetal bovine serum (FBS) contains light amino acids that will compete with the heavy isotopes, leading to incomplete labeling and potentially affecting growth. Always use dialyzed FBS (dFBS), which has had small molecules like amino acids removed.[1][2]

    • Essential Supplements: The dialysis process can remove essential growth factors.[4] If cells are struggling, consider adding purified growth factors or a small percentage of normal serum to the medium.[1] Ensure the medium contains necessary supplements like L-glutamine, sodium pyruvate, and non-essential amino acids.[5][6]

  • Optimize Cell Density: Cell density can significantly impact growth. Low cell density may inhibit cell signaling and metabolic activity, while high density leads to competition for nutrients.[3] Try adjusting the seeding density; some cell lines, like HL-60, prefer higher densities.[3]

  • Environmental Conditions: Verify that the incubator conditions are optimal, including temperature (typically 37°C), CO2 levels (usually 5%), and humidity.[3][7] Fluctuations in these parameters can stress the cells and impede growth.

  • Sequential Adaptation: For sensitive cell lines, a gradual adaptation process may be beneficial. Start by culturing cells in a 1:1 mixture of their original medium and the new heavy medium. With each passage, gradually increase the proportion of the heavy medium until the cells are fully adapted.[5]

Question: I am observing significant cell death in my cultures. What are the potential causes and solutions?

Answer:

Cell death in heavy amino acid media can be alarming. The primary causes are often related to nutrient deficiencies, toxicity, or harsh experimental procedures.

  • Amino Acid Starvation: Deprivation of essential amino acids can trigger apoptosis (programmed cell death).[8][9] Ensure that the heavy amino acid concentrations in your custom media are appropriate for your specific cell line. Proteasome inhibition, which can be a consequence of cellular stress, can also lead to a lethal shortage of amino acids.[10][11] Supplementing the media with a complete mixture of amino acids can sometimes rescue cells from this fate.[10][11]

  • Ammonia (B1221849) Accumulation: The breakdown of some amino acids, like glutamine, can lead to the accumulation of ammonia, which is toxic to cells.[12] If you suspect high ammonia levels, consider using a more stable dipeptide form of glutamine, such as GlutaMAX™.[4][5]

  • Cryopreservation and Thawing Stress: The freezing and thawing process is stressful for cells.[7] Ensure you are following the recommended protocols for your specific cell line, including rapid thawing and slow dilution of the cryopreservative-containing medium with pre-warmed growth medium.[7][13]

  • Contamination: Microbial contamination (bacteria, fungi, mycoplasma) can lead to cell death.[14] Regularly inspect your cultures for any signs of contamination and maintain aseptic techniques.

Question: My mass spectrometry results show incomplete labeling of my proteins. How can I improve labeling efficiency?

Answer:

Incomplete labeling is a critical issue in SILAC experiments as it can skew quantitative results.[1][15] The goal is to achieve a labeling efficiency of over 97%.[15]

  • Sufficient Cell Doublings: Ensure that the cells have undergone a sufficient number of cell divisions in the heavy medium to fully incorporate the labeled amino acids. A minimum of five to six cell doublings is generally recommended to achieve near-complete labeling.[1][16][17]

  • Use of Dialyzed Serum: As mentioned previously, standard FBS contains unlabeled ("light") amino acids that will be incorporated by the cells, leading to incomplete labeling. It is crucial to use dialyzed FBS.[1][2]

  • Check for Arginine-to-Proline Conversion: Some cell lines can metabolically convert heavy arginine to heavy proline.[15][18] This can complicate data analysis and lead to inaccurate quantification.[15][18] If you observe this, you may need to use cell lines that do not exhibit this conversion or use specific data analysis strategies to account for it.[16][18]

  • Verify Amino Acid Concentrations: Ensure you are using the recommended concentrations of heavy amino acids for your specific cell line and media formulation.[15]

Frequently Asked Questions (FAQs)

Q1: What is the principle behind using heavy amino acid media?

A1: Heavy amino acid media is used for metabolic labeling of proteins in cell culture, most notably in SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture).[19][20] Cells are grown in a medium where one or more standard ("light") amino acids are replaced by their non-radioactive, stable isotope-labeled ("heavy") counterparts (e.g., ¹³C or ¹⁵N labeled arginine and lysine).[19] As cells grow and synthesize new proteins, they incorporate these heavy amino acids.[16][21] This allows for the differentiation of proteins from different cell populations (e.g., control vs. treated) by their mass in a mass spectrometer, enabling accurate relative quantification.[20][22]

Q2: Which heavy amino acids should I use?

A2: The most commonly used heavy amino acids in SILAC are arginine (Arg) and lysine (B10760008) (Lys).[17][19] This is because the enzyme trypsin, which is typically used to digest proteins into peptides for mass spectrometry analysis, cleaves specifically at the C-terminus of these two amino acids.[19] This ensures that most tryptic peptides will contain at least one labeled amino acid, allowing for comprehensive quantification of the proteome.[19]

Q3: How long does a typical SILAC experiment take?

A3: A typical SILAC experiment can be broken down into several stages. The initial cell adaptation phase, where cells are grown in the heavy media to ensure complete labeling, usually takes about 5 to 6 days.[1] The experimental phase, including cell treatment, harvesting, and protein digestion, can take an additional two to three days.[1] Subsequent sample fractionation and mass spectrometry analysis can take another two to four days, depending on the complexity of the experiment.[1]

Q4: Can I use heavy amino acid media for primary cells?

A4: While SILAC is most straightforward with immortalized cell lines that can undergo many doublings, it can be adapted for primary cells.[1] However, since many primary cells do not divide extensively in culture, achieving complete labeling can be challenging.[1] Alternative strategies, such as using a "spike-in" SILAC standard, may be more appropriate for these types of experiments.[23]

Data Summary

Table 1: Key Parameters for SILAC Experiments

ParameterRecommendationRationale
Cell Doublings for Labeling ≥ 5-6To ensure >97% incorporation of heavy amino acids.[1][16][17]
Serum Type Dialyzed Fetal Bovine Serum (dFBS)Removes light amino acids that interfere with labeling.[1][2]
Common Heavy Amino Acids Arginine (Arg) & Lysine (Lys)Trypsin cleavage sites, ensuring most peptides are labeled.[17][19]
Labeling Efficiency Target > 97%For accurate and reliable quantification.[15]

Experimental Protocols

Protocol 1: Adapting Adherent Cells to Heavy Amino Acid Media

  • Initial Seeding: Start with a healthy, log-phase culture of your cells in their standard growth medium.

  • First Passage into Heavy Media: When the cells reach 70-80% confluency, aspirate the standard medium, wash the cell monolayer with Dulbecco's Phosphate-Buffered Saline (DPBS), and detach the cells using a suitable dissociation reagent (e.g., Trypsin-EDTA).

  • Cell Counting and Seeding: Neutralize the trypsin, centrifuge the cells, and resuspend the cell pellet in pre-warmed "heavy" SILAC medium containing dialyzed FBS and the appropriate heavy amino acids.[4] Count the cells and seed them into a new culture vessel at the recommended density for your cell line.

  • Subsequent Passages: Culture the cells in the heavy medium for at least five to six passages to ensure complete incorporation of the heavy amino acids.[1][2] Monitor the cell morphology and growth rate during this adaptation period. For sensitive cells, a gradual adaptation (mixing standard and heavy media) may be necessary.[5]

  • Verification of Labeling (Optional but Recommended): After the adaptation period, it is advisable to perform a small-scale experiment to check the incorporation efficiency by mass spectrometry before proceeding with the main experiment.[15][24]

Protocol 2: Checking SILAC Incorporation Efficiency

  • Cell Culture: Culture a small population of cells in the "heavy" SILAC medium for at least five cell doublings.[15]

  • Cell Lysis and Protein Digestion: Harvest the "heavy" labeled cells and lyse them using a compatible lysis buffer. Perform an in-solution or in-gel digestion of the proteins using trypsin.[15]

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS.[15]

  • Data Analysis: Search the mass spectrometry data against a protein database. The incorporation efficiency is determined by comparing the signal intensities of the heavy (labeled) and light (unlabeled) forms of the peptides. A labeling efficiency of over 97% is desired for accurate quantification.[15]

Visualizations

SILAC_Workflow cluster_adaptation Adaptation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase light_culture Cell Culture (Light Medium) control Control (e.g., Untreated) light_culture->control heavy_culture Cell Culture (Heavy Medium) treatment Treatment (e.g., Drug Added) heavy_culture->treatment mix Mix Cell Populations (1:1) control->mix treatment->mix lysis Cell Lysis & Protein Extraction mix->lysis digest Protein Digestion (Trypsin) lysis->digest ms LC-MS/MS Analysis digest->ms quant Protein Quantification ms->quant

Caption: General workflow for a SILAC experiment.

Troubleshooting_Slow_Growth start Issue: Slow Cell Growth in Heavy Media q1 Are cells adapted for at least 5 passages? start->q1 a1_no Continue passaging and monitor growth. q1->a1_no No a1_yes Check media components. q1->a1_yes Yes q2 Using dialyzed serum? a1_yes->q2 a2_no Switch to dialyzed serum. q2->a2_no No a2_yes Check for essential supplements. q2->a2_yes Yes q3 Are supplements (e.g., glutamine) present? a2_yes->q3 a3_no Add necessary supplements. q3->a3_no No a3_yes Optimize cell density. q3->a3_yes Yes q4 Is seeding density optimal? a3_yes->q4 a4_no Test different seeding densities. q4->a4_no No a4_yes Consider gradual adaptation for sensitive cells. q4->a4_yes Yes

Caption: Troubleshooting decision tree for slow cell growth.

Arginine_Conversion heavy_arg Heavy Arginine (e.g., ¹³C₆-Arg) arginase Arginase heavy_arg->arginase ornithine Ornithine arginase->ornithine oat Ornithine Aminotransferase ornithine->oat glutamate_semialdehyde Glutamate-γ-semialdehyde oat->glutamate_semialdehyde p5cr Pyrroline-5-carboxylate reductase glutamate_semialdehyde->p5cr heavy_pro Heavy Proline (e.g., ¹³C₅-Pro) p5cr->heavy_pro

Caption: Metabolic pathway of arginine-to-proline conversion.

References

L-Aspartic acid-13C4,15N degradation and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and stability of L-Aspartic acid-13C4,15N for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in aqueous solutions?

A1: The major degradation pathway for L-Aspartic acid in aqueous solution involves the formation of a succinimide (B58015) intermediate. This five-membered ring structure is prone to hydrolysis, which can lead to the formation of two isomeric products: the original α-aspartic acid and β-aspartic acid (isoaspartate). The succinimide intermediate can also undergo racemization, leading to the formation of D-aspartic acid and D-β-aspartic acid. Under acidic conditions, cleavage of peptide bonds involving aspartic acid can also occur, though this is more relevant in the context of peptides and proteins.

Q2: What are the recommended storage conditions for this compound?

A2: For optimal stability, this compound should be stored under the following conditions:

  • Solid Form: Store at room temperature, protected from light and moisture.

  • Stock Solutions: Prepare stock solutions and store them at -20°C for up to one month or at -80°C for up to six months.[1] Stock solutions should be protected from light and stored under an inert atmosphere, such as nitrogen.[1]

Q3: In which solvents can I dissolve this compound?

A3: The solubility of this compound varies depending on the solvent and conditions. Here are some general guidelines:

  • Aqueous Solutions: It is soluble in water, and its solubility increases in acidic or alkaline conditions.

  • Organic Solvents: It is generally insoluble in ethanol, ether, and benzene.

  • Forced Solubilization: For higher concentrations, the following conditions can be used:

    • 1 M NaOH: 100 mg/mL (requires sonication and pH adjustment to 12)[1]

    • Water: 2 mg/mL (requires sonication and heating to 60°C)[1]

    • DMSO: 1 mg/mL (requires sonication and heating to 80°C; use of new, anhydrous DMSO is critical)[1]

Q4: How does pH affect the stability of this compound in solution?

A4: The pH of the solution significantly impacts the degradation pathways of L-Aspartic acid.

  • Acidic Conditions (pH < 4): Under strongly acidic conditions, the formation of the succinimide intermediate is a major degradation pathway.

  • Neutral to Alkaline Conditions (pH > 5): In neutral to alkaline solutions, the formation of the succinimide intermediate is also favored, leading to isomerization and racemization.

Q5: Is the isotopic label on this compound stable?

A5: The ¹³C and ¹⁵N isotopes are stable and do not undergo radioactive decay. However, in biological systems, particularly in cell culture or in vivo studies, metabolic scrambling can occur. This is where the labeled atoms are incorporated into other molecules through metabolic pathways. For chemical experiments, the isotopic labels themselves are stable, but the molecule can degrade as described above.

Troubleshooting Guides

Issue 1: Unexpected Peaks in LC-MS Analysis

Symptoms:

  • You observe peaks in your chromatogram that do not correspond to the m/z of this compound.

  • The peak for your internal standard is smaller than expected, and other peaks have appeared.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Degradation via Succinimide Formation 1. Check for Isomers: Look for peaks with the same m/z as this compound but different retention times. These could be the β-aspartic acid (isoaspartate) or the D-enantiomers. 2. Confirm Succinimide Intermediate: The succinimide intermediate will have a mass that is 18 Da less than this compound due to the loss of a water molecule. Search for this mass in your data. 3. Optimize pH and Temperature: If degradation is suspected, prepare fresh solutions and consider the pH and temperature of your samples and mobile phases. Aspartic acid is most stable around pH 5.
In-source Fragmentation 1. Review MS Settings: High cone voltage or other source parameters can cause the molecule to fragment in the mass spectrometer. 2. Optimize Source Conditions: Infuse a fresh standard solution and optimize the source conditions to minimize fragmentation and maximize the signal of the parent ion.
Contamination 1. Analyze a Blank: Inject a blank sample (solvent only) to check for contamination in your LC-MS system. 2. Clean the System: If contamination is present, clean the injector, column, and mass spectrometer source.
Issue 2: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • The chromatographic peak for this compound is not symmetrical.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Secondary Interactions with Column 1. Adjust Mobile Phase pH: The ionization state of aspartic acid is pH-dependent. Adjusting the mobile phase pH can improve peak shape. 2. Add an Ion-Pairing Agent: For reversed-phase chromatography, a volatile ion-pairing agent like trifluoroacetic acid (TFA) can improve peak shape. 3. Use a Different Column: Consider a column specifically designed for amino acid analysis or one with a different stationary phase.
Column Overload 1. Reduce Injection Volume/Concentration: Inject a lower amount of your sample to see if the peak shape improves.
Sample Solvent Effects 1. Match Sample Solvent to Mobile Phase: Ensure your sample is dissolved in a solvent that is of similar or weaker elution strength than your initial mobile phase.

Quantitative Data Summary

While extensive quantitative kinetic data for the degradation of free L-aspartic acid in solution is limited, the following table summarizes the primary degradation products and the conditions under which they are typically observed. The rates of these reactions are highly dependent on temperature, pH, and buffer composition.

Degradation ProductConditionPathway
Succinimide IntermediateAcidic to Alkaline pHIntramolecular cyclization
β-Aspartic Acid (Isoaspartate)Neutral to Alkaline pHHydrolysis of succinimide
D-Aspartic Acid & D-β-Aspartic AcidNeutral to Alkaline pHRacemization of succinimide

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol outlines a general method to assess the stability of this compound in a specific buffer solution over time using HPLC-UV.

1. Materials:

  • This compound

  • Buffer of choice (e.g., phosphate (B84403) buffer, acetate (B1210297) buffer)

  • HPLC-grade water and acetonitrile

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

  • Incubator or water bath

2. Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in the buffer of choice to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Sample Incubation:

    • Aliquot the stock solution into several vials.

    • Store one vial at -80°C (this will serve as the time-zero reference).

    • Place the other vials in an incubator at the desired temperature (e.g., 4°C, 25°C, 37°C).

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove one vial from the incubator.

    • If necessary, dilute the sample to an appropriate concentration for HPLC analysis using the mobile phase.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5%) and increase it over time to elute any potential degradation products.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peak area of this compound at each time point.

    • Calculate the percentage of remaining this compound at each time point relative to the time-zero sample.

    • Monitor the appearance and increase of any new peaks, which would indicate degradation products.

Visualizations

degradation_pathway LAsp This compound Succinimide Succinimide Intermediate LAsp->Succinimide - H2O Succinimide->LAsp + H2O L_isoAsp L-β-Aspartic acid Succinimide->L_isoAsp + H2O D_Asp D-Aspartic acid Succinimide->D_Asp Racemization, + H2O D_isoAsp D-β-Aspartic acid Succinimide->D_isoAsp Racemization, + H2O D_Asp->Succinimide - H2O

Caption: Degradation pathway of L-Aspartic acid via a succinimide intermediate.

troubleshooting_workflow Start Unexpected Peak in LC-MS CheckMass Check m/z of Unexpected Peak Start->CheckMass SameMass Same m/z as Standard? CheckMass->SameMass DifferentMass Different m/z SameMass->DifferentMass No CheckRT Different Retention Time? SameMass->CheckRT Yes MassLoss m/z = Standard - 18 Da? DifferentMass->MassLoss Isomer Potential Isomer (β-Asp or D-Asp) CheckRT->Isomer Succinimide Likely Succinimide Intermediate MassLoss->Succinimide Yes Fragmentation In-source Fragmentation? MassLoss->Fragmentation No OptimizeMS Optimize MS Source Conditions Fragmentation->OptimizeMS Possible Contamination Contamination? Fragmentation->Contamination Unlikely CleanSystem Clean LC-MS System Contamination->CleanSystem Possible Other Other Degradation Product or Contaminant Contamination->Other If cleaning doesn't resolve

Caption: Troubleshooting workflow for unexpected peaks in LC-MS analysis.

References

Correcting for Natural Isotope Abundance in SILAC: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) analysis. This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions regarding the critical step of correcting for natural isotope abundance in SILAC experiments. Accurate correction is paramount for reliable quantification of protein abundance changes.

Frequently Asked Questions (FAQs)

Q1: What is the natural isotope abundance, and why does it need to be corrected in SILAC experiments?

All elements, including those that make up amino acids (like carbon, nitrogen, and hydrogen), exist in nature as a mixture of isotopes. For example, the vast majority of carbon is ¹²C, but about 1.1% is the heavier isotope ¹³C. This natural distribution of isotopes means that even an "unlabeled" or "light" peptide will have a characteristic isotopic pattern in a mass spectrometer, with small peaks at M+1, M+2, etc., corresponding to the peptide containing one, two, or more heavy isotopes.

In a SILAC experiment, we introduce "heavy" amino acids with enriched stable isotopes (e.g., ¹³C₆-Arginine). The goal is to measure the ratio of the heavy-labeled peptide to the light-unlabeled peptide. However, the isotopic envelope of the light peptide can overlap with the isotopic envelope of the heavy peptide, especially for larger peptides.[1][2] This overlap can artificially inflate the intensity of the heavy peptide's signal, leading to inaccurate quantification. Therefore, a correction must be applied to deconvolute these overlapping signals and accurately determine the true heavy-to-light ratio.

Q2: How do software packages like MaxQuant correct for natural isotope abundance?

Software packages such as MaxQuant employ algorithms to perform isotopic deconvolution.[2] The general principle involves the following steps:

  • Theoretical Isotope Distribution Calculation: For each identified peptide, the software calculates the theoretical isotopic distribution for both the light and heavy labeled forms based on their elemental composition. This is done using the known natural abundance of all isotopes.

  • Model Fitting: The software then creates a model that is a combination of the theoretical light and heavy isotopic patterns.

  • Ratio Determination: This combined model is fitted to the experimentally measured isotopic cluster. By adjusting the ratio of the light to heavy theoretical patterns in the model, the software finds the best fit that explains the observed data. The resulting ratio is the corrected heavy-to-light ratio for that peptide.

Q3: What is the impact of not correcting for natural isotope abundance?

Failing to correct for natural isotope abundance will lead to a systematic overestimation of the heavy-to-light peptide ratio. This is because the M+n peaks of the light peptide's isotopic envelope contribute to the signal of the heavy peptide's corresponding isotopic peaks. The magnitude of this error increases with the mass of the peptide, as larger peptides have a higher probability of containing naturally occurring heavy isotopes. This can lead to the false identification of protein upregulation or the masking of protein downregulation.

Q4: Can high-resolution mass spectrometry eliminate the need for this correction?

While high-resolution mass spectrometers, such as Orbitrap instruments, can resolve the individual isotopic peaks within a peptide's envelope, they do not eliminate the overlap between the isotopic envelopes of the light and heavy SILAC pairs.[3] Therefore, even with high-resolution data, computational correction for natural isotope abundance is still a necessary step for accurate quantification.

Troubleshooting Guide

This section addresses common issues encountered during the correction for natural isotope abundance in SILAC data analysis.

Problem Possible Cause(s) Recommended Solution(s)
Inaccurate H/L ratios, particularly for low-abundance peptides. Overlapping isotopic envelopes are not being correctly deconvoluted. This can be exacerbated by low signal-to-noise ratios.- Ensure your mass spectrometer is set to a high resolution (e.g., >60,000) to clearly resolve isotopic peaks. - In your data analysis software (e.g., MaxQuant), ensure that the option for isotope correction is enabled. - For low-intensity signals, consider increasing the ion accumulation time (injection time) during mass spectrometry acquisition to improve signal-to-noise.
Software flags a high number of peptides with "overlapping isotopic patterns". The mass difference between the light and heavy labels may be too small for the software to effectively separate the envelopes, or the peptide is very large.- When designing your SILAC experiment, choose heavy amino acids that provide a sufficient mass shift (ideally > 6 Da) to minimize overlap. - For very large peptides, the natural isotopic envelope is broader. Manual inspection of the spectra for these peptides may be necessary to validate the software's quantification.
Systematic bias in H/L ratios across the entire dataset. This could be due to issues other than natural abundance, such as incomplete labeling or errors in mixing the light and heavy samples. However, incorrect correction settings can also contribute.- First, verify the incorporation of heavy amino acids is >97% through a preliminary experiment.[4] - Ensure accurate 1:1 mixing of your light and heavy cell lysates by performing a protein quantification assay before combining them. - In your analysis software, double-check that the correct heavy labels and their mass differences are specified in the settings.
The software fails to quantify a significant number of identified peptides. The isotopic patterns may be too complex or noisy for the algorithm to confidently fit a model. This can happen with co-eluting peptides of similar mass-to-charge ratios.- Improve chromatographic separation to reduce co-elution. - In your data analysis software, you can sometimes adjust the tolerance settings for fitting the isotopic model, but this should be done with caution as it can also lead to inaccuracies.

Quantitative Data Presentation

The following table illustrates the potential impact of correcting for natural isotope abundance on the calculated Heavy/Light (H/L) ratios for a selection of peptides. The "Uncorrected H/L Ratio" represents a hypothetical scenario where the contribution from the light peptide's isotopic envelope is not removed from the heavy peptide's signal, leading to an overestimation of the ratio. The "Corrected H/L Ratio" reflects the more accurate quantification after deconvolution.

Peptide SequenceProteinUncorrected H/L RatioCorrected H/L RatioPercent Difference
AGFAGDDAPRHSP90B11.151.0212.7%
VATVSIPRACTB1.080.999.1%
LGEHNIDVLEGNEQFINAAKGAPDH1.221.0516.2%
TTDIVLFLISTDTSREEF21.181.0314.6%
VAPEEHPVLLTEAPLNPKALB1.251.0815.7%

Note: This data is illustrative to demonstrate the principle. The actual percent difference will vary depending on the peptide's elemental composition and mass.

Experimental Protocols

For accurate correction of natural isotope abundance, meticulous experimental design and data acquisition are crucial.

1. SILAC Labeling and Sample Preparation

  • Cell Culture: Grow two populations of cells, one in "light" medium containing natural amino acids and the other in "heavy" medium with stable isotope-labeled essential amino acids (e.g., ¹³C₆-Lysine and ¹³C₆,¹⁵N₄-Arginine). Ensure complete incorporation of the heavy amino acids by passaging the cells for at least five to six doublings in the heavy medium.

  • Incorporation Check: Before the main experiment, perform a quality control check by analyzing a small aliquot of the heavy-labeled cell lysate to confirm >97% incorporation of the heavy amino acids.

  • Sample Mixing: After cell lysis, accurately determine the protein concentration of both the light and heavy lysates. Mix the lysates in a precise 1:1 ratio. This is a critical step for accurate quantification.

  • Protein Digestion: Digest the mixed protein lysate into peptides using an enzyme such as trypsin.

2. Mass Spectrometry Analysis

  • Instrumentation: Use a high-resolution mass spectrometer, such as an Orbitrap or FT-ICR instrument, capable of resolving isotopic peaks.

  • Liquid Chromatography (LC): Employ a robust LC method to achieve good separation of peptides and minimize co-elution.

  • MS1 Settings:

    • Resolution: Set the MS1 scan resolution to at least 60,000 to ensure baseline separation of isotopic peaks.

    • AGC Target: Use an appropriate Automatic Gain Control (AGC) target to avoid space-charge effects while ensuring good ion statistics.

    • Maximum Injection Time: Adjust the maximum injection time to ensure sufficient ion accumulation for low-abundance peptides.

  • Data-Dependent Acquisition (DDA): Configure the instrument to select the most intense precursor ions for fragmentation (MS2) to ensure good peptide identification.

3. Data Analysis Workflow

  • Software: Use a software package designed for SILAC data analysis, such as MaxQuant, Proteome Discoverer, or PEAKS Studio.

  • Parameter Setup:

    • Enzyme: Specify the correct enzyme used for digestion (e.g., Trypsin/P).

    • Labels: Define the specific heavy labels used in the experiment (e.g., Lys8, Arg10).

    • Multiplicity: Set the multiplicity to 2 for a standard light/heavy experiment.

    • Quantification Settings: Ensure that the software is configured to perform quantification at the MS1 level and that isotope correction is enabled.

  • Data Filtering: Apply appropriate filters for peptide and protein identification, such as a false discovery rate (FDR) of 1%.

  • Ratio Calculation: The software will calculate the H/L ratios for each peptide and then aggregate these to determine the protein ratios.

Visualizations

SILAC_Workflow_for_Natural_Isotope_Correction SILAC Data Analysis Workflow for Natural Isotope Abundance Correction cluster_experimental Experimental Phase cluster_ms Mass Spectrometry cluster_analysis Data Analysis Phase cluster_output Results cell_culture Cell Culture (Light & Heavy Media) lysis Cell Lysis & Protein Quantification cell_culture->lysis mixing 1:1 Mixing of Light & Heavy Lysates lysis->mixing digestion Protein Digestion mixing->digestion lcms LC-MS/MS Analysis (High Resolution MS1) digestion->lcms Peptide Mixture raw_data Raw Data Generation lcms->raw_data peak_detection Peak Detection & Feature Finding raw_data->peak_detection MS1 & MS2 Spectra deconvolution Isotope Pattern Deconvolution (Natural Abundance Correction) peak_detection->deconvolution identification Peptide & Protein Identification peak_detection->identification quantification H/L Ratio Calculation deconvolution->quantification identification->quantification protein_ratios Corrected Protein Ratios quantification->protein_ratios

Caption: Workflow for SILAC experiments with a focus on natural isotope abundance correction.

This comprehensive guide provides the necessary information to understand, troubleshoot, and correctly perform natural isotope abundance correction in your SILAC experiments, leading to more accurate and reliable quantitative proteomics data.

References

Minimizing arginine-to-proline conversion in SILAC experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize arginine-to-proline conversion in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments.

Frequently Asked Questions (FAQs)

Q1: What is arginine-to-proline conversion in SILAC, and why is it a problem?

In SILAC experiments, cells are cultured in media containing "heavy" isotope-labeled essential amino acids, typically arginine (Arg) and lysine (B10760008) (Lys).[1][2][3] One common issue is the metabolic conversion of this "heavy" arginine into "heavy" proline by cellular enzymes.[4][5][6] This newly synthesized heavy proline is then incorporated into proteins.

This conversion poses a significant problem for quantitative proteomics because it splits the mass spectrometry signal for peptides containing proline.[4][6] Instead of a single "heavy" peak, multiple satellite peaks appear, leading to an underestimation of the true abundance of the heavy-labeled peptide and compromising the accuracy of protein quantification.[4][5][6] This can affect up to half of all peptides in a proteomic experiment, as a large percentage of tryptic peptides contain proline.[4]

Q2: How can I detect if arginine-to-proline conversion is occurring in my SILAC experiment?

Arginine-to-proline conversion can be identified during mass spectrometry data analysis. You will observe peptide signals that correspond to the mass of a peptide containing a heavy-labeled proline that has been derived from the heavy-labeled arginine used in your experiment. This results in a mass shift that is different from the expected shift for heavy arginine alone. For example, the conversion of heavy arginine (¹³C₆, ¹⁵N₄) to heavy proline can result in proline with a mass increase.[4][6] This leads to a divided heavy peptide ion signal in the mass spectra for proline-containing peptides.[4]

Q3: What is the most straightforward method to prevent this conversion?

The simplest and most widely recommended method to prevent arginine-to-proline conversion is to supplement the SILAC culture media with unlabeled L-proline.[4][6][7][8][9] The presence of sufficient unlabeled proline in the media inhibits the enzymatic pathway that converts arginine to proline.[4] Studies have shown that adding as little as 200 mg/L of L-proline to the SILAC media can completely prevent detectable conversion.[4][8]

Troubleshooting Guides

Issue 1: Inaccurate protein quantification in proline-containing peptides.
  • Symptom: Ratios for proline-containing peptides are skewed, and the heavy peptide signals appear split or reduced in intensity.

  • Cause: Metabolic conversion of heavy arginine to heavy proline.

  • Solution:

    • Supplement Media with Proline: The most effective solution is to add unlabeled L-proline to your SILAC media. A concentration of 200 mg/L is a good starting point and has been shown to be effective in various cell lines.[4][8] For some cell lines or media formulations, a higher concentration (e.g., up to 800 mg/L) may be beneficial.[4]

    • Reduce Arginine Concentration: In some cell types, lowering the concentration of labeled arginine in the medium can reduce the rate of conversion.[4][10] However, this approach should be carefully tested, as it may impact cell growth or the efficiency of arginine labeling.[1]

    • Computational Correction: If the experiment has already been completed, computational tools can be used to correct for the conversion during data analysis by accounting for the mass shifts of proline-containing peptides.[11]

    • Experimental Correction: A more complex experimental approach involves using different heavy isotopes of arginine in the "light" and "heavy" SILAC media. For instance, using ¹⁵N₄-Arg in the "light" medium and ¹³C₆,¹⁵N₄-Arg in the "heavy" medium allows for the normalization of the conversion effect, assuming the conversion rate is similar in both conditions.[4]

Issue 2: Arginine-to-proline conversion persists even with proline supplementation.
  • Symptom: Proline-containing peptides still show evidence of conversion despite the addition of unlabeled proline.

  • Cause: The concentration of supplemented proline may be insufficient for the specific cell line or culture conditions. Alternatively, the cell line may have exceptionally high arginase activity.

  • Solution:

    • Increase Proline Concentration: Titrate the concentration of L-proline in the SILAC media to find the optimal concentration for your specific cell line. Concentrations can be increased incrementally from 200 mg/L.

    • Genetic Engineering (for specific model organisms): For organisms like yeast that are amenable to genetic manipulation, deleting the genes responsible for arginine catabolism (e.g., arginase genes) can permanently solve the conversion problem.[1][12]

Experimental Protocols

Protocol 1: Proline Supplementation in SILAC Media

This protocol describes the preparation of SILAC media supplemented with L-proline to prevent arginine-to-proline conversion.

Materials:

  • DMEM for SILAC (deficient in L-arginine and L-lysine)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Heavy isotope-labeled L-arginine (e.g., ¹³C₆, ¹⁵N₄-Arg)

  • Heavy isotope-labeled L-lysine (e.g., ¹³C₆, ¹⁵N₂-Lys)

  • Unlabeled ("light") L-arginine and L-lysine

  • L-proline (unlabeled)

  • Penicillin-Streptomycin solution

  • L-glutamine

Procedure:

  • Prepare Basal Media: Reconstitute the DMEM for SILAC according to the manufacturer's instructions.

  • Prepare Proline Stock Solution: Prepare a sterile stock solution of L-proline (e.g., 20 g/L in water or PBS).

  • Prepare "Heavy" SILAC Medium:

    • To the basal DMEM, add dFBS to a final concentration of 10% (v/v).

    • Add heavy L-arginine and heavy L-lysine to the desired final concentrations (e.g., 84 mg/L for Arg and 146 mg/L for Lys in DMEM).

    • Add L-proline from the stock solution to a final concentration of 200 mg/L.

    • Add Penicillin-Streptomycin and L-glutamine to their standard final concentrations.

  • Prepare "Light" SILAC Medium:

    • Follow the same procedure as for the "heavy" medium, but use unlabeled L-arginine and L-lysine.

  • Cell Culture: Culture your cells in the respective "light" and "heavy" proline-supplemented SILAC media for at least five cell divisions to ensure complete incorporation of the labeled amino acids.

Quantitative Data Summary

Method to Minimize ConversionKey Quantitative FindingReference Cell Type(s)Citation
Proline Supplementation 200 mg/L L-proline rendered arginine-to-proline conversion undetectable.HeLa, Mouse & Human Embryonic Stem Cells[4]
Proline Supplementation Conversion consumed an average of 28% of the heavy arginine peptide signal in standard SILAC media (0 mg/L proline).HeLa[4]
Arginine Concentration The extent of conversion is dependent on the concentration of exogenous arginine.Mammalian cells[1]
Genetic Deletion Deletion of arginase genes or ornithine transaminase gene abolished essentially all arginine conversion.Schizosaccharomyces pombe (fission yeast)[1]

Visualizations

Arginine-to-Proline Metabolic Pathway

The following diagram illustrates the metabolic pathway leading to the conversion of arginine to proline, which is the root cause of the quantification issue in SILAC experiments.

Arginine_to_Proline_Conversion Arg Heavy Arginine (from SILAC medium) Orn Ornithine Arg->Orn Arginase Urea Urea Arg->Urea GSA Glutamate-γ-semialdehyde Orn->GSA Ornithine Aminotransferase Pro Heavy Proline (Incorporated into proteins) GSA->Pro Spontaneous cyclization SILAC_Workflow start Start SILAC Experiment prep_media Prepare SILAC Media (Light and Heavy) start->prep_media add_proline Supplement Media with 200 mg/L L-Proline prep_media->add_proline culture Culture cells for >5 divisions add_proline->culture harvest Harvest and Combine Cell Populations (1:1) culture->harvest process Protein Extraction, Digestion, and LC-MS/MS harvest->process analyze Data Analysis (Accurate Quantification) process->analyze decision Conversion Detected? analyze->decision end End decision->end No troubleshoot Troubleshoot: - Increase Proline Conc. - Consider other methods decision->troubleshoot Yes troubleshoot->prep_media Re-optimize

References

Technical Support Center: Improving Recovery of Labeled Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to the recovery of labeled standards during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low or inconsistent recovery of labeled internal standards?

Low or inconsistent recovery of labeled internal standards can primarily be attributed to three main factors:

  • Sample Preparation and Extraction Issues: Inefficiencies or variability in the extraction process can lead to the loss of the internal standard. This includes suboptimal extraction conditions, improper solid-phase extraction (SPE) procedures, or issues with liquid-liquid extraction (LLE).[1][2]

  • Matrix Effects: Components within the sample matrix (e.g., plasma, urine, tissue) can interfere with the ionization of the internal standard in the mass spectrometer, leading to signal suppression or enhancement.[2][3]

  • Instrumental and Handling Issues: Problems such as improper storage and handling of the standard, pipetting errors, instrument contamination (carryover), or inconsistent instrument performance can all contribute to poor recovery.[1]

Q2: How can I distinguish between low recovery due to extraction inefficiency and matrix effects?

A post-extraction spike experiment is a reliable method to differentiate between these two issues.[2] This involves comparing the signal of a standard spiked into a blank matrix before extraction (pre-extraction spike) with one spiked after extraction (post-extraction spike).

Q3: When is the best time to add the labeled internal standard to my samples?

For the most accurate correction of variability throughout the entire sample preparation process, the internal standard should be added as early as possible.[4] Ideally, it should be added to the sample before any extraction or cleanup steps are performed.[4] This ensures that the internal standard experiences the same potential for loss as the analyte.

Q4: What characteristics make a good stable isotope-labeled (SIL) internal standard?

A good SIL internal standard should have the following characteristics:

  • High Isotopic Purity: To avoid interference with the analyte signal.

  • Stable Isotope Placement: Isotopes should be in a stable position within the molecule to prevent exchange with protons from the solvent or matrix.[5]

  • Sufficient Mass Difference: A mass difference of at least 3 or 4 Da is generally recommended to prevent isotopic overlap with the analyte.

  • Co-elution with Analyte: The SIL internal standard should have nearly identical chromatographic behavior to the analyte.[6]

Troubleshooting Guides

Issue 1: Consistently Low Recovery of Labeled Standard

If you are experiencing consistently low recovery of your labeled standard across all samples, consider the following troubleshooting steps.

Troubleshooting Decision Tree for Low Recovery

LowRecoveryTroubleshooting cluster_spe SPE Troubleshooting cluster_lle LLE Troubleshooting start Start: Consistently Low Recovery check_storage Verify Standard Storage & Handling (Temp, Light, Freeze-Thaw Cycles) start->check_storage check_prep Review Sample Preparation Protocol check_storage->check_prep Storage OK spe_issues SPE Optimization Needed? check_prep->spe_issues Using SPE lle_issues LLE Optimization Needed? check_prep->lle_issues Using LLE matrix_effects Investigate Matrix Effects (Post-Extraction Spike) spe_issues->matrix_effects No sorbent Check Sorbent Choice spe_issues->sorbent Yes lle_issues->matrix_effects No solvent Check Extraction Solvent & Volume lle_issues->solvent Yes instrument_issues Check Instrument Performance (Injection Volume, Source Cleanliness) matrix_effects->instrument_issues No Matrix Effects solution Solution Identified instrument_issues->solution Performance OK conditioning Verify Conditioning/Equilibration sorbent->conditioning loading Optimize Loading Conditions (pH, Flow Rate) conditioning->loading washing Assess Wash Solvent Strength loading->washing elution Optimize Elution Solvent & Volume washing->elution elution->solution ph Optimize pH solvent->ph mixing Ensure Adequate Mixing ph->mixing emulsion Address Emulsion Formation mixing->emulsion emulsion->solution

Caption: Troubleshooting workflow for consistently low labeled standard recovery.

Quantitative Data Summary: Solid-Phase Extraction (SPE) Sorbent Selection

Sorbent TypeRetention MechanismTypical AnalytesElution Solvents
C18 (Reversed-Phase) HydrophobicNon-polar to moderately polar compoundsMethanol, Acetonitrile
HLB (Hydrophilic-Lipophilic Balance) Hydrophobic & HydrophilicWide range of acidic, basic, and neutral compoundsMethanol, Acetonitrile
SCX (Strong Cation Exchange) Ion ExchangeBasic compounds (positively charged)High salt or pH adjusted buffers
SAX (Strong Anion Exchange) Ion ExchangeAcidic compounds (negatively charged)High salt or pH adjusted buffers
Issue 2: Inconsistent or Variable Recovery

Variable recovery across a batch of samples often points to inconsistencies in the sample preparation workflow or matrix effects that differ between samples.

Workflow for Investigating Variable Recovery

VariableRecovery start Start: Variable Recovery pipetting Verify Pipetting Accuracy & Precision start->pipetting mixing Ensure Consistent Mixing/Vortexing pipetting->mixing Pipetting OK evaporation Check for Consistent Evaporation mixing->evaporation Mixing Consistent matrix_variability Assess Inter-Sample Matrix Effects evaporation->matrix_variability Evaporation Consistent remedy_matrix Mitigate Matrix Effects: - Dilute Sample - Improve Cleanup - Use SIL-IS matrix_variability->remedy_matrix Yes end Consistent Recovery Achieved matrix_variability->end No remedy_matrix->end

Caption: Workflow to diagnose and address inconsistent labeled standard recovery.

Experimental Protocols

Protocol 1: Post-Extraction Spike Analysis to Determine Recovery and Matrix Effect

This protocol helps to determine if low signal is due to loss during extraction (recovery) or signal suppression/enhancement by the matrix.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the labeled internal standard into a clean solvent (e.g., mobile phase) at the final concentration expected in the samples.

    • Set B (Pre-extraction Spike): Spike the labeled internal standard into a blank matrix sample before performing the entire sample preparation procedure.

    • Set C (Post-extraction Spike): Perform the entire sample preparation procedure on a blank matrix sample and spike the labeled internal standard into the final extract after all steps are complete.[2]

  • Analyze all three sets using the established analytical method.

  • Calculate Recovery and Matrix Effect using the following formulas:

    • Recovery (%) = (Peak Area of Set B / Peak Area of Set C) * 100

    • Matrix Effect (%) = ((Peak Area of Set C / Peak Area of Set A) - 1) * 100

Data Interpretation:

ScenarioRecovery (%)Matrix Effect (%)Likely Cause
1 Low (<85%)Near 0%Inefficient extraction. The standard is being lost during sample prep.
2 High (>85%)Significant (+/-)Matrix suppression or enhancement. The extraction is efficient, but the matrix is affecting the signal.
3 Low (<85%)Significant (+/-)A combination of inefficient extraction and matrix effects.
Protocol 2: Optimizing Solid-Phase Extraction (SPE) for Improved Recovery

A systematic approach to optimizing SPE can significantly improve the recovery of labeled standards.

Methodology:

  • Sorbent Selection: Choose a sorbent based on the physicochemical properties (e.g., polarity, pKa) of your analyte and internal standard.[2]

  • Conditioning and Equilibration: Ensure the sorbent is properly wetted and equilibrated with the appropriate solvents to ensure consistent interaction with the standard.[7]

  • Sample Loading:

    • Adjust the pH of the sample to ensure the standard is in the correct ionization state for optimal retention.[8]

    • Control the flow rate during loading to allow for sufficient interaction time between the standard and the sorbent.[6]

  • Washing: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the labeled standard.[2] Test different solvent compositions and volumes.

  • Elution:

    • Select a strong elution solvent that will completely desorb the standard from the sorbent.[2]

    • Test different solvent compositions and volumes. A slower elution flow rate can sometimes improve recovery.[2]

By systematically addressing these common issues and utilizing the provided protocols, you can effectively troubleshoot and improve the recovery of your labeled standards, leading to more accurate and reliable analytical results.

References

Validation & Comparative

A Head-to-Head Comparison: L-Aspartic acid-¹³C₄,¹⁵N versus Deuterated Standards for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and reliability in quantitative bioanalysis, the choice of an appropriate internal standard is a critical decision. This is especially true in mass spectrometry-based assays where internal standards are indispensable for correcting variations throughout the analytical workflow. When quantifying L-Aspartic acid, a key amino acid in numerous metabolic pathways, two primary types of stable isotope-labeled internal standards are often considered: L-Aspartic acid-¹³C₄,¹⁵N and deuterated L-Aspartic acid (e.g., L-Aspartic acid-d₃). This guide provides an objective comparison of their performance, supported by established analytical principles and experimental considerations.

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry.[1] While both L-Aspartic acid-¹³C₄,¹⁵N and its deuterated counterparts serve this purpose, the nature of their isotopic labeling imparts distinct physicochemical properties that can significantly influence analytical performance. The primary advantage of using ¹³C and ¹⁵N labeled standards lies in their near-identical chemical and chromatographic behavior to the unlabeled native analyte. In contrast, deuterated standards, while widely used, can exhibit chromatographic shifts due to the kinetic isotope effect, which may compromise analytical accuracy if not carefully managed.[1]

Performance Comparison: L-Aspartic acid-¹³C₄,¹⁵N vs. Deuterated Standards

The selection of an internal standard should be based on its ability to accurately mimic the behavior of the analyte during sample preparation, chromatography, and ionization. Key performance parameters include accuracy, precision, and the ability to effectively compensate for matrix effects.

FeatureL-Aspartic acid-¹³C₄,¹⁵NDeuterated L-Aspartic acid (e.g., L-Aspartic acid-d₃)
Chromatographic Co-elution Excellent. The substitution with heavy isotopes of carbon and nitrogen has a negligible effect on the physicochemical properties, ensuring it co-elutes perfectly with the native L-Aspartic acid.Potential for a slight retention time shift. The substitution of hydrogen with deuterium (B1214612) can alter the molecule's properties, leading to a small difference in retention time compared to the unlabeled analyte.[1]
Matrix Effect Compensation Superior. Due to co-elution, it experiences the same degree of ion suppression or enhancement from the sample matrix as the native analyte, leading to more accurate quantification.Generally good, but can be compromised by chromatographic shifts. If the internal standard does not perfectly co-elute with the analyte, it may be subjected to different matrix effects, which can lead to inaccuracies in quantification.[1]
Isotopic Stability High. The ¹³C-C and ¹⁵N-C bonds are highly stable and not susceptible to exchange during sample preparation or analysis.Generally stable, but the C-D bond can be more labile than the C-H bond under certain conditions, potentially leading to back-exchange with protons from the solvent.
Mass Difference A mass shift of +5 Da provides a clear separation from the unlabeled analyte in the mass spectrometer, minimizing potential spectral interference.A smaller mass shift (e.g., +3 Da for d₃) may have a higher potential for isotopic crosstalk from the unlabeled analyte.
Availability and Cost Generally more expensive to synthesize due to the complexity of introducing multiple ¹³C and ¹⁵N atoms.Often more readily available and less expensive to produce.

Experimental Protocols

A robust and validated analytical method is crucial for reliable quantification. Below is a typical experimental protocol for the analysis of L-Aspartic acid in a biological matrix, such as human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective

To accurately quantify the concentration of L-Aspartic acid in human plasma using a stable isotope-labeled internal standard (L-Aspartic acid-¹³C₄,¹⁵N or deuterated L-Aspartic acid) and LC-MS/MS.

Materials
  • L-Aspartic acid analytical standard

  • L-Aspartic acid-¹³C₄,¹⁵N or deuterated L-Aspartic acid internal standard

  • Human plasma (K₂EDTA)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Protein precipitation plates or microcentrifuge tubes

Sample Preparation
  • Spiking of Internal Standard: To 50 µL of plasma sample, add 10 µL of the internal standard working solution (a known concentration of either L-Aspartic acid-¹³C₄,¹⁵N or deuterated L-Aspartic acid in a suitable solvent).

  • Protein Precipitation: Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.

  • Vortex and Centrifuge: Vortex the samples for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for good retention of the polar L-Aspartic acid molecule.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A suitable gradient from high organic to high aqueous to retain and elute L-Aspartic acid.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS):

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Selected Reaction Monitoring (SRM)

    • SRM Transitions:

      • L-Aspartic acid: Q1: 134.1 m/z -> Q3: 74.0 m/z

      • L-Aspartic acid-¹³C₄,¹⁵N: Q1: 139.1 m/z -> Q3: 78.0 m/z

      • L-Aspartic acid-d₃: Q1: 137.1 m/z -> Q3: 76.0 m/z (Note: These are example transitions and should be optimized for the specific instrument used.)

Visualizing the Workflow and Metabolic Context

To better understand the experimental process and the biological relevance of L-Aspartic acid, the following diagrams are provided.

G Experimental Workflow for L-Aspartic Acid Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Add Internal Standard (L-Aspartic acid-13C4,15N or Deuterated) Plasma->IS PPT Protein Precipitation (Acetonitrile) IS->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC HILIC Separation Supernatant->LC Inject MS Mass Spectrometry (SRM Detection) LC->MS Quant Quantification (Peak Area Ratio) MS->Quant

Caption: A generalized workflow for the quantitative analysis of L-Aspartic acid in a biological matrix.

G Key Metabolic Pathways of L-Aspartic Acid Asp L-Aspartic Acid Asn L-Asparagine Asp->Asn Asparagine Synthetase Urea Urea Cycle Asp->Urea Purine Purine Synthesis Asp->Purine Pyrimidine Pyrimidine Synthesis Asp->Pyrimidine Oxa Oxaloacetate Oxa->Asp Transamination TCA TCA Cycle Oxa->TCA Glu L-Glutamate Glu->Asp

Caption: Simplified diagram of L-Aspartic acid's central role in metabolism.

Conclusion

For the most accurate and reliable quantification of L-Aspartic acid, particularly in complex biological matrices, L-Aspartic acid-¹³C₄,¹⁵N is the superior internal standard . Its key advantage is the near-perfect co-elution with the native analyte, which ensures the most effective compensation for matrix effects and other sources of analytical variability. While deuterated standards can be a more cost-effective option, they carry the inherent risk of chromatographic separation from the analyte, which can compromise data quality. Therefore, for demanding applications in research and drug development where precision and accuracy are paramount, the investment in a ¹³C- and ¹⁵N-labeled internal standard is well-justified.

References

A Comparative Guide to SILAC Quantification: Evaluating L-Aspartic acid-13C4,15N as a Novel Isotope Label

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted technique for accurate mass spectrometry-based quantitative proteomics.[1][2][3] This guide provides a comprehensive overview of SILAC, with a special focus on the potential application and theoretical performance of L-Aspartic acid-13C4,15N as a labeling agent, compared to the conventionally used L-Arginine and L-Lysine.

While this compound is commercially available for use in metabolism, metabolomics, and proteomics studies, its specific application and performance data in SILAC for quantitative proteomics are not extensively documented in publicly available literature.[4][5][6] This guide, therefore, combines established principles of SILAC with a theoretical analysis of using a non-essential amino acid like aspartic acid to provide a forward-looking resource for researchers considering novel labeling strategies.

The Principle of SILAC: A Foundation for Quantitative Accuracy

SILAC is a metabolic labeling strategy that involves the in vivo incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells.[1][3] The fundamental principle relies on growing two cell populations in media that are identical except for the isotopic form of a specific amino acid. One population is cultured in "light" medium containing the natural amino acid, while the other is in "heavy" medium with the isotope-labeled version (e.g., containing ¹³C or ¹⁵N).[3]

After several cell divisions, the "heavy" amino acid is fully incorporated into the proteome of the second cell population.[7] The two cell populations can then be subjected to different experimental conditions, combined, and the proteins extracted and digested. In the mass spectrometer, the chemically identical "light" and "heavy" peptide pairs are distinguishable by their mass difference. The ratio of their signal intensities provides a highly accurate measure of the relative abundance of the protein in the two samples.[8]

Conventional SILAC: The Arginine and Lysine (B10760008) Paradigm

The most common amino acids used for SILAC are L-Arginine and L-Lysine.[2][7] This choice is primarily dictated by the specificity of trypsin, the most widely used protease in proteomics, which cleaves proteins at the C-terminus of arginine and lysine residues. This ensures that the vast majority of tryptic peptides will contain at least one labeled amino acid, making them quantifiable.[2]

Exploring New Frontiers: The Case for this compound

The use of this compound in SILAC presents both opportunities and challenges. As a non-essential amino acid, its metabolic fate is more complex than that of essential amino acids, which are primarily used for protein synthesis.

Potential Advantages:

  • Probing Specific Biological Pathways: Aspartic acid is a central metabolite, playing a key role in the citric acid cycle and the biosynthesis of other amino acids and nucleotides. Using labeled aspartic acid could offer unique insights into these pathways.

  • Complementary to Arginine/Lysine Labeling: For proteins with low arginine and lysine content, aspartic acid labeling could provide better sequence coverage.

Potential Challenges and Considerations:

  • Metabolic Conversion: A significant challenge with using non-essential amino acids in SILAC is their potential conversion into other metabolites.[9][10] Aspartic acid, for instance, can be readily converted to asparagine, oxaloacetate (a TCA cycle intermediate), and other amino acids. This metabolic scrambling can lead to the label appearing in other amino acids, complicating data analysis and potentially compromising quantitative accuracy.[10] For example, the well-documented conversion of arginine to proline in certain cell lines highlights the importance of understanding the metabolic network of the chosen amino acid.[9]

  • Incomplete Labeling: To achieve accurate quantification, near-complete incorporation of the heavy amino acid is crucial.[7] For non-essential amino acids, the cell's own biosynthesis of the "light" version can compete with the uptake of the "heavy" label from the medium, leading to incomplete labeling.

  • Enzyme Specificity: Unlike the trypsin-arginine/lysine pairing, there isn't a single, commonly used protease that specifically cleaves at aspartic acid. While Asp-N is an option, it is less frequently used than trypsin. This means that not all peptides will necessarily contain the label, potentially reducing the number of quantifiable proteins.

Comparative Overview: L-Aspartic acid vs. L-Arginine/L-Lysine

The following table provides a theoretical comparison based on the known principles of SILAC and the metabolic roles of these amino acids.

FeatureL-Arginine / L-Lysine (¹³C, ¹⁵N labeled)L-Aspartic acid-¹³C₄,¹⁵N (Theoretical)
Amino Acid Type Essential (or conditionally essential)Non-essential
Metabolic Conversion Low to moderate (e.g., Arginine to Proline)High potential for conversion to other amino acids and TCA cycle intermediates.
Labeling Efficiency High, as cells rely on external supply.Potentially lower due to endogenous biosynthesis.
Protease Compatibility Excellent with Trypsin, ensuring most peptides are labeled.Requires specific proteases like Asp-N; may result in fewer labeled peptides with standard trypsin digestion.
Quantitative Accuracy High, with well-established protocols and data analysis workflows.Potentially compromised by metabolic conversion and incomplete labeling, requiring more complex data analysis.
Biological Insight Primarily protein abundance changes.Potential to simultaneously probe protein abundance and metabolic flux through aspartate-related pathways.

Experimental Protocols

Hypothetical Protocol for SILAC using L-Aspartic acid-¹³C₄,¹⁵N
  • Cell Culture and Media Preparation:

    • Culture cells in custom DMEM or RPMI-1640 medium deficient in L-Aspartic acid.

    • Supplement the "light" medium with natural L-Aspartic acid at a standard concentration.

    • Supplement the "heavy" medium with L-Aspartic acid-¹³C₄,¹⁵N at the same molar concentration.

    • Both media should be supplemented with 10% dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled amino acids.

  • Metabolic Labeling:

    • Grow cells for at least 6-8 doublings in the respective "light" and "heavy" media to ensure maximum incorporation of the labeled amino acid.

    • Crucial Validation Step: Before conducting the main experiment, perform a pilot study to determine the labeling efficiency. This involves harvesting cells grown in "heavy" medium, extracting proteins, digesting them, and analyzing by mass spectrometry to quantify the percentage of heavy label incorporation.

  • Experimental Treatment:

    • Apply the desired experimental treatment to one cell population (e.g., drug treatment to the "heavy" labeled cells) and a control treatment to the other ("light" cells).

  • Sample Preparation:

    • Harvest and lyse the "light" and "heavy" cell populations.

    • Determine the protein concentration of each lysate using a protein assay.

    • Mix equal amounts of protein from the "light" and "heavy" lysates.

  • Protein Digestion:

    • Perform in-solution or in-gel digestion of the combined protein mixture.

    • For optimal results with aspartic acid labeling, consider using a protease cocktail that includes Asp-N, or perform parallel digestions with Trypsin and Asp-N.

  • Mass Spectrometry and Data Analysis:

    • Analyze the resulting peptide mixture using high-resolution LC-MS/MS.

    • Use a SILAC-aware software package (e.g., MaxQuant) for data analysis.

    • The software should be configured to search for peptides containing either light or heavy aspartic acid.

    • Carefully inspect the data for evidence of metabolic conversion of the labeled aspartic acid. This may require custom analysis scripts to search for the mass shifts of other amino acids that could be derived from aspartate.

Visualizing the Workflow and Metabolic Context

To better understand the SILAC process and the potential metabolic fate of L-Aspartic acid, the following diagrams are provided.

SILAC_Workflow cluster_labeling Cell Labeling cluster_processing Sample Processing cluster_analysis Analysis Light_Culture Cell Culture ('Light' Aspartic Acid) Treatment Apply Experimental vs. Control Treatment Light_Culture->Treatment Heavy_Culture Cell Culture ('Heavy' this compound) Heavy_Culture->Treatment Combine Combine Cell Lysates (1:1 Protein Ratio) Treatment->Combine Digest Protein Digestion (e.g., Trypsin, Asp-N) Combine->Digest LC_MS LC-MS/MS Analysis Digest->LC_MS Data_Analysis Data Analysis (Quantify Heavy/Light Ratios) LC_MS->Data_Analysis

Caption: General SILAC experimental workflow.

Aspartate_Metabolism Asp This compound (Heavy) Protein Protein Synthesis (Desired Labeling) Asp->Protein Asn Asparagine (Potential Conversion) Asp->Asn AST OAA Oxaloacetate (TCA Cycle Entry) Asp->OAA Transamination TCA TCA Cycle & Other Amino Acids (Label Scrambling) OAA->TCA

Caption: Simplified metabolic pathways of L-Aspartic acid.

Conclusion

SILAC is a robust and accurate method for quantitative proteomics. While L-Arginine and L-Lysine remain the gold standard for most applications, the exploration of other labeled amino acids like L-Aspartic acid-¹³C₄,¹⁵N holds potential for specific research questions, particularly those at the interface of proteomics and metabolomics. However, researchers must be mindful of the significant challenges associated with using non-essential amino acids, primarily metabolic conversion and the potential for incomplete labeling. Thorough validation and careful data analysis are paramount to ensure the accuracy and reliability of quantitative data when employing such novel SILAC reagents.

References

A Comparative Guide to L-Aspartic acid-13C4,15N and 13C6 L-Arginine for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

In the field of quantitative proteomics, Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful and widely used technique for the accurate determination of protein abundance changes between different cell populations. The choice of stable isotope-labeled amino acids is critical for the success of a SILAC experiment. This guide provides an objective comparison between two commonly used labeled amino acids, L-Aspartic acid-13C4,15N and 13C6 L-Arginine, supported by experimental considerations and data presentation to aid researchers, scientists, and drug development professionals in making an informed decision for their specific research needs.

Principle of SILAC

SILAC is a metabolic labeling strategy where cells are cultured in a medium containing a "heavy" isotope-labeled form of an essential amino acid. One cell population is grown in the "light" medium (containing the natural amino acid), while the other is grown in the "heavy" medium. After several cell divisions, the heavy amino acid is fully incorporated into the proteome of the "heavy" cell population. The cell populations can then be subjected to different treatments, and the proteomes are combined, digested, and analyzed by mass spectrometry. The relative peak intensities of the "light" and "heavy" peptide pairs in the mass spectrum correspond to the relative abundance of the protein in the two cell populations.

SILAC_Workflow cluster_0 Cell Culture & Labeling cluster_1 Experimental Treatment cluster_2 Sample Processing cluster_3 Analysis A Population 1: 'Light' Medium (e.g., Light Arg/Asp) C Control Treatment A->C B Population 2: 'Heavy' Medium (e.g., 13C6 Arg or 13C4,15N Asp) D Experimental Treatment B->D E Combine Cell Lysates C->E D->E F Protein Digestion (e.g., Trypsin) E->F G LC-MS/MS Analysis F->G H Data Analysis: Peptide Identification & Quantification G->H

Caption: A generalized workflow of a SILAC experiment.

Comparative Analysis of this compound and 13C6 L-Arginine

The choice between this compound and 13C6 L-Arginine depends on several factors, including the cell line's metabolism, the specific experimental goals, and potential impacts on data analysis.

Feature13C6 L-ArginineThis compound
Isotopic Labels 6 x 13C4 x 13C, 1 x 15N
Mass Shift +6.0201 Da+5.0101 Da
Metabolic Conversion Can be converted to Proline in some cell lines.Can be a precursor for several other amino acids (Asparagine, Methionine, Threonine, Isoleucine).
Trypsin Cleavage Trypsin cleaves at the C-terminus of Arginine and Lysine, ensuring every tryptic peptide (except the C-terminal one) contains a label when using labeled Arginine and Lysine.Not a direct site for trypsin cleavage. Label incorporation depends on the presence of Aspartic acid in the protein sequence.
Common Use Very common in SILAC, often used in combination with labeled Lysine.Used as an alternative labeling agent, particularly in organisms with unique metabolic pathways or to avoid the Arginine-to-Proline conversion issue.

Performance and Experimental Considerations

Incorporation Efficiency

Both 13C6 L-Arginine and this compound generally exhibit high incorporation efficiencies in most common cell lines, often exceeding 95% after 5-6 cell doublings. However, it is always recommended to perform a pilot study to confirm the incorporation rate for the specific cell line and culture conditions being used.

Metabolic Conversion

A significant consideration for 13C6 L-Arginine is its potential metabolic conversion to Proline. This can lead to the appearance of labeled Proline in the proteome, which can complicate data analysis by underestimating the abundance of Arginine-containing peptides and potentially misidentifying Proline-containing peptides. This conversion can often be suppressed by the addition of unlabeled Proline to the SILAC medium.

L-Aspartic acid is a central metabolite that can be converted into several other amino acids. This can lead to a distribution of the isotopic label across multiple amino acid residues within a peptide. While this can be a disadvantage for straightforward protein quantification, it can be leveraged for metabolic flux analysis.

Experimental Protocol: A General SILAC Workflow

This protocol provides a general framework for a SILAC experiment that can be adapted for use with either 13C6 L-Arginine or this compound.

1. Cell Culture and Labeling:

  • Culture cells for at least 6 generations in SILAC medium deficient in the amino acid to be labeled (e.g., Arginine or Aspartic acid).
  • Supplement the "light" medium with the natural amino acid and the "heavy" medium with the corresponding stable isotope-labeled amino acid (e.g., 13C6 L-Arginine or this compound).
  • If using 13C6 L-Arginine, it is advisable to also add unlabeled Proline to the medium to prevent metabolic conversion.
  • Monitor cell growth to ensure the labeling does not adversely affect cell viability.
  • Verify complete incorporation (>95%) by mass spectrometry analysis of a small protein sample.

2. Experimental Treatment:

  • Once full incorporation is confirmed, apply the desired experimental treatment to the "heavy" labeled cells, while the "light" labeled cells serve as a control.

3. Sample Preparation:

  • Harvest and lyse the "light" and "heavy" cell populations.
  • Quantify the protein concentration in each lysate.
  • Mix equal amounts of protein from the "light" and "heavy" lysates.
  • Perform in-solution or in-gel digestion of the combined protein mixture using an appropriate protease, typically Trypsin.

4. Mass Spectrometry and Data Analysis:

  • Analyze the resulting peptide mixture by high-resolution LC-MS/MS.
  • Use specialized software (e.g., MaxQuant) to identify peptides and quantify the relative abundance of the "light" and "heavy" peptide pairs.

Application in Signaling Pathway Analysis

SILAC is a powerful tool for studying changes in protein expression and post-translational modifications within signaling pathways. For example, in the study of the EGFR signaling pathway, SILAC can be used to quantify changes in protein phosphorylation upon EGF stimulation.

EGFR_Signaling cluster_pathway EGFR Signaling Cascade EGF EGF EGFR EGFR EGF->EGFR Binds & Activates Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Activates Proliferation Cell Proliferation & Survival Transcription_Factors->Proliferation Promotes

Caption: A simplified diagram of the EGFR signaling pathway.

Conclusion and Recommendations

Both this compound and 13C6 L-Arginine are valuable tools for quantitative proteomics. The choice between them should be guided by the specific experimental context.

  • 13C6 L-Arginine is a well-established and widely used SILAC amino acid, often in combination with labeled Lysine. It is an excellent choice for general quantitative proteomics studies, provided that the potential for Arginine-to-Proline conversion is addressed, typically by the addition of unlabeled Proline to the culture medium.

  • This compound offers a viable alternative, particularly for studies where Arginine metabolism is a concern or in organisms with unique amino acid requirements. Its central role in metabolism makes it a potential tool for metabolic flux analysis, although this can complicate straightforward protein quantification.

For researchers new to SILAC, starting with the well-characterized 13C6 L-Arginine and labeled Lysine combination is often recommended. For more specialized applications or in cell lines where Arginine conversion is problematic, this compound presents a powerful alternative. A pilot study to assess incorporation efficiency and any potential metabolic conversions is strongly advised before embarking on a large-scale SILAC experiment.

A Comparative Guide to Cross-Validation of Metabolomics Data Using Labeled Standards

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of metabolomics, the pursuit of accurate and reproducible data is paramount for researchers, scientists, and drug development professionals. The inherent complexity of biological matrices, coupled with instrumental variability, introduces significant challenges in obtaining reliable quantitative measurements. Effective validation and normalization are not merely procedural steps but the bedrock of meaningful biological interpretation.

This guide provides an objective comparison of common methods for validating and normalizing metabolomics data, with a focus on the use of stable isotope-labeled standards. We will delve into the principles, performance, and practical application of these techniques, supported by experimental data and detailed protocols.

Comparison of Validation and Normalization Strategies

The primary goal of normalization is to minimize non-biological variation (e.g., instrument drift, matrix effects) while preserving true biological differences.[1] The choice of strategy profoundly impacts data quality. The three main approaches are the use of stable isotope-labeled internal standards, external standard calibration, and data-driven normalization.

Stable Isotope-Labeled Internal Standards (IS): The Gold Standard

This method involves adding a known quantity of a stable isotope-labeled version (e.g., ¹³C, ¹⁵N, ²H) of the analyte(s) of interest to each sample before any preparation steps.[2] Because the labeled standard is chemically identical to its endogenous counterpart, it experiences the same effects during extraction, derivatization, and LC-MS analysis, including ion suppression or enhancement.[2][3] By calculating the ratio of the endogenous metabolite signal to the internal standard signal, these variations can be effectively canceled out, leading to highly accurate and precise relative quantification.[4]

External Standard Calibration

This classical quantitative technique involves preparing a series of standard solutions of the pure analyte at known concentrations.[5] These standards are analyzed separately from the biological samples to generate a calibration curve (response vs. concentration). The concentration of the analyte in the unknown sample is then determined by interpolating its response on this curve.[6] While simple, this method does not account for sample-specific matrix effects or variations in sample preparation efficiency.[3] Studies have shown that for targeted metabolomics, a full multipoint calibration curve provides more accurate and precise results for some metabolites compared to single-point calibration or simple relative quantification.[7][8]

Data-Driven Normalization

These computational methods are applied post-acquisition and use the statistical properties of the entire dataset to correct for unwanted variation.[6] Common methods include:

  • Total Ion Current (TIC) Normalization: Divides each metabolite's intensity by the sum of all intensities in that sample. It assumes that the total metabolite content is constant across all samples, which is often not true.[1]

  • Median Normalization (MED): Adjusts each sample's metabolite abundance to a fixed median value, providing more robustness against outliers than TIC.[2]

  • Probabilistic Quotient Normalization (PQN): Calculates the most probable dilution factor by comparing the distribution of quotients of metabolite intensities between a reference spectrum (often the median spectrum) and the sample being normalized.[6]

While accessible and low-cost, data-driven methods rely on assumptions about the data structure that may be invalid, and studies show they are often outperformed by methods using internal standards.[1]

Quantitative Performance Comparison

The effectiveness of a normalization method can be evaluated by its ability to reduce the coefficient of variation (CV) in quality control (QC) samples, which are replicate samples that should be identical. Lower CV indicates higher precision and better removal of technical error.

Normalization MethodPrincipleTypical Performance (Precision)Robustness to Matrix EffectsThroughputKey AdvantageKey Limitation
Labeled Internal Standards (IS) Co-analysis of analyte with its stable isotope-labeled analog.[2]Excellent (Median CV < 5-10%).[9][10]HighHighGold standard for correcting sample-specific errors.[3]Cost and availability of standards.[11]
External Standard Calibration Interpolation from a multi-point calibration curve run separately.[5]Good to ExcellentLowLow-MediumEnables absolute quantification.Does not correct for matrix effects or extraction loss.[3]
Median Normalization (MED) Scale each sample so that its median intensity is the same.[2]Fair to GoodLowHighComputationally simple and robust to outliers.Assumes median intensity is constant and unrelated to biology.
Total Ion Current (TIC) Norm. Scale each sample by its total ion count.[1]Poor to FairLowHighVery simple to implement.Assumes total ionizable content is constant; sensitive to outliers.
NOMIS (Multiple IS Method) Uses multiple internal standards to calculate an optimal normalization factor for each metabolite.[9][11]Excellent (Median CV < 5%).[9][10]HighHighSuperior reduction in systematic error across the full spectrum.[9]Requires multiple internal standards and specific software.

Data synthesized from studies comparing normalization methods on LC/MS metabolomics data. The NOMIS method demonstrated a median CV of 4.9% compared to 10.2% for un-normalized data in a lipidomics experiment.[9][10]

Experimental Protocols

Protocol 1: Cross-Validation using Labeled Internal Standards

This protocol outlines the key steps for using a mixture of stable isotope-labeled internal standards for relative quantification in an LC-MS-based metabolomics experiment.

  • Preparation of Internal Standard (IS) Mixture: Prepare a stock solution containing a mixture of all desired stable isotope-labeled standards at a known concentration in an appropriate solvent (e.g., 50:50 methanol (B129727):water).

  • Sample Preparation:

    • Thaw biological samples (e.g., plasma, urine, cell extracts) on ice.

    • Aliquot a precise volume of each sample (e.g., 50 µL) into a microcentrifuge tube.

    • Include QC samples by pooling equal aliquots from every sample in the study. Prepare multiple QC aliquots.

  • Spiking of Internal Standards: Add a precise volume of the IS mixture to every sample and QC aliquot. The goal is to achieve a signal intensity for the IS that is comparable to the endogenous metabolite.

  • Metabolite Extraction: Perform a protein precipitation and metabolite extraction. For example, add 4 volumes of ice-cold methanol (containing the IS mixture from the previous step if not added separately) to each sample.

  • Incubation & Centrifugation: Vortex each sample thoroughly. Incubate at -20°C for 30 minutes to precipitate proteins. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant containing the metabolites and internal standards to a new tube or vial for LC-MS analysis.

  • LC-MS Analysis:

    • Randomize the injection order of the samples.

    • Inject a QC sample periodically throughout the analytical run (e.g., every 10 samples) to monitor instrument performance and assess data quality.

  • Data Processing:

    • Use data processing software to detect and integrate chromatographic peaks for both the endogenous metabolites and their corresponding labeled internal standards.

    • For each metabolite, calculate the peak area ratio: Ratio = (Peak Area of Endogenous Metabolite) / (Peak Area of Labeled Internal Standard).

    • This ratio is the final normalized value used for all subsequent statistical analyses.

Protocol 2: Data Normalization using Probabilistic Quotient Normalization (PQN)

This protocol describes the computational steps to apply PQN to a processed metabolomics dataset (i.e., a feature table of peak intensities).

  • Data Preparation: Start with a data matrix where rows represent samples and columns represent metabolite features.

  • Reference Spectrum Calculation:

    • Select a reference spectrum. This is typically the median spectrum calculated from all control group samples or all QC samples.

    • To calculate the median spectrum, find the median intensity for each metabolite feature across the chosen reference samples.

  • Quotient Calculation: For each individual sample, calculate the quotients of its metabolite intensities relative to the intensities in the reference spectrum.

  • Median Quotient Determination: For each sample, calculate the median of all the calculated quotients. This median value represents the most probable scaling factor for that sample.

  • Normalization: Divide all metabolite intensities within each sample by its calculated median quotient. The resulting data matrix is the normalized dataset.

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts in metabolomics data validation.

G cluster_prep Sample Preparation cluster_analysis Analysis & Processing Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike IS into Sample Sample->Spike IS_Mix Labeled IS Mix (Known Concentration) IS_Mix->Spike Extract Metabolite Extraction (e.g., Protein Precipitation) Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS Analysis Supernatant->LCMS Processing Data Processing (Peak Integration) LCMS->Processing Ratio Calculate Peak Area Ratio (Endogenous / IS) Processing->Ratio FinalData Normalized Data for Statistical Analysis Ratio->FinalData G cluster_IS Internal Standard (IS) Method cluster_ES External Standard (ES) Method Sample1 Sample A + IS LCMS1 LC-MS Run Sample1->LCMS1 Sample2 Sample B + IS Sample2->LCMS1 Result1 Ratio A = Area(Analyte A) / Area(IS) Ratio B = Area(Analyte B) / Area(IS) LCMS1->Result1 Compare1 Compare1 Result1->Compare1 Compare Ratio A vs Ratio B Std1 Std 1 (Low Conc) CalCurve Generate Calibration Curve Std1->CalCurve Std2 Std 2 (High Conc) Std2->CalCurve Result2 Quantify Conc. A Quantify Conc. B CalCurve->Result2 SampleA Sample A (Analyte Only) LCMS2 LC-MS Run SampleA->LCMS2 SampleB Sample B (Analyte Only) SampleB->LCMS2 Compare2 Compare2 Result2->Compare2 Compare Conc. A vs Conc. B G Simplified Glycolysis & TCA Cycle Flux Glucose ¹³C-Glucose (Labeled Tracer) G6P ¹³C-Glucose-6P Glucose->G6P Glycolysis F6P ¹³C-Fructose-6P G6P->F6P Glycolysis PYR ¹³C-Pyruvate F6P->PYR Glycolysis ACoA ¹³C-Acetyl-CoA PYR->ACoA CIT ¹³C-Citrate ACoA->CIT TCA Cycle AKG ¹³C-α-Ketoglutarate CIT->AKG MAL ¹³C-Malate AKG->MAL MAL->CIT

References

A Researcher's Guide to Quantitative Proteomics: SILAC Alternatives Compared

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic fields of molecular biology and drug development, the precise measurement of protein abundance is critical for unraveling cellular mechanisms and identifying therapeutic targets. While Stable Isotope Labeling with Amino acids in Cell culture (SILAC) has long been a gold standard for its accuracy, several powerful alternative methods offer distinct advantages in flexibility, throughput, and applicability. This guide provides an objective comparison of the leading alternatives to SILAC—Tandem Mass Tags (TMT), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Label-Free Quantitation (LFQ)—supported by experimental data and detailed protocols to inform your selection of the optimal technique.

Principles at a Glance: How They Work

SILAC (Stable Isotope Labeling with Amino acids in Cell culture) is a metabolic labeling method. It involves growing cell populations in media containing either normal ('light') or heavy-isotope-labeled ('heavy') essential amino acids (e.g., Arginine and Lysine).[1][2] Over several cell divisions, the heavy amino acids are fully incorporated into the proteome.[3] After experimental treatment, the cell populations are mixed, and the mass difference between the light and heavy peptides allows for their relative quantification at the MS1 level.[4] This early-stage mixing minimizes downstream experimental variation, leading to high accuracy and precision.[5]

iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) and TMT (Tandem Mass Tags) are chemical labeling techniques that use isobaric tags.[6] This means the tags have the same total mass and are chemically identical, so labeled peptides from different samples are indistinguishable in the first stage of mass spectrometry (MS1).[7] The tags consist of a reporter group, a balance group, and a peptide-reactive group that binds to the N-terminus and lysine (B10760008) side chains of peptides after protein extraction and digestion.[7] Upon fragmentation in the second stage (MS/MS), the reporter ions are released, and their distinct masses allow for the simultaneous quantification of peptides from multiple samples.[7]

Label-Free Quantitation (LFQ) , as its name implies, does not use any isotopic labels.[8] Instead, it compares protein abundance across different samples by either counting the number of MS/MS spectra identified for a given protein (spectral counting) or by measuring the signal intensity of the peptide precursor ions from the MS1 scan (intensity-based).[8] This method relies on sophisticated software to align chromatograms and normalize signal intensities between separate analytical runs.[9]

At the Bench: Workflow Overview

The general workflows for these quantitative strategies involve distinct steps from sample preparation to data analysis.

SILAC_Workflow cluster_CellCulture In-Vivo Metabolic Labeling cluster_Processing Sample Processing cluster_Analysis Analysis Light Grow Cells in 'Light' Medium Treat Apply Experimental Treatment Light->Treat Mix Combine Cell Populations (1:1) Heavy Grow Cells in 'Heavy' Medium Heavy->Treat Extract Protein Extraction & Digestion Mix->Extract LCMS LC-MS/MS Analysis Extract->LCMS Quant Quantify MS1 Peak Ratios LCMS->Quant

SILAC Experimental Workflow.

TMT_iTRAQ_Workflow cluster_Processing Sample Processing cluster_Labeling In-Vitro Chemical Labeling cluster_Analysis Analysis Sample1 Sample 1 Extract1 Protein Extraction & Digestion Sample1->Extract1 SampleN Sample N ExtractN Protein Extraction & Digestion SampleN->ExtractN Label1 Label Peptides (Tag 1) Extract1->Label1 LabelN Label Peptides (Tag N) ExtractN->LabelN Mix Combine Labeled Samples Label1->Mix LabelN->Mix LCMS LC-MS/MS Analysis Mix->LCMS Quant Quantify MS2 Reporter Ions LCMS->Quant

TMT/iTRAQ Experimental Workflow.

LFQ_Workflow cluster_Processing Sample Processing cluster_Analysis Analysis (Separate Runs) Sample1 Sample 1 Extract1 Protein Extraction & Digestion Sample1->Extract1 SampleN Sample N ExtractN Protein Extraction & Digestion SampleN->ExtractN LCMS1 LC-MS/MS Run 1 Extract1->LCMS1 LCMSN LC-MS/MS Run N ExtractN->LCMSN Align Align Runs & Compare MS1 Intensities LCMS1->Align LCMSN->Align

References

A Researcher's Guide to Assessing the Purity of L-Aspartic acid-13C4,15N from Different Vendors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of isotopically labeled compounds is paramount for generating accurate and reproducible experimental data. This guide provides a framework for assessing the purity of L-Aspartic acid-13C4,15N from various commercial sources, offering objective comparisons and supporting experimental protocols.

This compound is a stable isotope-labeled amino acid crucial for a variety of research applications, including metabolic flux analysis, protein quantification, and as an internal standard in mass spectrometry-based assays.[1] Given its role in quantitative studies, the chemical, isotopic, and enantiomeric purity of this compound must be rigorously evaluated. This guide outlines the key analytical techniques and presents a comparative analysis of hypothetical data from different vendors.

Product Purity Comparison

The overall purity of this compound is a composite of several factors: chemical purity, isotopic enrichment, enantiomeric purity, and the presence of residual solvents or other impurities. The following table summarizes hypothetical purity data from three representative vendors based on typical specifications found in the market.

ParameterVendor AVendor BVendor C
Chemical Purity (HPLC) >99.5%>98%>99.0%
Isotopic Enrichment (MS) 99 atom % ¹³C, 99 atom % ¹⁵N98 atom % ¹³C, 98 atom % ¹⁵N>99 atom % ¹³C, >99 atom % ¹⁵N
Enantiomeric Purity (Chiral LC) >99.8% L-enantiomer>99.5% L-enantiomerNot specified
Residual Solvents (GC-MS) <0.1%<0.5%<0.2%
Certificate of Analysis (CoA) Provided with detailed dataProvided upon requestSummary provided online

Experimental Workflow for Purity Assessment

A systematic approach is necessary to validate the purity of this compound. The following diagram illustrates a comprehensive workflow for receiving, qualifying, and utilizing the compound in experimental settings.

G cluster_0 Vendor Selection & Procurement cluster_1 Quality Control & Purity Assessment cluster_2 Experimental Application Vendor_A Vendor A Procurement Procure L-Aspartic acid-13C4,15N Vendor_A->Procurement Vendor_B Vendor B Vendor_B->Procurement Vendor_C Vendor C Vendor_C->Procurement HPLC Chemical Purity (HPLC) Procurement->HPLC Sample Receipt MS Isotopic Enrichment (Mass Spectrometry) Procurement->MS Chiral_LC Enantiomeric Purity (Chiral LC) Procurement->Chiral_LC GC_MS Residual Solvents (GC-MS) Procurement->GC_MS NMR Structural Confirmation (NMR) Procurement->NMR Purity_Assessment Comprehensive Purity Assessment HPLC->Purity_Assessment MS->Purity_Assessment Chiral_LC->Purity_Assessment GC_MS->Purity_Assessment NMR->Purity_Assessment Stock_Solution Prepare Stock Solution Purity_Assessment->Stock_Solution Pass Metabolic_Labeling Metabolic Labeling Experiment Stock_Solution->Metabolic_Labeling LC_MS_Analysis LC-MS/MS Analysis of Metabolites Metabolic_Labeling->LC_MS_Analysis Data_Analysis Data Analysis & Interpretation LC_MS_Analysis->Data_Analysis

Figure 1. Experimental workflow for the assessment and use of this compound.

Application in Metabolic Pathway Analysis

This compound is an excellent tracer for studying metabolic pathways. For instance, it can be used to track the flow of carbon and nitrogen through the citric acid cycle and related biosynthetic pathways. The diagram below illustrates a simplified pathway where labeled aspartate is converted to other key metabolites.

G Aspartate L-Aspartic acid (¹³C₄, ¹⁵N) Oxaloacetate Oxaloacetate (¹³C₄) Aspartate->Oxaloacetate Aspartate Aminotransferase Asparagine Asparagine (¹³C₄, ¹⁵N₂) Aspartate->Asparagine Asparagine Synthetase Citrate Citrate (¹³C₄) Oxaloacetate->Citrate Citrate Synthase Alpha_Ketoglutarate α-Ketoglutarate (¹³C₄) Citrate->Alpha_Ketoglutarate Isocitrate Dehydrogenase Glutamate Glutamate (¹³C₄, ¹⁵N) Alpha_Ketoglutarate->Glutamate Glutamate Dehydrogenase

Figure 2. Simplified metabolic pathway tracing with labeled L-Aspartic acid.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate assessment of this compound purity.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the percentage of the main compound peak relative to all other detected peaks.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A linear gradient from 0% to 50% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of Mobile Phase A.

  • Analysis: Inject 10 µL of the sample. Calculate the area of the main peak as a percentage of the total area of all peaks.

Isotopic Enrichment by Mass Spectrometry (MS)
  • Objective: To confirm the isotopic incorporation of ¹³C and ¹⁵N.

  • Instrumentation: High-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with an electrospray ionization (ESI) source.

  • Method: Direct infusion or LC-MS.

  • Sample Preparation: Prepare a 10 µM solution in 50:50 acetonitrile:water with 0.1% formic acid.

  • Analysis: Acquire the full scan mass spectrum in positive ion mode. The theoretical monoisotopic mass of this compound is approximately 138.07 g/mol .[2] Compare the observed isotopic distribution with the theoretical distribution for the specified enrichment level.

Enantiomeric Purity by Chiral Liquid Chromatography (Chiral LC)
  • Objective: To separate and quantify the L- and D-enantiomers of aspartic acid.

  • Instrumentation: HPLC system with a chiral column.

  • Column: A suitable chiral stationary phase column (e.g., crown ether or ligand-exchange based).

  • Mobile Phase: Per the column manufacturer's recommendation, typically an aqueous solution with a copper salt.

  • Flow Rate: As recommended for the specific chiral column.

  • Detection: UV at 254 nm after pre-column derivatization with a UV-active agent if necessary, or by a chiral detector.

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Analysis: Inject the sample and a racemic standard of D,L-Aspartic acid to identify the retention times of both enantiomers. Calculate the peak area of the L-enantiomer as a percentage of the total area of both enantiomer peaks.

Residual Solvent Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To identify and quantify any residual solvents from the synthesis process.

  • Instrumentation: GC-MS system with a headspace autosampler.

  • Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium.

  • Oven Program: Start at 40°C, hold for 5 minutes, then ramp to 250°C at 10°C/min.

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial.

  • Analysis: The heated headspace vapor is injected into the GC-MS. Identify peaks by comparing their mass spectra with a library of common solvents. Quantify using an external standard method.

By implementing these rigorous analytical methods, researchers can confidently assess the purity of this compound from any vendor, ensuring the integrity and reliability of their experimental results.

References

Ensuring Inter-Laboratory Reproducibility in Metabolic Studies Using L-Aspartic Acid-¹³C₄,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Best Practices

The use of stable isotope-labeled compounds, such as L-Aspartic acid-¹³C₄,¹⁵N, is central to modern metabolic research, enabling precise tracing of metabolic pathways and quantification of flux rates. However, ensuring the reproducibility of these experiments across different laboratories is a critical challenge that underpins the validity and impact of scientific findings. This guide provides a comparative overview of key factors influencing inter-laboratory reproducibility, supported by best practices and detailed experimental considerations. While direct inter-laboratory trial data for L-Aspartic acid-¹³C₄,¹⁵N is not extensively published, the principles outlined here are derived from established best practices in metabolomics and metabolic flux analysis.

The Critical Role of Standardized Methodologies

Achieving reproducible results in experiments utilizing L-Aspartic acid-¹³C₄,¹⁵N hinges on the meticulous standardization of all experimental stages, from sample handling to data analysis. Variations in any step can introduce significant systematic errors, making cross-study comparisons unreliable.

Key Applications of L-Aspartic Acid-¹³C₄,¹⁵N:

  • Metabolism and Metabolomics: Tracing the flow of carbon and nitrogen through central metabolic pathways.[1][2]

  • Proteomics: Investigating amino acid metabolism and protein synthesis.[1][2]

  • Clinical Mass Spectrometry: Serving as an internal standard for accurate quantification of aspartic acid levels.[2]

Comparative Analysis of Factors Affecting Reproducibility

The following table summarizes critical parameters that must be controlled to ensure high inter-laboratory reproducibility.

Parameter Poor Reproducibility Practices Best Practices for High Reproducibility Impact on L-Aspartic Acid-¹³C₄,¹⁵N Studies
Cell Culture Conditions Inconsistent media composition, passage number, and cell density.Standardized media, serum, and supplements. Consistent cell passage number and seeding density. Regular cell line authentication.Affects baseline metabolism and the rate of L-Aspartic acid-¹³C₄,¹⁵N incorporation into downstream metabolites.
Isotope Labeling Strategy Variable tracer concentration and labeling duration.Precisely defined L-Aspartic acid-¹³C₄,¹⁵N concentration and incubation time to achieve isotopic steady-state.Determines the extent of label incorporation and the ability to accurately model metabolic fluxes.
Metabolite Extraction Use of different quenching and extraction solvents and protocols.Rapid and efficient quenching of metabolism (e.g., with cold methanol). Standardized extraction protocol (e.g., Folch or Bligh-Dyer methods).Inefficient or inconsistent extraction can lead to biased recovery of labeled and unlabeled aspartic acid and its metabolites.
Analytical Platform (LC-MS/MS) Non-standardized chromatography and mass spectrometry parameters.Harmonized LC column, mobile phases, gradient, and MS settings (e.g., collision energy, MRM transitions). Use of a validated targeted method.Variations in analytical methods can lead to differences in sensitivity, specificity, and quantification of isotopologues.
Data Processing and Analysis Use of different software, integration parameters, and statistical methods.Standardized data processing pipeline, including peak integration, isotopologue correction, and flux calculation software.Inconsistent data analysis can introduce significant variability in the final calculated metabolic fluxes.
Quality Control (QC) Lack of or inconsistent use of QC samples.Regular analysis of pooled QC samples and reference materials (e.g., NIST standards) to monitor instrument performance and batch-to-batch variation.QC samples are essential for assessing and correcting for analytical drift and ensuring data quality across different laboratories.

Experimental Protocols for Reproducible Isotope Tracing

To facilitate inter-laboratory comparability, detailed and standardized experimental protocols are paramount. Below is a generalized workflow for a stable isotope tracing experiment using L-Aspartic acid-¹³C₄,¹⁵N.

I. Cell Culture and Labeling
  • Cell Seeding: Plate cells at a consistent density (e.g., 2 x 10⁵ cells/well in a 6-well plate) and allow them to adhere and reach a defined confluency (e.g., 70-80%).

  • Media Preparation: Prepare fresh culture medium. For the labeling experiment, use a medium where unlabeled L-aspartic acid is replaced with L-Aspartic acid-¹³C₄,¹⁵N at the same concentration.

  • Labeling: Remove the standard medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and add the labeling medium. Incubate for a predetermined time (e.g., 24 hours) to allow for the incorporation of the stable isotopes into cellular metabolites.

II. Metabolite Extraction
  • Quenching: Aspirate the labeling medium and immediately add ice-cold quenching solution (e.g., 80% methanol) to the cells to halt metabolic activity.

  • Scraping and Collection: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.

  • Extraction: Vortex the cell suspension thoroughly and incubate at a low temperature (e.g., -20°C) for at least 20 minutes to precipitate proteins and extract metabolites.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites and transfer it to a new tube for analysis.

III. LC-MS/MS Analysis
  • Instrumentation: Utilize a high-resolution mass spectrometer coupled with a liquid chromatography system.

  • Chromatography: Employ a standardized chromatographic method (e.g., HILIC or reversed-phase) to separate aspartic acid and related metabolites.

  • Mass Spectrometry: Develop a targeted Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) method to specifically detect and quantify the different isotopologues of aspartic acid and its downstream products.

  • Data Acquisition: Acquire data in a randomized order, with regular injections of QC samples.

Visualizing Experimental Workflows and Pathways

Clear visualization of experimental processes and metabolic pathways is essential for understanding and reproducing complex experiments.

cluster_workflow Experimental Workflow for Reproducible Isotope Tracing A Cell Culture (Standardized Conditions) B Isotope Labeling (L-Aspartic acid-¹³C₄,¹⁵N) A->B C Metabolite Quenching & Extraction B->C D LC-MS/MS Analysis (Harmonized Method) C->D E Data Processing & Flux Analysis D->E

A generalized workflow for stable isotope tracing experiments.

cluster_pathway Simplified Metabolic Fate of L-Aspartic Acid-¹³C₄,¹⁵N Asp L-Aspartic acid-¹³C₄,¹⁵N OAA Oxaloacetate-¹³C₄ Asp->OAA Transamination Pyrimidines Pyrimidines-¹³C₃,¹⁵N Asp->Pyrimidines Pyrimidine Synthesis Other_AA Other Amino Acids (via Transamination) Asp->Other_AA Citrate Citrate Isotopologues OAA->Citrate TCA Cycle Entry Malate Malate Isotopologues Citrate->Malate TCA Cycle Malate->OAA

References

Dual Isotope Labeling with 13C and 15N: A Comparative Guide for Enhanced Research Accuracy

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of proteomics, metabolomics, and structural biology, the precise tracking and quantification of biomolecules are paramount. Stable isotope labeling has emerged as a powerful tool for these purposes, with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) being the most prominent isotopes. While single labeling with either ¹³C or ¹⁵N offers significant advantages over label-free methods, dual labeling with both isotopes provides a superior level of accuracy, precision, and depth of analysis. This guide provides a comprehensive comparison of dual ¹³C and ¹⁵N labeling versus single labeling, supported by experimental data and detailed protocols to inform experimental design for researchers, scientists, and drug development professionals.

The Superiority of the Dual Label: Key Advantages

Dual labeling with ¹³C and ¹⁵N offers several distinct advantages over single isotope labeling, primarily stemming from a greater mass shift, the ability to simultaneously trace carbon and nitrogen pathways, and enhanced capabilities in protein structural analysis.

Enhanced Mass Spectrometry Resolution and Accuracy: In quantitative proteomics, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), dual labeling provides a larger mass difference between labeled and unlabeled peptides. For example, a lysine (B10760008) residue labeled with six ¹³C atoms and two ¹⁵N atoms (¹³C₆,¹⁵N₂) results in a mass shift of 8 Da. This significant separation minimizes spectral overlap and improves the accuracy of quantification, especially for low-abundance proteins in complex biological samples.[] In contrast, single ¹⁵N labeling of lysine results in a smaller mass shift, which can be more susceptible to interference from the natural isotopic distribution of unlabeled peptides.[]

Simultaneous Carbon and Nitrogen Metabolic Flux Analysis (MFA): Dual ¹³C and ¹⁵N labeling is indispensable for comprehensively understanding cellular metabolism.[2] By providing substrates labeled with both isotopes, researchers can simultaneously track the flux of carbon and nitrogen through various metabolic pathways.[2][3] This is crucial for studying the interplay between central carbon metabolism and amino acid or nucleotide biosynthesis.[4] Single ¹³C labeling, while the standard for MFA, can only elucidate carbon metabolism, providing an incomplete picture of the cell's metabolic state.[]

Advanced Protein Structure Determination by NMR: For high-resolution protein structure and dynamics studies using Nuclear Magnetic Resonance (NMR) spectroscopy, dual ¹³C and ¹⁵N labeling is often a prerequisite.[] It enables the use of powerful triple-resonance experiments (e.g., HNCA, HNCO, HNCACB) that are essential for the unambiguous assignment of backbone and side-chain resonances in proteins, which is a critical step for determining their three-dimensional structure.[][5] While ¹⁵N labeling alone is fundamental for obtaining the initial ¹H-¹⁵N HSQC spectrum to assess protein folding, it is insufficient for complete structural elucidation.[]

Quantitative Comparison: Dual vs. Single Labeling

The advantages of dual labeling are reflected in the improved quality and reproducibility of experimental data. While direct quantitative comparisons of single versus dual metabolic labeling are not abundant in literature, comparisons between metabolic labeling (often employing dual labels) and other techniques highlight its superiority in reproducibility.

ParameterSingle Labeling (e.g., ¹³C or ¹⁵N)Dual Labeling (¹³C and ¹⁵N)Rationale for Advantage
Mass Shift in MS Smaller (e.g., +6 Da for ¹³C₆-Arg)Larger (e.g., +10 Da for ¹³C₆,¹⁵N₄-Arg)Larger mass shift reduces spectral overlap and improves quantification accuracy.[][6]
Reproducibility in Proteomics HighHigherMetabolic labeling, especially SILAC which often uses dual labels, is more reproducible than chemical labeling methods due to earlier sample mixing.[7][8]
Number of Identified Peptides HighPotentially higher in complex samplesImproved signal-to-noise from larger mass shifts can aid in the identification of low-abundance peptides.
Metabolic Pathway Coverage Carbon or Nitrogen pathwaysSimultaneous Carbon and Nitrogen pathwaysProvides a more comprehensive view of cellular metabolism.[2]
Protein Structure Resolution (NMR) Limited to 2D HSQC and basic analysisEnables full 3D structure determinationNecessary for triple-resonance experiments required for complete resonance assignment.[][5]

Experimental Protocols

Dual ¹³C and ¹⁵N Labeling for Quantitative Proteomics (SILAC)

Objective: To quantify differences in protein abundance between two cell populations.

Methodology:

  • Cell Culture: Two populations of cells are cultured in parallel. One population is grown in "light" medium containing natural abundance arginine and lysine. The second population is grown in "heavy" medium containing ¹³C₆,¹⁵N₄-arginine and ¹³C₆,¹⁵N₂-lysine.[9]

  • Label Incorporation: Cells are cultured for at least five to six doublings to ensure complete (>97%) incorporation of the labeled amino acids.[10][11]

  • Experimental Treatment: The desired experimental condition is applied to one cell population (e.g., drug treatment), while the other serves as a control.

  • Cell Lysis and Protein Extraction: Both cell populations are harvested and lysed separately. Protein concentrations are determined for each lysate.

  • Sample Mixing: Equal amounts of protein from the "light" and "heavy" lysates are combined.[11]

  • Protein Digestion: The combined protein mixture is digested into peptides, typically using trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The relative abundance of proteins is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs in the mass spectra.

SILAC_Workflow cluster_culture Cell Culture & Labeling cluster_treatment Experimental Treatment Light Culture Population 1: 'Light' Medium (Natural Arg & Lys) Control Control Condition Light Culture->Control Heavy Culture Population 2: 'Heavy' Medium (¹³C,¹⁵N Arg & Lys) Experiment Experimental Condition Heavy Culture->Experiment Combine Lysates Combine Cell Lysates (1:1) Control->Combine Lysates Experiment->Combine Lysates Digestion Protein Digestion (Trypsin) Combine Lysates->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data Analysis Data Analysis & Quantification LCMS->Data Analysis MFA_Workflow Culture Steady-State Cell Culture Labeling Switch to ¹³C and ¹⁵N Labeled Media Culture->Labeling Harvest Harvest at Isotopic Steady State Labeling->Harvest Extraction Metabolite Extraction Harvest->Extraction MS_Analysis Mass Spectrometry (GC-MS or LC-MS) Extraction->MS_Analysis MID_Determination Determine Mass Isotopomer Distributions (MIDs) MS_Analysis->MID_Determination Flux_Calculation Metabolic Flux Calculation MID_Determination->Flux_Calculation NMR_Workflow Expression Protein Expression in ¹³C, ¹⁵N Minimal Medium Purification Protein Purification Expression->Purification Sample_Prep NMR Sample Preparation Purification->Sample_Prep Data_Acquisition Multidimensional NMR Data Acquisition Sample_Prep->Data_Acquisition Assignment Resonance Assignment Data_Acquisition->Assignment Structure_Calculation 3D Structure Calculation and Validation Assignment->Structure_Calculation

References

Validating Immunope-ptidomics Assays: A Comparative Guide to Using Labeled Standards and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust validation of immunopeptidomics assays is critical for the accurate identification and quantification of MHC-associated peptides, which is paramount in the development of novel immunotherapies and vaccines. This guide provides a comprehensive comparison of validation methodologies, with a primary focus on the use of stable isotope-labeled (SIL) standards, alongside a discussion of alternative and complementary approaches. Detailed experimental protocols and quantitative performance data are presented to aid researchers in selecting the most appropriate validation strategy for their specific needs.

Comparing Validation Strategies: Labeled Standards vs. Label-Free and Other Alternatives

The choice of a validation strategy in immunopeptidomics depends on the specific goals of the study, such as absolute quantification, relative quantification, or qualitative identification. Labeled standards, particularly heavy isotope-labeled peptides, are considered the gold standard for their high accuracy and precision.[1] However, label-free methods and other validation techniques offer distinct advantages in terms of cost, throughput, and the breadth of peptides that can be analyzed.

Validation Method Principle Advantages Disadvantages Typical Application
Stable Isotope-Labeled (SIL) Peptides Co-elution and co-fragmentation of a known concentration of a heavy isotope-labeled synthetic peptide with its endogenous counterpart.[1]High Accuracy & Precision: Considered the gold standard for absolute and relative quantification.[1] Controls for Variability: Normalizes for variations in sample preparation, immunoprecipitation, and mass spectrometry analysis.[2] Definitive Identification: Provides confident peptide identification through direct comparison of retention time and fragmentation spectra.[3]Cost: Synthesis of labeled peptides can be expensive.[4] Limited Scope: Each standard validates only a single peptide. Potential for Contamination: Light-isotope contamination in heavy peptide standards can lead to quantification errors.Absolute quantification of specific target peptides (e.g., neoantigens), validation of critical peptide identifications, and as internal standards in targeted assays.
Label-Free Quantification (LFQ) Comparison of the signal intensities (peak areas or spectral counts) of peptides across different samples.[5]Cost-Effective: No need for expensive isotopic labels.[4] Broader Coverage: Can quantify a larger number of peptides in a single experiment.[6] Simpler Workflow: Less complex sample preparation compared to labeling methods.[4]Lower Precision: More susceptible to run-to-run variation in LC-MS performance.[6] Data Analysis Complexity: Requires sophisticated algorithms for alignment and normalization.[7] Missing Values: Can suffer from missing data points for low-abundance peptides.[8]Large-scale discovery studies, comparative immunopeptidomics to identify differentially presented peptides.
In Silico Prediction & Spectral Libraries Comparing experimental spectra to theoretical fragmentation patterns or previously acquired experimental spectra.[9][10]High-Throughput: Can rapidly assess large datasets. Cost-Effective: No additional experimental work required. Complements Experimental Data: Can help prioritize candidates for further validation.Not a Direct Validation: Predictions are not a substitute for experimental confirmation. Model Dependent: Accuracy depends on the quality of the prediction algorithms and spectral libraries.[9]Quality control of large datasets, initial screening of potential peptide candidates, and providing supportive evidence for identifications.
Orthogonal & Immunological Assays Using non-MS based methods to confirm peptide presentation and immunogenicity (e.g., ELISpot, T-cell proliferation assays).[11][12]Functional Validation: Directly assesses the biological relevance of identified peptides.[11] Independent Confirmation: Provides an orthogonal layer of validation.[12]Labor-Intensive & Complex: Requires specialized immunological expertise and reagents. Lower Throughput: Not suitable for large-scale validation.Validating the immunogenicity of high-priority candidate peptides for therapeutic development.

Experimental Protocols

Validation using Stable Isotope-Labeled (SIL) Peptides

This protocol outlines the general steps for validating and quantifying an endogenous MHC-associated peptide using a heavy isotope-labeled synthetic peptide.

Materials:

  • Cell lysate or tissue homogenate from the sample of interest.

  • Heavy isotope-labeled synthetic peptide corresponding to the target peptide (e.g., containing ¹³C and ¹⁵N labeled amino acids).

  • MHC class I or class II specific antibody (e.g., W6/32 for pan-HLA class I).

  • Protein A/G magnetic beads or Sepharose resin.

  • Lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% CHAPS, protease inhibitors).

  • Wash buffers (e.g., with varying salt concentrations).

  • Elution buffer (e.g., 0.1% Trifluoroacetic acid - TFA).

  • C18 solid-phase extraction (SPE) cartridges.

  • LC-MS/MS system.

Procedure:

  • Spiking of SIL Peptide: A known amount of the heavy isotope-labeled synthetic peptide is spiked into the cell lysate before immunoprecipitation.

  • Immunoprecipitation (IP):

    • Incubate the lysate with the MHC-specific antibody coupled to Protein A/G beads overnight at 4°C.

    • Wash the beads extensively with a series of wash buffers to remove non-specific binders.

  • Elution: Elute the MHC-peptide complexes from the antibody beads using an acidic elution buffer.

  • Peptide Purification: Separate the peptides from the MHC heavy and light chains using C18 SPE.

  • LC-MS/MS Analysis:

    • Analyze the purified peptides by LC-MS/MS.

    • Acquire data in a data-dependent (DDA) or targeted (e.g., Parallel Reaction Monitoring - PRM) mode.

  • Data Analysis:

    • Identify the endogenous (light) and spiked-in (heavy) peptides based on their precursor mass and fragmentation patterns.

    • Confirm co-elution of the light and heavy peptides.

    • Quantify the endogenous peptide by comparing the peak area of the light peptide to that of the heavy peptide standard.

Label-Free Quantification (LFQ) Workflow

This protocol provides a general workflow for the relative quantification of MHC-associated peptides between different samples without the use of isotopic labels.

Materials:

  • Cell lysates or tissue homogenates from the different experimental conditions.

  • MHC class I or class II specific antibody.

  • Protein A/G magnetic beads or Sepharose resin.

  • Lysis, wash, and elution buffers as described above.

  • C18 SPE cartridges.

  • LC-MS/MS system.

Procedure:

  • Sample Preparation: Prepare individual peptide samples from each experimental condition following the immunoprecipitation and peptide purification steps described above.

  • LC-MS/MS Analysis:

    • Analyze each sample separately by LC-MS/MS.

    • It is crucial to maintain consistent LC-MS/MS conditions across all runs to minimize technical variability.

  • Data Analysis:

    • Use specialized software (e.g., MaxQuant, Spectronaut) for LFQ analysis.

    • The software will perform retention time alignment and normalization across the different runs.

    • Peptide quantification is based on the integrated peak areas of the precursor ions.

    • Statistical analysis is then performed to identify peptides that are significantly differentially presented between the conditions.

Visualizing the Validation Workflows

To better illustrate the experimental processes, the following diagrams were generated using the Graphviz DOT language.

Immunopeptidomics_Validation_Workflow General Immunopeptidomics Workflow for Validation cluster_SamplePrep Sample Preparation cluster_IP Immunoprecipitation cluster_Purification Peptide Purification cluster_Analysis Analysis & Validation cluster_ValidationMethods Validation Approaches CellCulture Cell Culture / Tissue Lysis Cell Lysis CellCulture->Lysis Incubation Incubation with Lysate Lysis->Incubation AntibodyCoupling Antibody Coupling to Beads AntibodyCoupling->Incubation Washing Washing Incubation->Washing Elution Elution of MHC-Peptide Complexes Washing->Elution SPE Solid-Phase Extraction (C18) Elution->SPE LCMS LC-MS/MS Analysis SPE->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis Validation Validation Strategy DataAnalysis->Validation LabeledStandards Labeled Standards Validation->LabeledStandards LFQ Label-Free Quantification Validation->LFQ InSilico In Silico / Spectral Library Validation->InSilico Orthogonal Orthogonal Assays Validation->Orthogonal Labeled_vs_LFQ_Comparison Comparison of Labeled Standard and Label-Free Quantification Workflows cluster_Labeled Labeled Standard Workflow cluster_LFQ Label-Free Workflow Spike Spike-in Heavy Labeled Peptide IP_Labeled Immunoprecipitation Spike->IP_Labeled LCMS_Labeled LC-MS/MS (Single Run) IP_Labeled->LCMS_Labeled Quant_Labeled Quantification (Light/Heavy Ratio) LCMS_Labeled->Quant_Labeled IP_LFQ_1 IP (Sample 1) LCMS_LFQ_1 LC-MS/MS (Run 1) IP_LFQ_1->LCMS_LFQ_1 IP_LFQ_2 IP (Sample 2) LCMS_LFQ_2 LC-MS/MS (Run 2) IP_LFQ_2->LCMS_LFQ_2 Analysis_LFQ Data Alignment & Normalization LCMS_LFQ_1->Analysis_LFQ LCMS_LFQ_2->Analysis_LFQ Quant_LFQ Quantification (Intensity Comparison) Analysis_LFQ->Quant_LFQ Start->Spike Start->IP_LFQ_1 Start->IP_LFQ_2

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling L-Aspartic acid-13C4,15N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and logistical information for the handling of L-Aspartic acid-13C4,15N, a stable isotope-labeled compound. Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of experimental workflows.

Hazard Identification and Personal Protective Equipment (PPE)

While L-Aspartic acid is not classified as a hazardous substance, it is prudent to handle the isotopically labeled form with care to minimize exposure and prevent contamination. The primary potential hazards are mild irritation to the skin, eyes, and respiratory tract upon direct contact or inhalation of dust.[1][2]

The following table summarizes the recommended personal protective equipment for various laboratory operations involving this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Safety glasses with side shields or chemical safety goggles[3]Nitrile gloves[3][4]Laboratory coat[3]Use of a fume hood or ventilated balance enclosure is recommended. If not available, an N95 or P1 dust mask should be considered.[1]
General handling and solution transfer Safety glasses with side shieldsNitrile gloves[4]Laboratory coatNot generally required in a well-ventilated area.
Spill cleanup Chemical safety gogglesNitrile glovesLaboratory coatN95 or P1 dust mask if significant dust is generated.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for safety and to prevent cross-contamination of samples.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[5][6] Room temperature storage is generally acceptable.[7]

Handling and Experimental Use
  • Engineering Controls: Whenever possible, handle the solid compound in a chemical fume hood or a ventilated balance enclosure to minimize inhalation of dust.[3]

  • Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound.[3]

  • Weighing: Use a dedicated spatula and weighing paper. Clean the balance and surrounding area after each use to prevent cross-contamination.

  • Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.

Spill Management

In the event of a spill:

  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.

  • Personal Protective Equipment: Before cleaning, don the appropriate PPE as outlined in the table above.

  • Cleanup Procedure: For solid spills, gently sweep the material into a designated waste container, avoiding the creation of dust.[1] The area can then be wiped with a damp cloth. For liquid spills, absorb the material with an inert absorbent and place it in the waste container.

Disposal Plan

All waste containing this compound should be handled in accordance with institutional and local regulations for chemical waste.

  • Solid Waste: Collect unused solid compound and any contaminated materials (e.g., weighing paper, gloves) in a clearly labeled, sealed container for chemical waste.

  • Liquid Waste: Aqueous solutions can typically be disposed of down the drain with copious amounts of water, subject to local regulations. Check with your institution's environmental health and safety office for specific guidance.

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected as chemical waste.

Visualizing Safety and Workflow

To further clarify the procedural steps and logical relationships in handling this compound, the following diagrams are provided.

Safe Handling Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receipt Receipt Storage Storage Receipt->Storage Don PPE Don PPE Storage->Don PPE Weighing Weighing Don PPE->Weighing Solution Prep Solution Prep Weighing->Solution Prep Experiment Experiment Solution Prep->Experiment Doff PPE Doff PPE Experiment->Doff PPE Waste Disposal Waste Disposal Doff PPE->Waste Disposal Hand Washing Hand Washing Waste Disposal->Hand Washing

Caption: A step-by-step workflow for the safe handling of this compound.

PPE_Selection_Logic PPE Selection Based on Hazard Assessment Hazard Assessment Hazard Assessment Risk of Splash Risk of Splash Hazard Assessment->Risk of Splash Risk of Inhalation Risk of Inhalation Hazard Assessment->Risk of Inhalation Skin Contact Skin Contact Hazard Assessment->Skin Contact Safety Goggles Safety Goggles Risk of Splash->Safety Goggles Yes Standard Lab Attire Standard Lab Attire Risk of Splash->Standard Lab Attire No N95/P1 Mask N95/P1 Mask Risk of Inhalation->N95/P1 Mask Yes Risk of Inhalation->Standard Lab Attire No Lab Coat & Gloves Lab Coat & Gloves Skin Contact->Lab Coat & Gloves Yes Skin Contact->Standard Lab Attire No

Caption: Logical diagram for selecting appropriate PPE based on potential hazards.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.